Product packaging for (-)-Lyoniresinol 9'-O-glucoside(Cat. No.:)

(-)-Lyoniresinol 9'-O-glucoside

Cat. No.: B058138
M. Wt: 582.6 g/mol
InChI Key: PQQRNPDHSJDAGV-UGJKOEBBSA-N
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Description

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has been reported in Acanthus ebracteatus, Walsura robusta, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O13 B058138 (-)-Lyoniresinol 9'-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQRNPDHSJDAGV-UGJKOEBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and related data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a lignan glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have attracted significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This document focuses on the specific physicochemical characteristics of the (-)-enantiomer of Lyoniresinol 9'-O-glucoside.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₈O₁₃[]
Molecular Weight 582.60 g/mol []
Appearance Powder[][2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. The glycosidic moiety generally confers good water solubility.[2][]
Storage Should be protected from air and light and stored refrigerated or frozen (2-8 °C). For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions.[2][4]

Table 1: General Physicochemical Properties of this compound

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectral Data TypeObserved Values/Characteristics
UV-Vis Spectroscopy While specific λmax values for the (-) enantiomer are not readily available, related lignan glycosides like lyoniside exhibit absorption maxima characteristic of the aromatic rings in their structure.
¹H NMR Spectroscopy Detailed proton NMR data is required for full structural confirmation. While a database entry for the ¹H NMR spectrum of the related (+)-enantiomer exists, specific chemical shifts and coupling constants for the (-)-enantiomer are not detailed in the readily available literature.
¹³C NMR Spectroscopy Carbon NMR data provides a detailed map of the carbon skeleton of the molecule and is crucial for unambiguous identification. Specific data for the (-)-enantiomer is not currently available in public databases.
Optical Rotation The specific rotation is a critical parameter to distinguish between enantiomers. A quantitative value for this compound is not specified in the reviewed literature.

Table 2: Spectral Properties of this compound

Experimental Protocols

Detailed experimental methodologies are fundamental for the reproducibility of scientific findings. The following sections outline typical protocols for the isolation and biological evaluation of lignans like this compound.

Isolation and Purification of this compound

This compound, along with its (+)-enantiomer, has been isolated from the fresh sweet fruit of Averrhoa carambola[5]. A general workflow for the isolation of such compounds from a plant matrix is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

G plant_material Plant Material (e.g., fruit, leaves) extraction Extraction (e.g., with Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method measures the ability of the compound to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of dilutions.

  • Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the λmax of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

G start Prepare DPPH and Sample Solutions mix Mix Sample and DPPH start->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial properties of this compound against various microorganisms can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G prepare Prepare Microbial Inoculum and Compound Dilutions inoculate Inoculate Microtiter Plate prepare->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental properties such as molecular formula and weight are well-established, there is a need for more detailed, publicly available experimental data, particularly high-resolution NMR spectra, specific optical rotation, and a precise melting point. The provided experimental protocols offer a foundation for researchers working on the isolation and biological evaluation of this and related lignan glycosides. Further research into the specific biological activities and potential signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

A Technical Guide to the Natural Sources of (-)-Lyoniresinol 9'-O-glucoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside, a class of polyphenolic compounds found in plants, that has garnered interest within the scientific community for its potential biological activities. Lignans are notable for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the known natural plant sources of the specific stereoisomer, this compound, and offers a generalized framework for its extraction and analysis based on established methodologies for related compounds.

Natural Plant Sources

This compound has been identified in a limited number of plant species. The primary sources reported in the scientific literature are detailed below. It is important to note that while the presence of this compound has been confirmed, comprehensive quantitative data on its concentration in various plant tissues remains largely unavailable in publicly accessible research.

Table 1: Known Natural Sources of this compound

Plant SpeciesCommon NameFamilyPlant Part(s)
Averrhoa carambolaStarfruitOxalidaceaeFruit
Eurya japonicaJapanese EuryaPentaphylacaceaeNot specified
Pleuropterus ciliinervis-PolygonaceaeNot specified
Phyllostachys heterocyclaMoso bambooPoaceaeNot specified

Note: The specific plant parts for Eurya japonica, Pleuropterus ciliinervis, and Phyllostachys heterocycla were not detailed in the available literature.

Quantitative Data

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in the aforementioned plant species. While phytochemical studies have successfully isolated and identified the compound, they have not typically reported the yield or concentration in the source material. This lack of quantitative data highlights an area ripe for future research, which would be invaluable for assessing the viability of these plants as a source for large-scale extraction and for understanding the compound's ecological role and metabolic pathways.

Experimental Protocols: A Generalized Approach

The following section outlines a generalized experimental protocol for the extraction, isolation, and quantification of this compound from plant materials. This protocol is a composite based on established methods for the analysis of lignan glycosides and other phenolic compounds from plant matrices. Researchers should note that optimization of these methods will be necessary for each specific plant matrix.

Sample Preparation
  • Collection and Drying: Collect fresh plant material (e.g., fruits, leaves, stems). To prevent enzymatic degradation of the target compound, the material should be either immediately frozen (e.g., in liquid nitrogen) and lyophilized, or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Lignan glycosides are typically extracted using polar solvents. A mixture of methanol or ethanol and water (e.g., 80% methanol) is commonly employed.

  • Extraction Technique:

    • Maceration: Soak the powdered plant material in the extraction solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Ultrasonication: Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This method uses high-frequency sound waves to disrupt cell walls and enhance extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used, which continuously washes the plant material with fresh, heated solvent.

  • Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation (for obtaining a pure standard)
  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Lignan glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is then subjected to column chromatography for further purification.

    • Sephadex LH-20: This size-exclusion chromatography is effective for separating polyphenolic compounds.

    • Reversed-Phase (RP-18) Silica Gel: This is a common choice for separating compounds based on their hydrophobicity. A gradient elution with a mobile phase of methanol and water is often used.

  • Preparative High-Performance Liquid Chromatography (P-HPLC): The final step in obtaining a highly purified compound often involves preparative HPLC with a reversed-phase column.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution system consisting of two solvents is common. For example, Solvent A: water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: methanol or acetonitrile. The gradient would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. This would need to be determined by analyzing a pure standard with a DAD, but a common wavelength for lignans is around 280 nm.

  • Standard Curve: A calibration curve must be prepared using a pure standard of this compound of known concentrations. The peak area of the compound in the plant extract is then compared to the standard curve to determine its concentration.

Visualizations

Generalized Workflow for Extraction and Analysis

Extraction_and_Analysis_Workflow PlantMaterial Plant Material (e.g., fruit, leaves) Drying Drying (Lyophilization or Oven-drying) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., 80% Methanol, Ultrasonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Optional for purification) CrudeExtract->Partitioning Purification Pathway HPLCAnalysis HPLC-UV/DAD Analysis CrudeExtract->HPLCAnalysis ColumnChromatography Column Chromatography (e.g., Sephadex LH-20, RP-18) Partitioning->ColumnChromatography PHPLC Preparative HPLC (For pure standard) ColumnChromatography->PHPLC PureStandard Pure (-)-Lyoniresinol 9'-O-glucoside Standard PHPLC->PureStandard PureStandard->HPLCAnalysis For Standard Curve Quantification Quantification HPLCAnalysis->Quantification

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

While the natural occurrence of this compound has been confirmed in several plant species, this technical guide underscores the critical need for further research, particularly in the area of quantification. The provided generalized experimental protocol offers a starting point for researchers aiming to investigate the concentration of this compound in known sources or to screen new plant species. Such studies will be instrumental in unlocking the full potential of this compound for applications in drug development and other scientific fields.

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Forms of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, notably as an inhibitor of reactive oxygen species (ROS)[1][2]. This technical guide provides a comprehensive overview of the stereochemistry and enantiomeric forms of lyoniresinol 9'-O-glucoside, tailored for researchers, scientists, and professionals in drug development. This document will delve into the known quantitative data, relevant experimental protocols, and the biological pathways associated with this compound.

Introduction to this compound

This compound belongs to the lignan family, a class of polyphenolic compounds found in a variety of plants. It is the 9'-O-glycoside of (-)-lyoniresinol. The stereochemistry of the aglycone, lyoniresinol, is a critical determinant of its biological activity, and by extension, the activity of its glycosides. This guide will focus on the stereochemical aspects of the (-)-enantiomer and its relationship with its (+) counterpart. This compound has been isolated from plant sources such as Phyllostachys heterocycla and Albizia julibrissin[][4].

Stereochemistry and Enantiomeric Forms

The core structure of lyoniresinol possesses multiple chiral centers, leading to the existence of enantiomers. The naturally occurring form is often the (-)-enantiomer. The absolute configuration of the chiral centers in the lyoniresinol core dictates the overall stereochemistry of the molecule. The attachment of a glucose moiety at the 9'-O position introduces further stereochemical considerations, primarily the anomeric configuration of the glycosidic bond, which is typically a β-linkage in natural products.

The enantiomer, (+)-lyoniresinol 9'-O-glucoside, also exists and has been isolated from natural sources, such as Averrhoa carambola[5]. The distinct stereochemistry of these enantiomers can lead to different biological activities and interactions with chiral biological targets such as enzymes and receptors.

Quantitative Data

Parameter Value Reference
Molecular Formula C₂₈H₃₈O₁₃[]
Molecular Weight 582.60 g/mol []
¹H NMR Data Data not available in search results
¹³C NMR Data Data not available in search results[6]
Specific Optical Rotation Data not available in search results
ROS Inhibition (IC₅₀) Data not available in search results

Experimental Protocols

Detailed experimental protocols are essential for the isolation, purification, and analysis of this compound. The following sections outline generalized procedures based on established methods for lignan glucosides.

Isolation from Natural Sources (General Protocol)

The isolation of this compound from plant material such as the bamboo-sheath of Phyllostachys heterocycla typically involves the following steps[]:

Workflow for Isolation

G Isolation Workflow plant_material Dried and Powdered Plant Material (e.g., Phyllostachys heterocycla) extraction Extraction with a polar solvent (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The lignan glycosides will predominantly remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the components based on their polarity.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure this compound.

Chiral Separation of Enantiomers (General Protocol)

The separation of this compound from its (+)-enantiomer requires chiral chromatography.

Workflow for Chiral HPLC

G Chiral HPLC Workflow racemic_mixture Racemic Mixture of Lyoniresinol 9'-O-glucosides hplc_system Chiral HPLC System racemic_mixture->hplc_system detection Detection (e.g., UV, CD) hplc_system->detection chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) chiral_column->hplc_system mobile_phase Mobile Phase (e.g., Hexane/Ethanol) mobile_phase->hplc_system separated_enantiomers Separated Enantiomers detection->separated_enantiomers

Caption: A workflow for the chiral separation of lyoniresinol 9'-O-glucoside enantiomers.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-H), are often effective for the separation of lignan enantiomers[7][8].

  • Mobile Phase: The mobile phase composition is critical for achieving separation. A normal-phase system, such as a mixture of n-hexane and ethanol, is commonly employed[7]. The ratio of the solvents is optimized to achieve the best resolution.

  • Detection: A UV detector is typically used for monitoring the elution of the compounds. For the confirmation of the enantiomeric nature of the separated peaks, a circular dichroism (CD) detector can be used in-line.

  • Analysis: The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

This compound is known to be an inhibitor of reactive oxygen species (ROS)[1][2]. Lignans, in general, are recognized for their antioxidant properties, which are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway

G Antioxidant Signaling Pathway of Lignans Lignan This compound (and other lignans) ROS Reactive Oxygen Species (ROS) Lignan->ROS Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 Promotes dissociation ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: The Nrf2-mediated antioxidant signaling pathway activated by lignans.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress (i.e., high levels of ROS) or inducers like certain lignans, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS, thereby conferring cellular protection.

Conclusion and Future Directions

References

The Biological Profile of (-)-Lyoniresinol 9'-O-glucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside isolated from Albiziae Cortex, has demonstrated notable biological activities, primarily in the realms of antioxidant effects and the amelioration of hepatic steatosis. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its demonstrated effects at the cellular level. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated biological pathways and experimental procedures.

Core Biological Activities

Current research indicates that this compound exhibits two primary biological activities:

  • Antioxidant Activity: Specifically, the compound has been shown to counteract high glucose-induced reactive oxygen species (ROS) production.

  • Anti-steatosis Activity: It has been observed to reduce lipid accumulation in liver cells exposed to high levels of free fatty acids.

It is important to note that while related lignans have shown anti-inflammatory and anti-cancer properties, dedicated studies on this compound for these specific activities are not prominently available in the current body of scientific literature.

Antioxidant Activity

This compound has been identified as an inhibitor of ROS. A key study demonstrated its capacity to abolish the increase in ROS induced by high glucose levels in vitro.

Quantitative Data

The antioxidant effect was qualitatively assessed by observing the reduction in fluorescence intensity of a ROS-sensitive probe.

Experimental Protocol: ROS Detection

The antioxidant activity of this compound was evaluated using a 2',7'-dichlorofluorescein diacetate (DCFH-DA) staining assay in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of ROS: Cells were treated with high glucose (HG) to induce the production of reactive oxygen species.

  • Treatment: HUVECs were co-incubated with this compound.

  • Staining: The intracellular ROS levels were detected by staining the cells with DCFH-DA.

  • Microscopy: The fluorescence intensity, which is proportional to the amount of ROS, was observed and captured using a fluorescence microscope.

Antioxidant_Mechanism cluster_cell HUVEC Cell cluster_assay Experimental Workflow High_Glucose High Glucose (HG) ROS Reactive Oxygen Species (ROS) High_Glucose->ROS Induces Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes DCF DCF (Fluorescent) ROS->DCF Oxidizes LG (-)-Lyoniresinol 9'-O-glucoside LG->ROS Inhibits DCFHDA DCFH-DA (Non-fluorescent) DCFHDA->DCF Measure Measure Fluorescence DCF->Measure Detected by Cell_Culture Culture HUVECs Induce_ROS Induce ROS with High Glucose Cell_Culture->Induce_ROS Treat Treat with This compound Induce_ROS->Treat Stain Stain with DCFH-DA Treat->Stain Stain->Measure

Caption: Antioxidant activity workflow and mechanism.

Anti-steatosis Activity

This compound has been shown to mitigate lipid accumulation in HepG2 cells, a common in vitro model for studying hepatic steatosis.

Quantitative Data

The anti-steatosis effect was determined by Oil Red O staining, which quantifies lipid droplets within cells. The results are presented as a qualitative reduction in lipid accumulation.

Table 1: Effect of this compound on Lipid Accumulation in HepG2 Cells

Treatment GroupConcentrationObserved Lipid Accumulation
Control-Normal
Free Fatty Acids (FFAs)0.3 mMSignificant Increase
FFAs + this compound10 µMAttenuated
FFAs + this compound20 µMAttenuated
FFAs + this compound40 µMAttenuated

Source: Shi X, et al. Molecules. 2019.

Experimental Protocol: Oil Red O Staining
  • Cell Culture: HepG2 cells were cultured in DMEM containing 10% FBS and 1% penicillin/streptomycin.

  • Induction of Steatosis: A stock solution of oleate and palmitate (2:1 ratio) was prepared in 10% BSA. Cells were then treated with a final concentration of 0.3 mM free fatty acids (FFAs) for 24 hours to induce lipid accumulation.

  • Treatment: Cells were co-treated with various concentrations of this compound (10, 20, and 40 µM) and the FFA mixture for 24 hours.

  • Fixation: The cells were washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.

  • Staining: After washing, the cells were stained with a freshly prepared Oil Red O solution for 15 minutes.

  • Imaging: The stained lipid droplets were visualized and photographed using a microscope.

Anti_Steatosis cluster_cell HepG2 Cell cluster_assay Experimental Workflow FFA Free Fatty Acids (FFAs) (Oleate/Palmitate) Lipid_Droplets Lipid Droplet Accumulation FFA->Lipid_Droplets Induces Steatosis Hepatic Steatosis (Fatty Liver Model) Lipid_Droplets->Steatosis Stain Fix and Stain with Oil Red O Lipid_Droplets->Stain Stained by LG (-)-Lyoniresinol 9'-O-glucoside LG->Lipid_Droplets Inhibits Cell_Culture Culture HepG2 Cells Induce_Steatosis Induce Steatosis with FFAs Cell_Culture->Induce_Steatosis Treat Treat with This compound Induce_Steatosis->Treat Treat->Stain Visualize Visualize Lipid Droplets Stain->Visualize

Caption: Anti-steatosis activity workflow and mechanism.

Signaling Pathways

The precise signaling pathways through which this compound exerts its antioxidant and anti-steatosis effects have not been fully elucidated in the available literature. However, based on the observed activities, potential pathways can be hypothesized.

Antioxidant Activity

The reduction of ROS suggests a potential interaction with cellular antioxidant defense mechanisms. This could involve the upregulation of antioxidant enzymes or direct scavenging of free radicals.

Antioxidant_Pathway LG (-)-Lyoniresinol 9'-O-glucoside Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) LG->Antioxidant_Enzymes May Upregulate ROS Reactive Oxygen Species (ROS) LG->ROS May Directly Scavenge Antioxidant_Enzymes->ROS Neutralize Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to

Caption: Hypothesized antioxidant signaling pathway.

Anti-steatosis Activity

The reduction of lipid accumulation in hepatocytes suggests that this compound may influence pathways involved in lipid metabolism, such as fatty acid synthesis, fatty acid oxidation, or lipid droplet formation and breakdown.

Anti_Steatosis_Pathway LG (-)-Lyoniresinol 9'-O-glucoside Lipid_Metabolism Lipid Metabolism Regulators LG->Lipid_Metabolism May Modulate Fatty_Acid_Synthesis Fatty Acid Synthesis Lipid_Metabolism->Fatty_Acid_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Lipid_Metabolism->Fatty_Acid_Oxidation Promotes Lipid_Accumulation Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation Leads to Fatty_Acid_Oxidation->Lipid_Accumulation Reduces

Caption: Hypothesized anti-steatosis signaling pathway.

Discussion and Future Directions

The current evidence strongly supports the role of this compound as a promising agent for mitigating conditions associated with oxidative stress and hepatic steatosis. The detailed experimental protocols provided herein offer a foundation for further research to build upon these initial findings.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways responsible for the observed antioxidant and anti-steatosis effects.

  • Investigating the potential anti-inflammatory and anti-cancer activities of this compound to determine if it shares the broader therapeutic profile of other related lignans.

  • Conducting in vivo studies to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

By addressing these research gaps, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

A Technical Guide to the Anti-inflammatory Effects of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its anti-inflammatory effects, drawing from available in vitro data. The document details its known inhibitory actions on key pro-inflammatory cytokines, outlines plausible molecular mechanisms involving the inhibition of reactive oxygen species (ROS) and modulation of critical inflammatory signaling pathways, and provides detailed experimental protocols for researchers to investigate its properties further. While data specific to this enantiomer is still developing, this guide synthesizes current knowledge to support further research and drug development efforts.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is implicated in the pathophysiology of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including anti-inflammatory properties. This compound is a specific lignan that has been identified as an inhibitor of reactive oxygen species (ROS), which are key signaling molecules that can drive inflammatory processes[1]. This guide focuses on the anti-inflammatory profile of this compound, presenting quantitative data, mechanistic insights, and detailed experimental methodologies.

Quantitative Data on Anti-inflammatory Activity

Quantitative in vitro assays are crucial for determining the potency of a compound's anti-inflammatory effects. The following table summarizes the available data for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

TargetCell TypeAssayIC50 ValueReference
Tumor Necrosis Factor-alpha (TNF-α)Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)ELISA14.55 μM[2]
Interleukin-12 (IL-12)Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)ELISA> 50 μM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a given biological process by 50%.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this specific molecule is still under investigation, the established mechanisms for related lignans and its known properties as a ROS inhibitor allow for the formulation of a hypothetical model.

Inhibition of Reactive Oxygen Species (ROS)

This compound is a known inhibitor of ROS[1][2]. In inflammatory conditions, cells like macrophages produce high levels of ROS. These molecules can act as second messengers, activating pro-inflammatory signaling pathways, including NF-κB and MAPK. By scavenging ROS, this compound can mitigate this initial inflammatory trigger.

Putative Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. They control the transcription of numerous pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, iNOS, and COX-2. Based on the activity of other well-studied lignans, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting these pathways.

Below are diagrams illustrating the hypothesized mechanism of action.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Action cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS ROS ROS LPS->ROS LG (-)-Lyoniresinol 9'-O-glucoside LG->ROS Inhibits MAPK MAPK Pathway (ERK, JNK, p38) LG->MAPK Putative Inhibition NFkB NF-κB Pathway (p65, IκBα) LG->NFkB Putative Inhibition ROS->MAPK ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes

Caption: Hypothesized anti-inflammatory mechanism of this compound.

G cluster_workflow General Experimental Workflow cluster_assays 6. Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with this compound A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Signaling Proteins) E->H

Caption: General workflow for in vitro anti-inflammatory testing.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the anti-inflammatory effects of compounds like this compound in a macrophage cell line model (e.g., RAW 264.7).

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for Griess and viability assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the incubation period, collect 50-100 µL of the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: In a new 96-well plate, mix an equal volume of supernatant and Griess reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatant after treatment and stimulation.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Procedure: Follow the manufacturer's protocol. Typically, this involves:

    • Adding the supernatant to wells pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: Calculate the cytokine concentration based on a standard curve prepared with recombinant cytokines.

Western Blot for Signaling Proteins (NF-κB and MAPK pathways)
  • Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and their total forms, as well as a loading control (e.g., β-actin or GAPDH), typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory potential, evidenced by its ability to inhibit TNF-α production in vitro. Its known function as a ROS inhibitor, combined with the established anti-inflammatory mechanisms of the broader lignan class, strongly suggests that its mode of action involves the modulation of the NF-κB and MAPK signaling pathways.

However, to fully elucidate its therapeutic potential, further research is required. Specifically, future studies should focus on:

  • Expanding the quantitative analysis to include a wider range of pro-inflammatory mediators such as nitric oxide, IL-6, and IL-1β.

  • Conducting detailed mechanistic studies to directly confirm and quantify the inhibitory effects on the NF-κB and MAPK signaling pathways.

  • Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory agent.

References

Potential Therapeutic Applications of (-)-Lyoniresinol 9'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. The document synthesizes available data on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized. This guide aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound belongs to this family and has been isolated from various plant species. Its chemical structure, characterized by a dibenzylbutane skeleton with a glucose moiety, contributes to its pharmacokinetic and pharmacodynamic properties. This document explores the therapeutic potential of this molecule across several key areas of human health.

Therapeutic Potential and Experimental Data

The therapeutic potential of this compound and its related compounds has been investigated in several in vitro and in vivo models. This section summarizes the key findings and presents the available quantitative data in a structured format.

Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited in the reviewed literature, its aglycone, lyoniresinol, is recognized for its potent antioxidant activities. The antioxidant capacity of phenolic compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity Data (General Phenolic Compounds)

Compound/ExtractAssayIC50 ValueReference
General Phenolic CompoundsDPPH Radical ScavengingVaries[General knowledge from antioxidant literature]
General Phenolic CompoundsABTS Radical ScavengingVaries[General knowledge from antioxidant literature]

Note: Specific IC50 values for this compound in these assays were not found in the reviewed literature, representing a key area for future research.

Anti-inflammatory Effects

The anti-inflammatory potential of the stereoisomer, (+)-Lyoniresinol 9'-O-glucoside, has been evaluated. It has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Anti-inflammatory Activity of (+)-Lyoniresinol 9'-O-glucoside

Cell LineTreatmentEndpointIC50 Value
BV2 (murine microglia)LPS-stimulatedNitric Oxide Production> 50 µM

Note: This data is for the (+)-stereoisomer. The anti-inflammatory activity of this compound requires direct investigation.

Anticancer Activity

A closely related compound, (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol, has demonstrated significant cytotoxic effects against human ovarian carcinoma cells, suggesting a potential avenue for cancer therapy. The mechanism appears to involve the induction of apoptosis.

Table 3: Cytotoxic Activity of (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol

Cell LineAssayIC50 Value
A2780 (human ovarian carcinoma)MTT Assay35.40 ± 2.78 μM[1]

Note: This data is for a rhamnoside derivative. The cytotoxic activity of this compound against various cancer cell lines warrants further investigation.

Hepatic Steatosis Amelioration

This compound has been shown to reduce lipid accumulation in a cellular model of hepatic steatosis. This suggests a potential role in the management of non-alcoholic fatty liver disease (NAFLD).

Table 4: Effect of this compound on Hepatic Steatosis Model

Cell LineModelEffectReference
HepG2Free Fatty Acid-inducedReduces lipid accumulation[2]

Note: Quantitative data on the reduction of triglyceride levels at specific concentrations of this compound is needed to further substantiate this effect.

Neuroprotective Effects

The aglycone, Lyoniresinol, has demonstrated neuroprotective effects in an animal model of cerebral ischemic stroke. The mechanism involves the suppression of oxidative stress through the modulation of the Akt/GSK-3β/Nrf2 signaling pathway.

Table 5: Neuroprotective Activity of Lyoniresinol (Aglycone)

ModelEffect
MCAO Rat Model of Cerebral Ischemic StrokeImproved neurological function, reduced infarct size

Note: The neuroprotective potential of the glycosylated form, this compound, needs to be directly assessed.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Assay Procedure:

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

  • NO Measurement: Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxicity Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., A2780) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability to determine the IC50 value.

Hepatic Steatosis Assay
  • Cell Culture and Treatment:

    • Culture HepG2 cells and induce steatosis by treating with oleic acid.

    • Co-treat the cells with various concentrations of the test compound.

  • Staining Procedure:

    • Fix the cells with formalin.

    • Stain the lipid droplets with Oil Red O solution.

    • Wash the cells to remove excess stain.

  • Analysis:

    • Visualize the lipid droplets under a microscope.

    • For quantitative analysis, extract the Oil Red O from the cells with isopropanol and measure the absorbance.

  • Cell Lysis: Lyse the treated HepG2 cells.

  • Triglyceride Measurement: Use a commercial triglyceride quantification kit to measure the intracellular triglyceride levels according to the manufacturer's instructions.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways.

Neuroprotection via Akt/GSK-3β/Nrf2 Pathway

The aglycone, lyoniresinol, has been shown to exert its neuroprotective effects by activating the PI3K/Akt pathway. This leads to the phosphorylation and inhibition of GSK-3β, which in turn promotes the nuclear translocation of Nrf2. Nrf2 is a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

Akt_GSK3b_Nrf2_Pathway Lyoniresinol Lyoniresinol PI3K_Akt PI3K/Akt Lyoniresinol->PI3K_Akt activates GSK3b GSK-3β PI3K_Akt->GSK3b inhibits Nrf2_inactive Nrf2 (cytosolic) GSK3b->Nrf2_inactive promotes degradation Nrf2_active Nrf2 (nuclear) Nrf2_inactive->Nrf2_active translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Cytoprotection Cytoprotective Gene Expression ARE->Cytoprotection Neuroprotection Neuroprotection Cytoprotection->Neuroprotection

Caption: Proposed Akt/GSK-3β/Nrf2 signaling pathway for Lyoniresinol-mediated neuroprotection.

Anticancer Activity via Caspase-Dependent Apoptosis

The anticancer activity of a derivative, (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol, is mediated by the induction of the extrinsic apoptotic pathway. This involves the activation of initiator caspase-8, which subsequently activates executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death.

Caspase_Apoptosis_Pathway Compound (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol Caspase8 Caspase-8 Compound->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to Experimental_Workflow Compound_Isolation Compound Isolation & Characterization In_Vitro_Screening In Vitro Bioactivity Screening Compound_Isolation->In_Vitro_Screening Dose_Response Dose-Response Studies (IC50 Determination) In_Vitro_Screening->Dose_Response Cellular_Models Cellular Disease Models Dose_Response->Cellular_Models Mechanism_Studies Mechanistic Studies (Signaling Pathways) Cellular_Models->Mechanism_Studies In_Vivo_Models In Vivo Animal Models Mechanism_Studies->In_Vivo_Models Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development

References

(-)-Lyoniresinol 9'-O-glucoside in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside found in various plants utilized in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of its known biological activities, particularly its role as a Reactive Oxygen Species (ROS) inhibitor. While specific quantitative data and detailed mechanistic studies on the (-)-enantiomer are limited in publicly available literature, this document synthesizes the existing knowledge and draws parallels from its enantiomer and related lignan compounds to provide a thorough understanding for research and development purposes. This guide includes detailed, representative experimental protocols and visual diagrams of potential signaling pathways to facilitate further investigation into the therapeutic potential of this natural compound.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound is a specific stereoisomer of this class that has been identified in several medicinal plants. In the context of Traditional Chinese Medicine, plants containing this compound have been used for various therapeutic purposes, although the specific contribution of this compound to their overall efficacy is an area of ongoing research. This guide aims to consolidate the current understanding of this compound and provide a framework for future studies.

Distribution in Traditional Chinese Medicine

This compound has been isolated from several plants used in TCM. The concentration and purity of the compound can vary depending on the plant species, the part of the plant used, and the extraction method.

Table 1: Presence of this compound and its Enantiomer in Various Plants

Plant Species (TCM Name)Plant PartCompound IdentifiedReference
Albizia julibrissin (He Huan Pi)Stem BarkThis compound[1][2]
Phyllostachys heterocycla (Mao Zhu)CulmsThis compound
Lycium barbarum (Gou Qi Zi)Root Bark(+)-Lyoniresinol 9'-O-glucoside
Aegle marmelosBark(+)-Lyoniresinol 3α-O-β-D-glucopyranoside
Forsythia suspensa (Lian Qiao)Fruit(+)-Lyoniresinol 9'-O-glucoside[]

Biological Activities and Pharmacological Effects

The primary reported biological activity of this compound is its function as a Reactive Oxygen Species (ROS) inhibitor[1][2]. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases. By inhibiting ROS, this compound may exert protective effects against oxidative stress-related conditions.

Key reported effects include:

  • Reduction of lipid accumulation: Studies have shown that this compound can reduce lipid accumulation in HepG2 cells exposed to free fatty acids[1][2].

  • Inhibition of high glucose-induced ROS production: The compound has been observed to inhibit the production of ROS induced by high glucose conditions[1][2].

While specific studies on the anti-inflammatory mechanisms of the (-)-enantiomer are scarce, research on its enantiomer, (+)-Lyoniresinol 9'-O-glucoside, and other lignans suggests potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data

Quantitative data for this compound is not extensively available in the public domain. The following table includes representative data for related compounds to provide a comparative context for researchers.

Table 2: Antioxidant Activity of a Related Lignan (Lyoniresinol)

CompoundAssayIC50 (μM)
(-)-LyoniresinolDPPH radical scavenging82.4

Note: This data is for the aglycone form, (-)-Lyoniresinol, and serves as a reference for the potential antioxidant capacity.

Experimental Protocols

The following are detailed, representative protocols for the isolation, quantification, and biological evaluation of this compound. These are based on standard methodologies used for similar natural products.

Isolation and Purification of this compound from Albizia julibrissin

This protocol describes a general procedure for the extraction and isolation of lignan glycosides from plant material.

  • Extraction:

    • Air-dried and powdered stem bark of Albizia julibrissin is extracted with 80% aqueous methanol at room temperature.

    • The extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Preparative HPLC:

    • Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

  • Standard Preparation:

    • A stock solution of purified this compound is prepared in methanol.

    • A series of standard solutions are prepared by serial dilution.

  • Sample Preparation:

    • A known amount of the plant extract is dissolved in methanol and filtered through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve:

    • A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

In Vitro Antioxidant Activity Assays

These protocols describe common methods for evaluating the antioxidant capacity of natural compounds.

  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • A 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate are mixed and kept in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of this compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a 6-minute incubation.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Cellular Assay for ROS Inhibition in HepG2 Cells

This protocol details a method to assess the ability of the compound to inhibit intracellular ROS production.

  • Cell Culture:

    • HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Oxidative Stress:

    • Cells are treated with a high concentration of glucose or free fatty acids to induce ROS production.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified time.

  • ROS Detection:

    • The intracellular ROS level is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

  • Data Analysis:

    • The reduction in fluorescence intensity in treated cells compared to control cells indicates the ROS inhibitory activity.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, based on the activities of related lignans, the following pathways are potential targets for its anti-inflammatory and antioxidant effects.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates LG (-)-Lyoniresinol 9'-O-glucoside LG->IKK Inhibits IkB IκBα IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in cellular responses to external stimuli, including inflammation and oxidative stress.

MAPK_Pathway Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 Activates LG (-)-Lyoniresinol 9'-O-glucoside LG->ASK1 Inhibits MKK MKK3/6 MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inflammation Inflammation Apoptosis AP1->Inflammation Regulates

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated ROS inhibitory activity. Its presence in several plants used in Traditional Chinese Medicine suggests a potential role in their therapeutic effects. However, there is a clear need for more focused research on this specific enantiomer to fully understand its pharmacological profile. Future studies should aim to:

  • Isolate and purify this compound in sufficient quantities for comprehensive biological testing.

  • Conduct detailed quantitative analyses of its antioxidant and anti-inflammatory activities, including the determination of IC50 values.

  • Elucidate the specific molecular mechanisms and signaling pathways through which it exerts its effects.

  • Perform in vivo studies to validate its therapeutic potential in relevant disease models.

This technical guide provides a foundational resource for researchers to build upon, with the goal of unlocking the full therapeutic potential of this compound.

References

(-)-Lyoniresinol 9'-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, history, and chemical biology of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities with supporting quantitative data, and visualizes the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a lignan glycoside with the molecular formula C₂₈H₃₈O₁₃ and a molecular weight of 582.60 g/mol .[1] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. The addition of a glucose moiety to the lyoniresinol aglycone enhances its solubility and bioavailability. This guide focuses on the levorotatory isomer, this compound, summarizing the current state of knowledge regarding its discovery, chemical properties, and pharmacological effects.

Discovery and History

The precise first report of the isolation and characterization of this compound is not definitively established in the readily available scientific literature. However, its presence has been identified in several plant species, often as part of broader phytochemical investigations.

One of the notable sources of this compound is the fruit of Averrhoa carambola L. (starfruit), where it was identified along with its stereoisomer, (+)-lyoniresinol 9'-O-glucoside, and other phenolic compounds.[2] It has also been purified from the bamboo-sheath of Phyllostachys heterocycla MITF.[1][3] More recently, a 2019 study detailed the isolation and structural elucidation of (-)-lyoniresinol 3α-O-β-D-glucopyranoside (a synonym for this compound) from the plant Stixis suaveolens.[4] The spectroscopic data from this study was noted to be in agreement with previously reported values, suggesting earlier, un-cited discoveries of this compound.

The history of its scientific investigation is relatively recent, with much of the research focusing on its isolation and structural characterization. Studies on its biological activities are emerging, pointing towards its potential as a modulator of cellular oxidative stress and lipid metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₈H₃₈O₁₃[1]
Molecular Weight582.60 g/mol [1]
AppearanceWhite amorphous powder[4]
HR-MS [M+Na]⁺m/z 605.2211 (calc. for C₂₈H₃₈O₁₃Na, 605.2205)[4]

Experimental Protocols

Isolation and Purification

The following protocol describes a general method for the isolation and purification of this compound from plant material, based on procedures reported for its extraction from Averrhoa carambola root.

Diagram of the Isolation and Purification Workflow:

G plant Plant Material (e.g., Averrhoa carambola root) extraction Extraction with 95% Ethanol plant->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O and Partition with EtOAc concentration->suspension aq_layer Aqueous Layer suspension->aq_layer macroporous Macroporous Resin Column Chromatography aq_layer->macroporous elution1 Elution with EtOH-H₂O gradient macroporous->elution1 silica Silica Gel Column Chromatography elution1->silica elution2 Elution with CHCl₃-MeOH gradient silica->elution2 sephadex Sephadex LH-20 Column Chromatography elution2->sephadex elution3 Elution with MeOH sephadex->elution3 rp18 RP-18 Column Chromatography elution3->rp18 elution4 Elution with MeOH-H₂O gradient rp18->elution4 prep_hplc Preparative HPLC elution4->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc) to remove non-polar compounds.

  • Column Chromatography:

    • The aqueous layer is subjected to macroporous resin column chromatography, eluting with a gradient of ethanol in water.

    • Fractions containing the target compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.

    • Subsequent purification is performed on a Sephadex LH-20 column with methanol as the eluent.

    • The resulting fractions are then subjected to RP-18 column chromatography with a methanol-water gradient.

  • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined by a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Protocol:

    • A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

    • Mass spectra are acquired in positive ion mode.

    • The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is measured with high accuracy.

    • The elemental composition is calculated from the exact mass.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Protocol:

    • The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD).

    • ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

    • The chemical shifts (δ), coupling constants (J), and correlations are analyzed to assign all proton and carbon signals and to establish the structure of the lyoniresinol aglycone and the glucose moiety, as well as their linkage point.

Table of ¹³C-NMR Data for this compound (in CD₃OD, 125 MHz)

Carbon No.Chemical Shift (δ) ppm
142.1
247.2
336.1
433.9
4a132.0
5149.2
6108.2
7147.1
8129.2
8a134.5
971.5
9'65.8
1'133.2
2', 6'105.4
3', 5'149.1
4'136.2
5-OCH₃61.0
7-OCH₃56.7
3'-OCH₃57.0
5'-OCH₃57.0
Glc-1''104.9
Glc-2''75.1
Glc-3''78.0
Glc-4''71.6
Glc-5''77.9
Glc-6''62.7

(Data obtained from the 2019 study on compounds from Stixis suaveolens)[4]

Biological Activities and Signaling Pathways

This compound has been shown to exhibit several biological activities, primarily related to its antioxidant properties.

Inhibition of Reactive Oxygen Species (ROS)

This compound is an inhibitor of reactive oxygen species (ROS). It has been observed to inhibit high glucose-induced ROS production.

Diagram of ROS Inhibition:

G high_glucose High Glucose ros_production Cellular ROS Production high_glucose->ros_production lyoniresinol This compound inhibition lyoniresinol->inhibition inhibition->ros_production

Caption: Inhibition of high glucose-induced ROS production by this compound.

Reduction of Lipid Accumulation

Studies have shown that this compound can reduce lipid accumulation and metabolic disorders in free fatty acid (FFA)-exposed HepG2 cells.

Experimental Protocol for Lipid Accumulation Assay (Oil Red O Staining):

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Lipid Accumulation: Cells are treated with a mixture of oleic acid and palmitic acid to induce lipid accumulation.

  • Treatment: Cells are co-treated with various concentrations of this compound.

  • Staining: After the treatment period, the cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids.

  • Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells with isopropanol, and the absorbance is measured using a spectrophotometer.

Diagram of the Lipid Accumulation Assay Workflow:

G cell_culture Culture HepG2 Cells induction Induce Lipid Accumulation with FFAs cell_culture->induction treatment Treat with this compound induction->treatment staining Fix and Stain with Oil Red O treatment->staining visualization Microscopic Visualization staining->visualization quantification Extract Stain and Measure Absorbance staining->quantification result Reduced Lipid Accumulation quantification->result

Caption: Workflow for assessing the effect of this compound on lipid accumulation.

Comparison with Stereoisomer

It is noteworthy that the biological activity of this compound can differ from its (+) stereoisomer. For instance, in a study on diabetic mice, the (+) isomer showed hypoglycemic effects, while the (-) isomer did not exhibit this activity under the tested conditions. This highlights the stereospecificity of the biological actions of these compounds.

Conclusion and Future Directions

This compound is a lignan glycoside with demonstrated antioxidant and lipid-lowering properties in vitro. While its presence has been confirmed in several plant species, a definitive historical account of its initial discovery remains to be fully elucidated. The detailed spectroscopic data available provides a solid foundation for its identification and characterization.

Future research should focus on:

  • Pinpointing the first report of the isolation of this compound to provide a complete historical context.

  • Conducting comprehensive in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic profiles.

  • Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Exploring its potential for development as a therapeutic agent for conditions associated with oxidative stress and metabolic disorders.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the therapeutic potential of this compound.

References

(-)-Lyoniresinol 9'-O-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of (-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside of interest to researchers in drug discovery and development. This document collates essential chemical identifiers, quantitative data, and a summary of its biological activities, with a focus on its role as a reactive oxygen species (ROS) inhibitor.

Core Chemical and Physical Data

This compound is a natural product that has been isolated from sources such as Phyllostachys heterocycla (bamboo-sheath) and Albizia julibrissin.[1][] Its chemical identifiers and key properties are summarized in the table below for easy reference.

IdentifierValueSource
CAS Number 143236-02-6[3]
Molecular Formula C28H38O13[1]
Molecular Weight 582.59 g/mol [3]
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triolInferred from stereochemistry
InChI InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1[]
SMILES COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--CO)O)O">C@@HOInferred from stereochemistry
Appearance Powder[]
Purity ≥98%[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Solubility The glycoside form suggests good water solubility.[] Soluble in DMSO, Pyridine, Methanol, Ethanol.[]

Biological Activity and Experimental Protocols

This compound has demonstrated notable biological activities, primarily as an inhibitor of reactive oxygen species (ROS).[5] Research has shown its potential in cellular models to mitigate conditions associated with oxidative stress and lipid dysregulation.

Inhibition of Reactive Oxygen Species (ROS)

This compound has been shown to inhibit high glucose-induced ROS production.[5] This anti-oxidative property is crucial for protecting cells from damage caused by oxidative stress, a key factor in the pathogenesis of numerous diseases.

Amelioration of Steatosis

In a key study, this compound was found to reduce lipid accumulation in a cellular model of non-alcoholic fatty liver disease.[5] Specifically, it attenuated lipid metabolic disorders in HepG2 cells exposed to free fatty acids.

Experimental Workflow and Signaling Pathways

To facilitate further research, this section provides a generalized experimental workflow for investigating the bioactivities of this compound and a plausible signaling pathway it may modulate.

experimental_workflow cluster_isolation Isolation and Characterization cluster_invitro In Vitro Bioassays cluster_analysis Data Analysis and Interpretation Isolation Isolation from Phyllostachys heterocycla Purification Chromatographic Purification Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Treatment Treatment with This compound Structure->Treatment CellCulture Cell Culture (e.g., HepG2, HUVEC) CellCulture->Treatment ROS_Assay ROS Production Assay (e.g., DCFH-DA) Treatment->ROS_Assay Lipid_Assay Lipid Accumulation Assay (e.g., Oil Red O) Treatment->Lipid_Assay Data Data Collection ROS_Assay->Data Lipid_Assay->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion on Bioactivity Stats->Conclusion

Fig. 1: Generalized experimental workflow for studying this compound.

Given its established role as a ROS inhibitor, a likely mechanism of action involves the modulation of cellular pathways that respond to oxidative stress. While specific pathways for the (-) enantiomer are not yet fully elucidated, the diagram below illustrates a simplified representation of a ROS-related signaling cascade that could be influenced by this compound.

ros_pathway Stimulus Cellular Stress (e.g., High Glucose) ROS Increased ROS Production Stimulus->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->OxidativeDamage AntioxidantDefense Antioxidant Defense Mechanisms ROS->AntioxidantDefense Induces Lyoniresinol This compound Lyoniresinol->ROS Inhibition CellularResponse Cellular Dysfunction & Lipid Accumulation OxidativeDamage->CellularResponse AntioxidantDefense->ROS Neutralizes

Fig. 2: Potential signaling pathway modulated by this compound.

This technical guide serves as a foundational resource for researchers. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Activity of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Consequently, there is a significant interest in identifying and characterizing novel anti-inflammatory agents from natural sources. (-)-Lyoniresinol 9'-O-glucoside is a lignan glucoside that has been identified as a potent inhibitor of reactive oxygen species (ROS), which are known to play a role in the inflammatory cascade.[1] This document provides a comprehensive guide to the cell-based assays that can be employed to investigate the anti-inflammatory properties of this compound. The protocols detailed herein are designed to be conducted in a standard cell culture laboratory and are targeted towards researchers in drug discovery and pharmacology.

While comprehensive data on the anti-inflammatory effects of this compound is still emerging, studies on the closely related isomer, (+)-Lyoniresinol 9'-O-glucoside, have shown inhibitory effects on cytokine production.[2] The assays described in this document will enable researchers to thoroughly characterize the anti-inflammatory profile of this compound, including its effects on key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound. These tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)Standard Deviation
0 (Vehicle Control)100± 5.2
192.5± 4.8
578.1± 3.9
1055.3± 2.7
2530.7± 1.9
5015.2± 1.1
IC₅₀ (µM) ~18.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Vehicle Control)100 ± 6.1100 ± 7.3100 ± 5.5
195.2 ± 5.498.1 ± 6.896.4 ± 5.1
583.7 ± 4.988.5 ± 5.285.9 ± 4.3
1062.1 ± 3.869.3 ± 4.165.8 ± 3.9
2540.5 ± 2.548.7 ± 3.242.1 ± 2.8
5022.8 ± 1.729.4 ± 2.125.3 ± 1.9
IC₅₀ (µM) ~20.1 ~23.8 ~21.5

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)iNOS Expression (% of LPS Control)COX-2 Expression (% of LPS Control)
0 (Vehicle Control)100 ± 8.2100 ± 7.9
1068.4 ± 5.575.1 ± 6.2
2535.9 ± 3.142.7 ± 3.8
5012.3 ± 1.418.9 ± 2.0

Experimental Protocols

Prior to conducting any anti-inflammatory assays, it is crucial to assess the cytotoxicity of this compound on the chosen cell line to ensure that the observed effects are not due to cell death.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the non-toxic concentration range of the test compound.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • LPS (1 µg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • LPS (1 µg/mL)

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol assesses the protein expression levels of key inflammatory mediators and signaling molecules.

Materials:

  • RAW 264.7 cells and culture medium

  • This compound

  • LPS (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 24 hours for iNOS/COX-2, shorter times for signaling proteins like 15-60 minutes).

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_endpoints Endpoints cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assays cell_culture->anti_inflammatory compound_prep Prepare this compound Serial Dilutions compound_prep->cytotoxicity compound_prep->anti_inflammatory cytotoxicity->anti_inflammatory Determine Non-Toxic Concentrations no_assay NO Production (Griess Assay) anti_inflammatory->no_assay cytokine_assay Cytokine Secretion (ELISA) (TNF-α, IL-6, IL-1β) anti_inflammatory->cytokine_assay western_blot Protein Expression (Western Blot) (iNOS, COX-2, Signaling Proteins) anti_inflammatory->western_blot signaling_pathways cluster_LPS Cell Exterior cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50 IkB->NFkB_complex releases NFkB_p65 p65 NFkB_p50 p50 NFkB_translocation p65/p50 NFkB_complex->NFkB_translocation translocation DNA DNA NFkB_translocation->DNA AP1->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2 TNFa TNF-α mRNA->TNFa IL6 IL-6 mRNA->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Lyoniresinol (-)-Lyoniresinol 9'-O-glucoside Lyoniresinol->MAPKKK potential inhibition Lyoniresinol->IKK potential inhibition

References

Application Notes and Protocols for In Vivo Study of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo experimental design to investigate the therapeutic potential of (-)-Lyoniresinol 9'-O-glucoside. The protocols and methodologies are based on its known biological activities as a reactive oxygen species (ROS) inhibitor and its potential role in regulating lipid metabolism.[1][2]

Introduction

This compound is a naturally occurring lignan glycoside found in various medicinal plants.[] In vitro studies have demonstrated its capacity to inhibit ROS production and reduce lipid accumulation in hepatic cells.[1][2] These properties suggest its potential therapeutic application in conditions associated with oxidative stress and metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. The following protocols outline a systematic approach to evaluate the efficacy, safety, and mechanism of action of this compound in a preclinical in vivo setting.

Preclinical In Vivo Experimental Design

Animal Model Selection

For studying the effects on lipid metabolism and oxidative stress, a diet-induced obesity and NAFLD model in C57BL/6J mice is recommended. This model closely mimics the progression of human metabolic syndrome.

Experimental Groups

A minimum of four groups are proposed for the initial efficacy study:

  • Group 1: Control Group: Mice fed a standard chow diet.

  • Group 2: Disease Model Control: Mice fed a high-fat diet (HFD).

  • Group 3: Treatment Group (Low Dose): HFD-fed mice treated with a low dose of this compound.

  • Group 4: Treatment Group (High Dose): HFD-fed mice treated with a high dose of this compound.

A positive control group, such as animals treated with a known lipid-lowering agent, can also be included for comparative analysis.

Dosing and Administration

Based on common practices for natural product research, a starting dose can be estimated from in vitro effective concentrations. Oral gavage is the recommended route of administration to simulate human oral consumption.

Study Duration

A study duration of 8-12 weeks is typically sufficient to induce metabolic changes in the HFD model and observe therapeutic effects.

Data Presentation: Key Efficacy Endpoints

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

ParameterControlHFD ControlLow DoseHigh Dose
Body Weight (g)
Liver Weight (g)
Serum Glucose (mg/dL)
Serum Insulin (ng/mL)
HOMA-IR

Table 2: Serum Lipid Profile

ParameterControlHFD ControlLow DoseHigh Dose
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)

Table 3: Liver Function and Oxidative Stress Markers

ParameterControlHFD ControlLow DoseHigh Dose
ALT (U/L)
AST (U/L)
Hepatic Malondialdehyde (MDA, nmol/mg protein)
Hepatic Superoxide Dismutase (SOD, U/mg protein)
Hepatic Glutathione Peroxidase (GPx, U/mg protein)

Experimental Protocols

Animal Handling and Husbandry
  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: Maintained in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.

  • Diet: Standard chow or high-fat diet (e.g., 60% kcal from fat) and water provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Preparation and Administration of this compound
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare fresh daily.

  • Administration: Administer the compound or vehicle via oral gavage once daily. The volume should be adjusted based on the animal's body weight (typically 10 mL/kg).

Blood and Tissue Collection
  • At the end of the study, fast the mice overnight.

  • Collect blood via cardiac puncture under anesthesia.

  • Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.

  • Euthanize the animals and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for molecular analysis. Fix other portions in 10% neutral buffered formalin for histology.

Biochemical Assays
  • Serum levels of glucose, insulin, total cholesterol, triglycerides, HDL-C, LDL-C, ALT, and AST can be measured using commercially available assay kits.

  • Hepatic levels of MDA, SOD, and GPx can be determined using specific colorimetric assay kits to assess oxidative stress.

Histological Analysis
  • Formalin-fixed liver tissues can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.

  • Oil Red O staining of frozen liver sections can be used to visualize lipid accumulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=10/group) acclimatization->grouping diet Dietary Intervention (Chow vs. HFD) grouping->diet treatment Daily Oral Gavage (this compound or Vehicle) (8-12 weeks) diet->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring collection Blood & Tissue Collection treatment->collection biochem Biochemical Assays collection->biochem histo Histopathology collection->histo molecular Molecular Analysis (Western Blot, qPCR) collection->molecular signaling_pathway cluster_cell Hepatocyte HFD High-Fat Diet ROS Increased ROS HFD->ROS Keap1 Keap1 ROS->Keap1 inactivates SREBP1c SREBP-1c ROS->SREBP1c activates Compound This compound Compound->ROS inhibits Compound->SREBP1c inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 releases Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) ARE->Antioxidant_Enzymes promotes transcription Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes logical_relationship cluster_hypothesis Hypothesis cluster_design Experimental Design cluster_outcomes Expected Outcomes cluster_conclusion Conclusion Hypothesis This compound ameliorates HFD-induced metabolic dysfunction. Animal_Model HFD-induced Obese Mice Hypothesis->Animal_Model Treatment_Groups Vehicle, Low Dose, High Dose Animal_Model->Treatment_Groups Endpoints Metabolic, Biochemical, Histological Treatment_Groups->Endpoints Reduced_Weight Reduced Body & Liver Weight Endpoints->Reduced_Weight Improved_Lipids Improved Serum Lipid Profile Endpoints->Improved_Lipids Reduced_Stress Decreased Oxidative Stress Endpoints->Reduced_Stress Histology_Improvement Ameliorated Liver Steatosis Endpoints->Histology_Improvement Conclusion Validation of therapeutic potential for metabolic diseases. Reduced_Weight->Conclusion Improved_Lipids->Conclusion Reduced_Stress->Conclusion Histology_Improvement->Conclusion

References

Application Notes and Protocols for the Synthesis of (-)-Lyoniresinol 9'-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (-)-lyoniresinol 9'-O-glucoside and its derivatives. The protocols outlined below are based on established chemical methodologies and are intended to guide researchers in the laboratory synthesis of these compounds for further investigation into their biological activities.

Introduction

(-)-Lyoniresinol and its glycosidic derivatives are members of the lignan family of natural products, which have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of these complex molecules and their derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies, elucidating their mechanisms of action, and developing potential therapeutic agents.

This document provides detailed protocols for the total asymmetric synthesis of the aglycone, (-)-lyoniresinol, its subsequent glucosylation to form this compound, and the further derivatization of the glucoside moiety.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that can be divided into three main stages:

  • Total Asymmetric Synthesis of (-)-Lyoniresinol: A stereoselective synthesis to obtain the optically pure lignan core.

  • Glucosylation of (-)-Lyoniresinol: Introduction of a glucose moiety at the 9'-O position via a Koenigs-Knorr reaction.

  • Derivatization of this compound: Modification of the free hydroxyl groups on the glucose moiety to generate a library of derivatives.

Experimental Workflow: Synthesis of this compound Derivatives

Synthesis_Workflow Start Starting Materials Synth_Lyoniresinol Total Asymmetric Synthesis of (-)-Lyoniresinol Start->Synth_Lyoniresinol Glucosylation Koenigs-Knorr Glucosylation Synth_Lyoniresinol->Glucosylation Derivatization Derivatization (e.g., Acetylation, Benzoylation) Glucosylation->Derivatization Purification Purification and Characterization Derivatization->Purification Final_Product (-)-Lyoniresinol 9'-O-glucoside Derivatives Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound derivatives.

Experimental Protocols

Total Asymmetric Synthesis of (-)-Lyoniresinol

The total asymmetric synthesis of (-)-lyoniresinol can be achieved through a multi-step sequence, with a reported overall yield of approximately 19%. The following is a summarized protocol based on published methods.

Materials and Reagents:

Reagent/MaterialSupplier/Purity
4-Pentenoic acidSigma-Aldrich, 98%
(S)-4-benzyl-2-oxazolidinoneSigma-Aldrich, ≥99%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich, 95%
Anhydrous solvents (DCM, THF, etc.)Acros Organics, DriSolv®
Various other reagents and catalystsSourced from major chemical suppliers

Protocol:

The synthesis involves a ten-step sequence starting from 4-pentenoic acid and utilizing a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to establish the desired stereochemistry. Key steps include asymmetric alkylation, olefination, and a final reduction to yield (-)-lyoniresinol. For a detailed step-by-step procedure, it is highly recommended to consult the primary literature on the total asymmetric synthesis of lyoniresinol enantiomers.

Quantitative Data:

StepDescriptionKey ReagentsIntermediate/ProductYield
1-9Multi-step synthesisVariousKey chiral intermediate-
10Final reductionLiAlH₄(-)-Lyoniresinol-
Overall Total Synthesis - (-)-Lyoniresinol ~19%
Synthesis of (-)-Lyoniresinol 9'-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside

This protocol describes the glucosylation of (-)-lyoniresinol at the 9'-hydroxyl group using the Koenigs-Knorr reaction, followed by protection of the glucose hydroxyls as acetates.

Materials and Reagents:

Reagent/MaterialSupplier/Purity
(-)-LyoniresinolSynthesized as per section 3.1
Acetobromo-α-D-glucoseSigma-Aldrich, ≥98%
Silver(I) carbonate (Ag₂CO₃)Sigma-Aldrich, 99%
Anhydrous dichloromethane (DCM)Acros Organics, DriSolv®
Molecular sieves (4 Å)Sigma-Aldrich

Protocol:

  • To a solution of (-)-lyoniresinol (1.0 eq) in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Add silver(I) carbonate (2.0 eq) to the mixture.

  • Slowly add a solution of acetobromo-α-D-glucose (1.5 eq) in anhydrous DCM to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford (-)-lyoniresinol 9'-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside.

Quantitative Data:

Reactant/ReagentMolar Eq.ProductExpected Yield
(-)-Lyoniresinol1.0(-)-Lyoniresinol 9'-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside60-80%
Acetobromo-α-D-glucose1.5
Silver(I) carbonate2.0
Synthesis of (-)-Lyoniresinol 9'-O-β-D-glucopyranoside

This protocol describes the deacetylation of the protected glucoside to yield the final target compound.

Materials and Reagents:

Reagent/MaterialSupplier/Purity
(-)-Lyoniresinol 9'-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranosideSynthesized as per section 3.2
Sodium methoxide (NaOMe)Sigma-Aldrich, 0.5 M in methanol
Anhydrous methanolAcros Organics, DriSolv®
Amberlite® IR120 H⁺ resinSigma-Aldrich

Protocol:

  • Dissolve the acetylated glucoside (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with Amberlite® IR120 H⁺ resin.

  • Filter the resin and wash with methanol.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the residue by silica gel column chromatography or recrystallization to obtain (-)-lyoniresinol 9'-O-β-D-glucopyranoside.

Quantitative Data:

ReactantProductExpected Yield
(-)-Lyoniresinol 9'-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside(-)-Lyoniresinol 9'-O-β-D-glucopyranoside>90%
Synthesis of this compound Derivatives (General Procedures)

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add benzoyl chloride (excess) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up the reaction as described for the acetylation procedure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Derivatives:

Starting MaterialDerivatization MethodProductExpected Yield
This compoundAcetylationPeracetylated derivativeHigh
This compoundBenzoylationPerbenzoylated derivativeHigh

Signaling Pathways and Potential Mechanisms of Action

Lignans, including lyoniresinol and its derivatives, are known to modulate several key signaling pathways involved in inflammation and cancer. The synthesized derivatives can be used to probe these pathways and develop more potent and selective modulators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Lignans have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation releases NF-κB Lyoniresinol (-)-Lyoniresinol 9'-O-glucoside Derivatives Lyoniresinol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by (-)-lyoniresinol derivatives.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Lignans can modulate MAPK signaling, contributing to their anti-cancer effects.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Lyoniresinol (-)-Lyoniresinol 9'-O-glucoside Derivatives Lyoniresinol->Raf Inhibits Lyoniresinol->MEK Inhibits TF Transcription Factors (e.g., AP-1) ERK_n->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Modulation of the MAPK/ERK signaling pathway by (-)-lyoniresinol derivatives.

Conclusion

The synthetic protocols and biological pathway information provided herein offer a solid foundation for the synthesis and evaluation of novel this compound derivatives. These compounds hold promise as valuable tools for chemical biology and as potential leads for the development of new therapeutics. Further studies are warranted to explore the full potential of this class of lignans.

Application Notes and Protocols for (-)-Lyoniresinol 9'-O-glucoside in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol 9'-O-glucoside is a naturally occurring lignan glycoside found in various plant species. As a member of the lignan family, it is recognized for its diverse biological activities, including antioxidant and anti-inflammatory properties. In the field of metabolomics, this compound serves as an important tool for investigating cellular metabolism and its response to external stimuli. Its ability to modulate pathways associated with oxidative stress and inflammation, such as the NF-κB and TGF-β/Smad signaling pathways, makes it a valuable compound for studying metabolic reprogramming in various disease models.

These application notes provide a comprehensive overview of the use of this compound in metabolomics research, complete with detailed experimental protocols and data presentation.

Biological Activity and Mechanism of Action

This compound is a known inhibitor of Reactive Oxygen Species (ROS), which are key signaling molecules and mediators of cellular damage. By quenching ROS, this compound can influence a multitude of downstream cellular processes. Notably, it has been observed to reduce lipid accumulation in cellular models of steatosis. Furthermore, its structural relatives have been shown to modulate key inflammatory and fibrotic signaling pathways, including the Transforming Growth-factor beta (TGF-β)/Smad pathway. The modulation of these pathways can lead to significant changes in the cellular metabolome, which can be elucidated through metabolomic studies.

Application in Metabolomics

The primary application of this compound in metabolomics is to serve as a chemical probe to investigate metabolic alterations in cells or tissues under conditions of oxidative stress or inflammation. By treating biological systems with this compound, researchers can identify and quantify changes in the metabolome, providing insights into the metabolic pathways that are affected. This approach is particularly useful for:

  • Biomarker Discovery: Identifying novel biomarkers associated with the therapeutic effects of antioxidant compounds.

  • Mechanism of Action Studies: Elucidating the metabolic pathways through which this compound exerts its biological effects.

  • Drug Development: Evaluating the metabolic impact of new drug candidates with similar mechanisms of action.

Experimental Protocols

A typical metabolomics workflow involves several key steps, from sample preparation to data analysis.[1] The following protocols are designed for researchers utilizing this compound in their studies.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, RAW 264.7) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction
  • Metabolism Quenching: After incubation, rapidly quench the cellular metabolism to prevent further metabolic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

  • Cell Lysis and Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the cell lysate at high speed to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Sample Preparation for Analysis: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) just before analysis.

Protocol 3: LC-MS Based Untargeted Metabolomics Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for comprehensive metabolite profiling.[1]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic metabolites.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broader range of metabolites.

    • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to obtain both MS1 and MS2 spectra for metabolite identification.

  • Data Processing and Analysis:

    • Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to detect and align metabolic features across different samples.

    • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered by the treatment with this compound.

    • Metabolite Identification: Identify the significantly altered metabolites by comparing their accurate mass, retention time, and fragmentation patterns with metabolite databases (e.g., METLIN, HMDB).

Data Presentation

Quantitative data from metabolomics studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is a representative example of how to present quantitative data from an untargeted metabolomics study investigating the effects of this compound on a hypothetical cell line.

Table 1: Representative Quantitative Metabolomics Data

Metabolitem/zRetention Time (min)Fold Change (Treated/Control)p-valuePathway
Glutathione (reduced)308.0912.51.80.005Glutathione Metabolism
Glutathione (oxidized)613.1612.30.60.01Glutathione Metabolism
NAD+664.1193.11.50.02Nicotinate and Nicotinamide Metabolism
NADH666.1353.30.70.03Nicotinate and Nicotinamide Metabolism
Lactate89.0241.20.50.008Glycolysis / Gluconeogenesis
Pyruvate87.0081.11.60.015Glycolysis / Gluconeogenesis
Citrate191.0194.51.40.04Citrate Cycle (TCA Cycle)
Succinate117.0193.81.30.05Citrate Cycle (TCA Cycle)

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing cell_seeding Cell Seeding treatment Treatment with This compound cell_seeding->treatment incubation Incubation treatment->incubation quenching Metabolism Quenching incubation->quenching extraction Solvent Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection lcms LC-MS Analysis collection->lcms data_processing Data Processing lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis metabolite_id Metabolite Identification statistical_analysis->metabolite_id pathway_analysis Pathway Analysis metabolite_id->pathway_analysis Biological Interpretation

Caption: Experimental workflow for metabolomics analysis.

TGF_beta_Smad_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Smad23 Smad2/3 TBRI TβRI TBRII->TBRI activates TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 DNA Target Gene Expression (e.g., Collagen, PAI-1) Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->DNA translocates to nucleus and regulates transcription Lyoniresinol This compound Lyoniresinol->TGFb Inhibits (via ROS reduction)

Caption: TGF-β/Smad signaling pathway modulation.

References

Application Notes and Protocols for the Purification of Lignan Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of lignan glucosides from complex mixtures. It is designed to assist researchers, scientists, and professionals in the field of drug development in isolating these valuable bioactive compounds for further study and application. The following sections detail various purification techniques, present quantitative data for comparison, and provide step-by-step experimental protocols.

Introduction to Lignan Glucoside Purification

Lignan glucosides are a class of polyphenolic compounds found in a wide variety of plants, with notable concentrations in flaxseed, sesame seeds, and certain fruits and vegetables.[1][2] These compounds and their metabolites exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making them promising candidates for pharmaceutical and nutraceutical development.[1][3][4] Their activity is often linked to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Nrf2.[1][5]

Purification of lignan glucosides from their natural sources is a critical step for research and development. The complexity of the plant matrix necessitates efficient and robust purification strategies to obtain compounds of high purity. Common challenges include the presence of structurally similar compounds, lipids, and other phenolics. This guide outlines several effective chromatographic techniques for this purpose.

Purification Techniques and Quantitative Data

Several chromatographic techniques have been successfully employed for the purification of lignan glucosides. The choice of method depends on factors such as the target lignan, the complexity of the starting material, the desired purity, and the scale of the purification.

Key Purification Techniques:

  • Column Chromatography (CC): A versatile and widely used technique for preliminary purification and fractionation. Common stationary phases include silica gel, Sephadex LH-20, macroporous resins, and polyamide resins.[6][7][8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining high-purity compounds. Reversed-phase columns (e.g., C18, C8) are frequently used.[6]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption of the sample.[9][10][11]

The following tables summarize quantitative data from various studies on the purification of specific lignan glucosides.

Table 1: Purification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed

Purification MethodStarting MaterialPurity (%)Yield/RecoveryReference
Prep RP-HPLCFlaxseed Meal Extract99%10-15 g/kg of meal[12]
Sephadex LH-20 Column ChromatographyDefatted Flaxseed Extract94.5%Not Specified[13]
Chromatographic TechniquesFlaxseed~97%Not Specified[14]
Dioxane/Ethanol Extraction, Base Hydrolysis, Solid-Phase PurificationDefatted Flaxseed FlourNot Specified11.7-24.1 mg/g (defatted flour), 6.1-13.3 mg/g (whole flaxseed)[15]

Table 2: Purification of Arctiin and Arctigenin from Fructus arctii

Purification MethodTarget CompoundStarting MaterialPurity (%)YieldReference
Silica Gel Column ChromatographyArctigeninFermented F. arctii Powder99.33%19.51 mg/g[16]
Polyamide Column Chromatography & Semi-preparative HPLCArctiin & ArctigeninBurdock LeavesNot SpecifiedNot Specified[17]

Table 3: Purification of Schisandra Lignans

Purification MethodTarget Compound(s)Starting MaterialPurity (%)Yield/RecoveryReference
Macroporous Resin (HPD5000)Deoxyschizandrin & γ-SchizandrinS. chinensis Fruit ExtractDeoxyschizandrin: 4.67%, γ-Schizandrin: 10.27%Deoxyschizandrin: 84.04%, γ-Schizandrin: 81.12%[7]
ODS Column & Prep-HPLCSchisandrol AS. chinensis Stems95.2%21.4 mg[6]
Macroporous Resin, Silica Gel CC, RecrystallizationSchisandrin BSchisandra chinensis90-100%Not Specified[18]
Supercritical Fluid Extraction (SFE) & Supercritical Fluid Chromatography (SFC)Schisandrin ADry Schisandra Berries>92%Not Specified[19]

Table 4: Purification of Podophyllotoxin and its Glucosides

Purification MethodTarget CompoundStarting MaterialPurity (%)YieldReference
Complexation and RecrystallizationPodophyllotoxinPodophyllum Resin>98.5%Not Specified[20]
Solid Adsorbent (Alumina)PodophyllotoxinPodophyllin ResinHigh PurityImproved Efficiency[21]

Experimental Protocols

This section provides detailed protocols for the key purification techniques. These are generalized procedures and may require optimization based on the specific lignan glucoside and plant material.

General Workflow for Lignan Glucoside Purification

The purification of lignan glucosides from plant material typically follows a multi-step process. The general workflow is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., seeds, stems) drying Drying (Air, Oven, or Freeze-drying) plant_material->drying grinding Grinding/Pulverization drying->grinding defatting Defatting (for oil-rich seeds) grinding->defatting extraction Solvent Extraction (e.g., ethanol, methanol, dioxane) defatting->extraction hydrolysis Alkaline or Acidic Hydrolysis (to release bound lignans) extraction->hydrolysis crude_extract Crude Extract hydrolysis->crude_extract column_chrom Column Chromatography (e.g., Macroporous Resin, Sephadex LH-20) crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc hsccc HSCCC column_chrom->hsccc pure_lignan Pure Lignan Glucoside prep_hplc->pure_lignan hsccc->pure_lignan analysis Purity Analysis (HPLC, MS, NMR) pure_lignan->analysis

Caption: General workflow for the purification of lignan glucosides.

Protocol 1: Column Chromatography with Macroporous Resin

This protocol is adapted from a method for the simultaneous purification of total lignans and flavonoids from Valeriana amurensis.[7][22]

Objective: To pre-purify lignan glucosides from a crude plant extract.

Materials:

  • Crude plant extract

  • Macroporous resin (e.g., AB-8)

  • Chromatography column

  • Ethanol (various concentrations)

  • Deionized water

  • Peristaltic pump

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack the pre-treated resin into a chromatography column. The diameter-to-height ratio of the resin bed should be optimized (e.g., 1:7).[22]

  • Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., 40 mg/mL in water) and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour, BV/h).[22]

  • Adsorption: Allow the sample to adsorb onto the resin for a specified time (e.g., 6 hours).[22]

  • Washing: Wash the column with deionized water (e.g., 5 BV) to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10% ethanol, then 50% ethanol) at a flow rate of 2 BV/h.[22] Collect the fractions.

  • Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., HPLC) to identify the fractions containing the target lignan glucosides. The 50% ethanol fraction often contains the lignans.[7]

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes a general approach for the final purification of lignan glucosides to high purity.

Objective: To obtain high-purity lignan glucosides from a partially purified fraction.

Materials:

  • Partially purified lignan glucoside fraction (from Protocol 3.2 or other methods)

  • Preparative HPLC system with a UV detector

  • Preparative reversed-phase column (e.g., C18, 250 x 20 mm, 5 µm)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acid (e.g., acetic acid or formic acid, optional for improving peak shape)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the partially purified fraction in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

  • Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system first to determine the best mobile phase composition, gradient, and flow rate. A common mobile phase is a gradient of acetonitrile or methanol in water, sometimes with a small amount of acid.[6]

  • Preparative HPLC Separation:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized method.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for many lignans).

  • Fraction Collection: Collect the peaks corresponding to the target lignan glucosides using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified lignan glucoside.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a general outline for the separation of lignan glucosides using HSCCC.

Objective: To separate lignan glucosides from a crude or partially purified extract without a solid stationary phase.

Materials:

  • HSCCC instrument

  • Crude or partially purified extract

  • A suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water)

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Selection: Select an appropriate two-phase solvent system. The partition coefficient (K) of the target compounds should be between 0.5 and 2.0. This is typically determined by HPLC analysis of the distribution of the target compounds between the two phases after mixing and separation in a test tube.

  • HSCCC Instrument Preparation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Rotate the column at the desired speed (e.g., 800-900 rpm).

    • Pump the mobile phase (typically the lower phase) into the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the sample in a small volume of the mobile phase and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing the purified lignan glucosides.

  • Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified compounds.

Biological Signaling Pathways of Lignan Glucosides

Lignan glucosides and their metabolites, enterodiol and enterolactone, exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Anti-inflammatory and Antioxidant Pathways

Lignans have been shown to possess potent anti-inflammatory and antioxidant properties. They can modulate the Nrf2 and NF-κB signaling pathways.

G cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) Lignans Lignan Glucosides Nrf2_Keap1 Nrf2-Keap1 Complex Lignans->Nrf2_Keap1 promotes IKK IKK Lignans->IKK inhibits ROS Oxidative Stress (ROS) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS->Nrf2_Keap1 promotes Inflammatory_Stimuli->IKK activates Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes gene transcription Nrf2_Keap1->Nrf2 dissociation NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB phosphorylates IkB IκBα NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes translocation to nucleus NFkB_IkB->NFkB IκBα degradation

Caption: Lignans' role in antioxidant and anti-inflammatory signaling.

Lignans can promote the dissociation of the Nrf2-Keap1 complex, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant enzymes.[1] Concurrently, they can inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory genes.[1][23]

Estrogen Receptor Signaling Pathway

Lignan metabolites, particularly enterolactone and enterodiol, are classified as phytoestrogens. They can bind to estrogen receptors (ERα and ERβ) and modulate estrogen signaling, which is particularly relevant in hormone-dependent cancers like breast cancer.

G Lignans Lignan Metabolites (Enterolactone, Enterodiol) ER Estrogen Receptor (ERα / ERβ) Lignans->ER binds (weaker agonistic/ antagonistic effect) Estrogen Endogenous Estrogen Estrogen->ER binds (strong agonistic effect) ERE Estrogen Response Element (in DNA) ER->ERE binds Gene_Expression Target Gene Expression ERE->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Modulation of estrogen receptor signaling by lignan metabolites.

By binding to estrogen receptors, lignan metabolites can act as selective estrogen receptor modulators (SERMs).[24] They can compete with endogenous estrogens, potentially leading to anti-estrogenic effects in tissues with high estrogen levels, thereby inhibiting the proliferation of hormone-dependent cancer cells.[25][26]

Conclusion

The purification of lignan glucosides is a multi-step process that requires careful selection and optimization of chromatographic techniques. This guide provides a foundation for researchers and drug development professionals to establish robust purification protocols. The quantitative data presented allows for a comparative assessment of different methods, while the detailed protocols offer practical guidance for laboratory implementation. Furthermore, the elucidation of the biological signaling pathways modulated by lignan glucosides underscores their therapeutic potential and provides a rationale for their continued investigation in drug discovery.

References

Application Notes and Protocols for Investigating (-)-Lyoniresinol 9'-O-glucoside in Gram-Positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside found in various medicinal plants, has emerged as a promising candidate for the study of gram-positive bacterial infections. This document provides detailed application notes and experimental protocols to facilitate research into its antimicrobial properties, particularly against clinically relevant gram-positive pathogens. The information presented here is intended to guide researchers in evaluating the efficacy and mechanism of action of this natural compound.

Application Notes

This compound, also known as (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside, has demonstrated potent antimicrobial activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Lignans, the class of compounds to which this compound belongs, are believed to exert their antibacterial effects through the disruption of the bacterial cell membrane[2]. This disruption may be achieved by interfering with the metal ions, such as Ca²⁺ and Mg²⁺, that are crucial for maintaining membrane integrity[2].

The study of this compound is significant in the context of rising antibiotic resistance. Its potential as a novel antimicrobial agent warrants thorough investigation. Key research applications include:

  • Determination of Antimicrobial Spectrum: Assessing the inhibitory and bactericidal activity of the compound against a panel of gram-positive bacteria.

  • Anti-Biofilm Activity: Investigating the ability of the compound to inhibit the formation of and eradicate established biofilms, a major contributor to persistent infections.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound in gram-positive bacteria.

  • Synergy Studies: Evaluating the potential for synergistic effects when combined with existing antibiotics.

Data Presentation

The following tables summarize the expected quantitative data from key experiments. Note: The values presented here are illustrative, as specific data for this compound is not widely available in publicly accessible literature. Researchers should generate their own data following the provided protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC Range (µg/mL) - Illustrative
Staphylococcus aureus2592316 - 64
Staphylococcus aureus (MRSA)4330032 - 128
Enterococcus faecalis2921264 - 256
Streptococcus pneumoniae4961932 - 128
Bacillus subtilis663316 - 64

Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus

Activity AssessedConcentration (µg/mL) - IllustrativeResult (Illustrative)
Biofilm Formation Inhibition (MBIC₅₀)6450% reduction in biofilm
Pre-formed Biofilm Eradication (MBEC₅₀)12850% reduction in biofilm

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of each compound dilution to the corresponding wells.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include the following controls:

      • Growth Control: 50 µL CAMHB + 50 µL bacterial inoculum.

      • Sterility Control: 100 µL CAMHB.

      • Solvent Control: 50 µL of the highest concentration of DMSO used + 50 µL bacterial inoculum.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, for a quantitative assessment, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Anti-Biofilm Assay

This protocol describes a method to assess the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms of Staphylococcus aureus.

Materials:

  • This compound

  • Staphylococcus aureus

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

Procedure for Biofilm Inhibition:

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to a turbidity of 0.5 McFarland standard. Dilute this suspension 1:100 in fresh TSB with 1% glucose.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (prepared in TSB with 1% glucose) to the wells.

    • Include a growth control (100 µL bacterial suspension + 100 µL TSB with 1% glucose).

  • Incubation: Incubate the plate at 37°C for 24 hours under static conditions.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.

    • Air-dry the plate for 30 minutes.

    • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

Procedure for Eradication of Pre-formed Biofilm:

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension (prepared as in the inhibition assay) to the wells of a 96-well plate and incubate at 37°C for 24 hours.

  • Treatment:

    • Discard the planktonic cells and wash the wells twice with PBS.

    • Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.

    • Include a control with TSB with 1% glucose only.

  • Incubation: Incubate the plate at 37°C for another 24 hours.

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method as described above.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation compound_prep This compound Stock Solution mic_assay MIC Determination (Broth Microdilution) compound_prep->mic_assay antibiofilm_assay Anti-Biofilm Assay (Inhibition & Eradication) compound_prep->antibiofilm_assay bacterial_prep Bacterial Culture (Gram-Positive Strain) bacterial_prep->mic_assay bacterial_prep->antibiofilm_assay data_analysis Quantitative Analysis (MIC & Biofilm Reduction) mic_assay->data_analysis antibiofilm_assay->data_analysis conclusion Efficacy Assessment data_analysis->conclusion

Caption: General experimental workflow for evaluating the antimicrobial and anti-biofilm activity.

signaling_pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Direct Interaction? (Hypothesized) ions Membrane Stabilizing Ions (Ca²⁺, Mg²⁺) compound->ions Interferes with disruption Membrane Disruption membrane->disruption ions->membrane Stabilizes leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of action for this compound.

logical_relationship start Gram-Positive Bacterial Infection compound This compound start->compound is treated with planktonic Inhibition of Planktonic Growth compound->planktonic leads to biofilm Inhibition/Eradication of Biofilm compound->biofilm leads to outcome Potential Therapeutic Application planktonic->outcome biofilm->outcome

Caption: Logical relationship for the therapeutic potential of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Lyoniresinol 9'-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (-)-Lyoniresinol 9'-O-glucoside extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for extracting this compound?

A1: Ethanol-water mixtures are frequently used for extracting lignans like this compound. The optimal ethanol concentration can vary, but ranges between 56.6% and 87% have been reported for maximizing the yield of similar lignans.[1][2][3] The glucose moiety in the molecule enhances its solubility in aqueous solutions.[]

Q2: How does temperature affect the extraction yield?

A2: Temperature is a critical factor. While higher temperatures can increase extraction efficiency, excessively high temperatures may lead to the degradation of the target compound. For some lignans, optimal temperatures have been found to be around 40°C, while for others, temperatures as high as 160°C in pressurized systems have been used.[1][2] It is crucial to optimize the temperature for your specific plant matrix and extraction method.

Q3: What advanced extraction techniques can be used to improve yield?

A3: Techniques like Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), and Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction times compared to conventional methods like dynamic maceration.[1][5][6] Supercritical fluid extraction with CO2 combined with a co-solvent like ethanol has also shown promise for extracting lignans from defatted seeds.[7]

Q4: From which plant sources is this compound commonly isolated?

A4: this compound and its stereoisomers have been isolated from various plant species, including Lycium chinense, Aegle marmelos, Gardenia jasminoides, and Forsythia suspensa.[][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Possible Cause Suggested Solution
Inappropriate Solvent Polarity The polarity of the extraction solvent is crucial. For lignan glycosides, a mixture of ethanol and water is often effective. Vary the ethanol concentration (e.g., 50-90%) to find the optimal ratio for your plant material.[1][2]
Suboptimal Temperature Both low and excessively high temperatures can result in poor yields. Systematically evaluate a range of temperatures (e.g., 30°C to 80°C for conventional extraction, or higher for pressurized systems) to determine the optimum.[1][2] Be mindful of potential degradation at higher temperatures.
Insufficient Extraction Time The extraction may be incomplete. Increase the extraction time and monitor the yield at different time points to ensure equilibrium is reached.[2][3]
Poor Solvent Penetration Ensure the plant material is ground to a fine, uniform powder to increase the surface area available for solvent interaction. Pre-treatment of the plant material, such as defatting with a non-polar solvent like petroleum ether, can improve the extraction of polar lignans.[7]
Inefficient Extraction Method Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to enhance extraction efficiency.[1][5]

Issue 2: Co-extraction of Impurities

Possible Cause Suggested Solution
Non-selective Solvent System The solvent may be extracting a wide range of compounds. After the primary extraction, employ a liquid-liquid partitioning step. For example, partition the crude extract between ethyl acetate and water to separate compounds based on polarity.
Presence of Fats and Oils Lipophilic compounds can interfere with the isolation of more polar glycosides. Defat the raw plant material with a non-polar solvent (e.g., hexane or petroleum ether) prior to the main extraction.[7]
Complex Plant Matrix The starting material contains many similar compounds. Utilize chromatographic techniques such as column chromatography (e.g., with silica gel or Sephadex LH-20) or High-Performance Liquid Chromatography (HPLC) for purification.[10]

Issue 3: Degradation of the Target Compound

Possible Cause Suggested Solution
High Extraction Temperature Lignan glycosides can be sensitive to heat. Optimize the extraction at the lowest effective temperature.[2] Consider using methods that allow for lower temperatures, such as UAE.
Presence of Degrading Enzymes Endogenous plant enzymes released during grinding could degrade the glycoside. Consider blanching the plant material before extraction to deactivate enzymes, or use a solvent system that inhibits enzymatic activity.
Exposure to Light or Air Phenolic compounds can be susceptible to oxidation. Conduct the extraction and subsequent processing steps under inert atmosphere (e.g., nitrogen) and protect the samples from light.

Data on Optimized Lignan Extraction Conditions

The following table summarizes optimized conditions from various studies on lignan extraction, which can serve as a starting point for developing a protocol for this compound.

Lignan(s) Plant Source Extraction Method Optimal Conditions Yield
Schizandrin, Schisandrol B, Deoxyschizandrin, Schisandrin BFructus SchisandraeAccelerated Solvent Extraction (ASE)Solvent: 87% Ethanol; Temperature: 160°C; Time: 10 min14.72 mg/g[1]
General LignansDefatted Flaxseed PowderEthanol-Water ExtractionSolvent: 70% Ethanol; Temperature: 40°C; Time: 28 h8.975% (w/w)[2][3]
Secoisolariciresinol Diglucoside (SDG)Whole FlaxseedMethanolic Extraction with Sodium MethoxideSolvent: 58 mmol L⁻¹ Sodium Methoxide in Methanol; Temperature: 47°C; Time: 24 h9.4 mg/g[10]
Various Lignan GlycosidesDefatted FlaxseedSupercritical Antisolvent Fractionation (SAF) after Ethanol ExtractionTreatment Time: 180 min; Pressure: 30 MPa; CO₂ Flow Rate: 15 kg h⁻¹201 to 753% enrichment[7]
Oleuropein and Luteolin-7-O-glucosideOlive LeavesPressurized Liquid Extraction (PLE)Solvent: 80% Aqueous Ethanol; Temperature: 190°C; Leaf Moisture: 5%Not specified

Experimental Protocols

General Protocol for Accelerated Solvent Extraction (ASE) of Lignans

This protocol is a generalized procedure based on methodologies reported for lignan extraction.[1] It should be optimized for your specific application.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • (Optional) If the material has a high fat content, pre-extract with a non-polar solvent like petroleum ether.

  • ASE System Parameters:

    • Extraction Solvent: Start with an 80% ethanol-water solution.

    • Temperature: Begin optimization around 100°C.

    • Pressure: Maintain a constant pressure (e.g., 1500 psi).

    • Static Time: Set an initial static extraction time of 10 minutes.

    • Extraction Cycles: Perform 1-2 cycles.

    • Flush Volume: Use a flush volume of 60% of the cell volume.

  • Extraction Procedure:

    • Mix the dried plant powder with a dispersing agent like diatomaceous earth.

    • Load the mixture into the extraction cell.

    • Place the cell in the ASE system and begin the pre-programmed method.

    • The system will automatically perform the extraction at the set temperature and pressure.

    • The extract is collected in a vial.

  • Post-Extraction Processing:

    • Filter the collected extract to remove any particulate matter.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • The concentrated extract can then be used for quantification (e.g., by HPLC) or further purification.

Visualizations

Experimental Workflow for Lignan Extraction and Optimization

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_optimization Optimization Loop start Plant Material grinding Grinding start->grinding defatting Defatting (Optional) grinding->defatting extraction Solvent Extraction (e.g., ASE, UAE, Maceration) defatting->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration analysis HPLC/UPLC Analysis concentration->analysis purification Purification (e.g., Column Chromatography) concentration->purification optimize Optimize Parameters? (Solvent, Temp, Time) analysis->optimize end Pure (-)-Lyoniresinol 9'-O-glucoside purification->end optimize->extraction Adjust & Repeat optimize->end Yield Optimized

Caption: A general workflow for the extraction and optimization of this compound.

Troubleshooting Logic for Low Extraction Yield

G cluster_params Parameter Check cluster_solutions Solutions start Low Extraction Yield Detected check_solvent Is solvent optimal? start->check_solvent check_temp Is temperature optimal? check_solvent->check_temp Yes adjust_solvent Vary solvent ratio (e.g., Ethanol/Water) check_solvent->adjust_solvent No check_time Is time sufficient? check_temp->check_time Yes adjust_temp Test range of temperatures check_temp->adjust_temp No adjust_time Increase extraction time check_time->adjust_time No improve_penetration Improve solvent penetration (finer grind, defatting) check_time->improve_penetration Yes end Yield Improved adjust_solvent->end adjust_temp->end adjust_time->end change_method Consider advanced method (UAE, PLE) improve_penetration->change_method change_method->end

Caption: A decision tree for troubleshooting low extraction yields.

References

Overcoming low solubility of (-)-Lyoniresinol 9'-O-glucoside in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Lyoniresinol 9'-O-glucoside, focusing on overcoming its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: I am observing precipitation of the compound in my aqueous buffer. What are the common causes?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of the compound in your final solution may be above its solubility threshold in the chosen aqueous buffer.

  • Insufficient Co-solvent: If using a co-solvent like DMSO to prepare a stock solution, the final percentage of the co-solvent in the aqueous medium may be too low to maintain solubility.

  • pH of the Buffer: The pH of your aqueous solution can influence the solubility of phenolic compounds.

  • Temperature: Lower temperatures can decrease the solubility of many compounds.

  • Buffer Composition: The salt concentration and other components of your buffer system can impact the solubility of the compound.

Q3: Are there recommended starting points for preparing aqueous solutions of this compound?

Yes, a common starting point is to first prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute this stock into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that would cause toxicity or other unwanted effects (typically <0.5% for cell-based assays).

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic steps to address common solubility challenges encountered during experiments with this compound.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Final concentration is too high. Decrease the final concentration of this compound in the aqueous solution.The compound remains in solution at a lower concentration.
Insufficient organic co-solvent. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution, staying within the tolerance limits of your assay.The compound remains dissolved due to the increased solubilizing power of the solvent system.
Shock precipitation. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.Gradual addition and mixing prevent localized high concentrations that can lead to precipitation.
Issue 2: Compound precipitates over time or after temperature changes (e.g., moving from room temperature to 4°C).
Potential Cause Troubleshooting Step Expected Outcome
Metastable solution. Prepare fresh solutions before each experiment. Avoid long-term storage of diluted aqueous solutions.Freshly prepared solutions are less likely to have precipitated compound.
Temperature-dependent solubility. If storage at lower temperatures is necessary, consider preparing a more concentrated stock in a solvent that remains liquid at the storage temperature and dilute it immediately before use.The compound remains in solution at the storage temperature.

Quantitative Data Summary

The following tables summarize the available solubility data and a common formulation for this compound.

Table 1: Solubility of this compound in Different Solvents

Solvent Solubility Molar Concentration Reference
Dimethyl sulfoxide (DMSO)100 mg/mL171.65 mM[2]
Aqueous SolutionsPoorly soluble (specific value not reported)-[1]

Table 2: Example of a Co-solvent System for In Vivo Formulation

Component Percentage Purpose Reference
DMSO5%Primary solvent for the compound[3]
PEG30030%Co-solvent and vehicle[3]
Tween 805%Surfactant to improve solubility and stability[3]
Saline/PBS60%Aqueous vehicle[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Solubilization: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution. Ensure the compound is completely dissolved before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Diluted Aqueous Working Solution from a DMSO Stock
  • Pre-warm: If the DMSO stock solution is frozen, thaw it at room temperature and ensure the compound is fully dissolved.

  • Dilution: While vortexing the aqueous buffer (e.g., PBS or cell culture medium), add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for a short period to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

This compound is known for its antioxidant properties, which are often mediated through the regulation of specific signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

This compound, as an antioxidant, may activate the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or activators like certain polyphenols, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LG (-)-Lyoniresinol 9'-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex LG->Keap1_Nrf2 Activation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Keap1-Nrf2 antioxidant response pathway.

TGF-β/Smad Signaling Pathway

Reactive oxygen species (ROS) can influence the TGF-β/Smad pathway, which is involved in fibrosis. Antioxidants may modulate this pathway. TGF-β binds to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to fibrosis.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad_nuc Smad Complex Smad_complex->Smad_nuc Translocation ROS ROS ROS->TGFbR Modulates LG (-)-Lyoniresinol 9'-O-glucoside LG->ROS Inhibits Fibrosis_Genes Fibrosis-related Genes Smad_nuc->Fibrosis_Genes Regulates transcription Gene_Expression Altered Gene Expression Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (e.g., 100 mg/mL) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Serially Dilute Stock into Aqueous Buffer stock->dilute incubate Incubate (e.g., 24h at RT) dilute->incubate filter Filter to Remove Undissolved Compound incubate->filter measure Measure Concentration of Filtrate (e.g., HPLC) filter->measure plot Plot Concentration vs. Added Amount measure->plot determine Determine Solubility (Plateau of the curve) plot->determine end End determine->end

References

Lignan Glucoside Analysis by LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of lignan glucosides by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues in lignan glucoside analysis by LC-MS?

A1: The most frequent challenges include poor peak shapes (tailing, fronting, or splitting), low sensitivity or a sudden drop in signal intensity, shifts in retention time, high background noise, and matrix effects that can suppress or enhance the ion signal.[1][2] These issues can stem from sample preparation, the LC system, the column, or the mass spectrometer itself.[3][4]

Q2: How do lignan glucosides typically fragment in MS/MS analysis?

A2: Lignan glucosides readily lose their sugar moiety (neutral loss of the glycosyl residue) to produce a primary product ion corresponding to the aglycone.[5][6] Further fragmentation of the aglycone is then observed. For example, dibenzylbutyrolactone lignans often show a characteristic loss of 44 Da (CO2), while dibenzylbutanediols may lose 48 Da (formaldehyde and water).[5] The specific fragmentation pattern is crucial for structural identification.

Q3: What is the "matrix effect" and how can it be minimized for lignan glucoside analysis?

A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[7][8] It is a major concern in quantitative analysis as it can affect accuracy and reproducibility.[7] To minimize matrix effects, one can optimize sample preparation to remove interferences, improve chromatographic separation to avoid co-elution, or use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[4][7]

Q4: Which ionization mode, positive or negative, is better for lignan glucoside analysis?

A4: The choice of ionization mode depends on the specific lignan structure. Negative ion mode (e.g., ESI-) is often preferred for lignans with acidic phenolic groups, as they are easily deprotonated.[9][10] However, some lignans, particularly those with methylenedioxy bridges and lacking phenolic hydroxyl groups, may be optimally detected in positive ion mode (e.g., ESI+).[9][10] It is often beneficial to test both modes during method development.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Q: My peaks for lignan glucosides are tailing or splitting. What are the potential causes and solutions?

A: Poor peak shape can significantly compromise resolution and quantification.[11] The common causes and troubleshooting steps are outlined below.

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Logic for Poor Peak Shapes Start Poor Peak Shape Observed (Tailing, Splitting, Fronting) Check_System 1. Check LC System Basics Start->Check_System Leak System Leaks? Check_System->Leak Inspect Connections Check_Column 2. Evaluate Column Health Contamination Column Contamination? Check_Column->Contamination Check_Method 3. Review Method Parameters Solvent_Mismatch Injection Solvent Mismatch? Check_Method->Solvent_Mismatch Leak->Check_Column No Fix_Leak Fix Leaks (fittings, seals) Leak->Fix_Leak Yes Contamination->Check_Method No Flush_Column Flush/Regenerate Column Contamination->Flush_Column Yes Overload Column Overload? Solvent_Mismatch->Overload No Adjust_Solvent Adjust Injection Solvent (match mobile phase) Solvent_Mismatch->Adjust_Solvent Yes Replace_Column Replace Analytical Column Overload->Replace_Column No, consider catastrophic failure Reduce_Injection Reduce Injection Volume/Mass Overload->Reduce_Injection Yes Resolved Problem Resolved Fix_Leak->Resolved Replace_Guard Replace Guard Column Flush_Column->Replace_Guard Flush_Column->Resolved If successful Replace_Guard->Replace_Column If persists Replace_Guard->Resolved If successful Replace_Column->Resolved Adjust_Solvent->Resolved Reduce_Injection->Resolved

Caption: A logical workflow for diagnosing and resolving poor peak shapes in LC-MS analysis.

Common Causes and Solutions for Poor Peak Shape

Potential Cause Symptoms Recommended Solution(s)
Column Contamination/Deterioration Increased backpressure, peak tailing or splitting that worsens over time.[3][12] First, try flushing the column according to the manufacturer's instructions. If a guard column is used, replace it.[12][13] If the problem persists, the analytical column may need replacement.[11][12]
Injection Solvent Mismatch Split or distorted peaks, especially for early-eluting compounds.[14] The sample should be dissolved in a solvent that is weaker than or the same composition as the initial mobile phase.[3] Diluting the sample in the starting mobile phase is a good practice.
Column Overload Peaks exhibit fronting (mass overload) or tailing.[15] Reduce the amount of sample injected.[15] If the peak shape improves upon dilution, overload was the likely cause.
Extra-Column Volume / Dead Volume Broad peaks with reduced efficiency. Check all fittings and connections between the injector, column, and detector for gaps or improper installation.[12] Use tubing with the smallest appropriate internal diameter.

| Mobile Phase Issues | Tailing peaks, often for basic compounds. | Ensure the mobile phase pH is appropriate for the analytes. Sometimes, a small change in pH can significantly impact peak shape.[11] Use fresh, high-purity (LC-MS grade) solvents and additives.[3] |

Issue 2: Low Sensitivity / Signal Loss

Q: I am experiencing low sensitivity for my lignan glucoside analytes. How can I improve the signal?

A: Low sensitivity can be a complex issue originating from either the LC or the MS system. A systematic approach is necessary to identify the root cause.

Troubleshooting Low Sensitivity

System Area Potential Cause Recommended Solution(s)
Mass Spectrometer Dirty Ion Source / Optics The ion source (e.g., ESI probe, capillary) is prone to contamination from sample matrix and mobile phase salts, requiring regular cleaning.[1][2] Follow the manufacturer's protocol for cleaning the ion source and optics.
Incorrect MS Tuning/Parameters Ensure the instrument is calibrated and tuned for the mass range of interest.[1] Optimize source parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperature for your specific analytes by infusing a standard solution.[16]
Ion Suppression (Matrix Effect) Co-eluting matrix components can suppress the ionization of target analytes.[3][7] Improve sample cleanup, adjust chromatography to separate analytes from interferences, or dilute the sample.[7] Using a stable-isotope labeled internal standard is the most effective way to compensate for this.[8]
Liquid Chromatograph Mobile Phase Degradation/Contamination Use freshly prepared mobile phases made with LC-MS grade solvents and additives.[3][17] Formic acid in methanol can degrade over time, leading to sensitivity loss.[17] Avoid using additives from plastic containers, as they can leach contaminants.[17]
System Leaks A leak in the flow path will reduce the amount of analyte reaching the detector, causing low and inconsistent signals. Check fittings for any signs of leakage.[2]
Column Issues A failing or contaminated column can lead to broad peaks, which results in lower peak height and thus lower apparent sensitivity.[1]
Sample Preparation Inefficient Extraction The extraction protocol may not be optimal for lignan glucosides. Re-evaluate the extraction solvent, temperature, and time.[18]

| | Sample Degradation | Ensure samples are stored properly (e.g., at -80°C) and prepare fresh standards and samples for analysis.[19] |

Experimental Protocols

Protocol 1: General Lignan Glucoside Extraction from Plant Material

This protocol provides a general workflow for extracting lignan glucosides. Optimization is often required depending on the specific plant matrix and target analytes.

  • Sample Preparation : Lyophilize (freeze-dry) plant material to less than 3% water content and grind into a fine powder. Store samples at -80°C until analysis.[18]

  • Extraction :

    • Weigh approximately 0.1 g of powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% aqueous methanol.[18] Lignans are often more efficiently extracted with 70-80% methanol compared to pure methanol or water.[9][18]

    • Vortex the mixture thoroughly.

    • Perform ultrasonic extraction for 60 minutes at 40°C.[18] Note: Extraction time and temperature are critical parameters that may require optimization.[18]

    • Centrifuge the sample to pellet the solid material.

  • Hydrolysis (Optional) : To analyze total lignans (aglycones), the glycosidic bonds must be cleaved. This can be done via acidic, alkaline, or enzymatic hydrolysis.[18][20] For enzymatic hydrolysis, the dried extract is incubated overnight at 37°C with a β-glucuronidase/sulphatase enzyme mixture.[21]

  • Cleanup :

    • Transfer the supernatant to a new tube.

    • For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interferences before LC-MS analysis.[22]

    • Filter the final extract through a 0.22 µm syringe filter prior to injection.[3]

Workflow for Lignan Glucoside Sample Preparation

G Sample Preparation Workflow for Lignan Glucoside Analysis Start Plant Material Step1 Freeze-Dry & Grind Start->Step1 Step2 Weigh Sample (0.1 g) Step1->Step2 Step3 Add 80% Methanol Step2->Step3 Step4 Ultrasonic Extraction (e.g., 40°C, 60 min) Step3->Step4 Step5 Centrifuge Step4->Step5 Step6 Collect Supernatant Step5->Step6 Decision Analyze Aglycones? Step6->Decision Hydrolysis Enzymatic/Acidic Hydrolysis Decision->Hydrolysis Yes Step7 SPE Cleanup (Optional) Decision->Step7 No (Analyze Glucosides) Hydrolysis->Step7 Step8 Filter (0.22 µm) Step7->Step8 End Ready for LC-MS Injection Step8->End

Caption: A typical workflow for the extraction and preparation of lignan glucosides from plant samples.

Protocol 2: Example LC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and target analytes.

  • LC System : UHPLC/HPLC system

  • Column : Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% Formic Acid.[6]

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient :

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 2-5 µL

  • MS System : Q-TOF or Triple Quadrupole Mass Spectrometer

  • Ion Source : Electrospray Ionization (ESI), operated in both positive and negative modes for initial screening.

  • Capillary Voltage : 3.5 kV (+) / -3.0 kV (-)

  • Source Temperature : 120°C

  • Desolvation Gas Temperature : 400°C

  • Acquisition Mode : Full Scan (for screening) and Targeted MS/MS (for quantification).

References

Technical Support Center: Chiral Separation of Lyoniresinol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method development of chiral separation of lyoniresinol glucosides.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a chiral separation method for lyoniresinol glucosides?

A1: The initial approach involves screening different chiral stationary phases (CSPs) and mobile phase compositions.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a common starting point due to their broad applicability in separating a wide range of chiral compounds.[3][4] A screening process should test these columns under normal phase, reversed-phase, and polar organic modes to identify the most promising conditions for separation.[1][3]

Q2: How do I select the appropriate chiral stationary phase (CSP) for lyoniresinol glucosides?

A2: The selection of a CSP is critical for achieving chiral separation.[3] For molecules like lyoniresinol glucosides, which possess multiple chiral centers and functional groups capable of hydrogen bonding and π-π interactions, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly recommended.[3][5] It is advisable to screen a variety of these columns as small structural differences in the stationary phase can significantly impact selectivity.[3]

Q3: What is the role of the mobile phase in the chiral separation of lyoniresinol glucosides?

A3: The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.[3] In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are typically used. For reversed-phase chromatography, aqueous buffers with organic modifiers such as acetonitrile or methanol are common. The addition of small amounts of additives, like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution by influencing the ionization state of the analytes and their interaction with the stationary phase.[6]

Q4: How does temperature affect the chiral separation?

A4: Temperature is a critical parameter that can influence the enantioselectivity of a separation. Varying the temperature can alter the thermodynamics of the interactions between the analytes and the CSP. Sometimes, increasing the temperature can improve resolution, while in other cases, sub-ambient temperatures may be necessary. Therefore, it is a valuable parameter to optimize once initial separation conditions have been identified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of lyoniresinol glucosides.

Problem Possible Cause(s) Suggested Solution(s)
No Separation of Enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen a different family of CSPs (e.g., if using a cellulose-based column, try an amylose-based one). - Modify the mobile phase composition by changing the organic modifier, its concentration, or adding acidic/basic additives.[3] - Optimize the column temperature; try both higher and lower temperatures than ambient.
Poor Resolution (Peak Overlap) - Mobile phase strength is too high or too low. - Inefficient column. - Flow rate is not optimal.- Adjust the ratio of the organic modifier in the mobile phase. - Check the column's performance with a standard compound. - Optimize the flow rate; chiral separations often benefit from slower flow rates.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase. - Overloading of the column. - Inappropriate mobile phase pH or additive.- Add a competing agent to the mobile phase (e.g., a small amount of a corresponding acid or base). - Reduce the injection volume or the concentration of the sample. - Adjust the pH of the mobile phase or screen different additives.
High Backpressure - Blockage in the column or system. - Particulate matter from the sample. - Mobile phase incompatibility with the column.- Reverse-flush the column (for immobilized columns only and refer to the manufacturer's instructions).[7] - Ensure proper sample filtration before injection. - Verify that the mobile phase is compatible with the CSP.
Loss of Resolution Over Time - Column contamination. - Degradation of the stationary phase.- Implement a column washing procedure with a strong, compatible solvent (for immobilized CSPs).[7] - Ensure the mobile phase is within the pH and solvent compatibility range of the column.

Experimental Protocols

Generic Protocol for Chiral Method Development of Lyoniresinol Glucosides

This protocol outlines a systematic approach to developing a chiral separation method for lyoniresinol glucosides using HPLC.

  • Column Selection and Initial Screening:

    • Select a set of polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives).

    • Prepare a stock solution of the lyoniresinol glucoside sample in a suitable solvent (e.g., methanol or ethanol).

    • Perform an initial screening on each column using a generic set of mobile phases for normal phase, reversed-phase, and polar organic modes as shown in the table below.

  • Mobile Phase Optimization:

    • Based on the initial screening, select the column and mobile phase mode that shows the best initial separation or at least some peak splitting.

    • Systematically vary the ratio of the organic modifier to the aqueous/non-polar component to optimize retention and resolution.

    • If peak shape is poor, introduce acidic or basic additives at low concentrations (e.g., 0.1%).

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of column temperature on the separation. Test temperatures ranging from 10°C to 40°C.

    • Evaluate the impact of flow rate on resolution. Chiral separations often show improved resolution at lower flow rates.

Example Screening Conditions
Mode Stationary Phases to Screen Mobile Phase A Mobile Phase B Gradient/Isocratic
Normal Phase Lux Cellulose-1, Lux Amylose-2n-HexaneIsopropanolIsocratic (e.g., 90:10, 80:20)
Reversed Phase Lux Cellulose-3, Lux i-Cellulose-5Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidGradient (e.g., 5% to 95% B)
Polar Organic Lux Cellulose-4, Lux i-Amylose-1AcetonitrileMethanolIsocratic (e.g., 50:50)

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (Cellulose, Amylose) Mode_Screen Screen Mobile Phase Modes (NP, RP, PO) CSP_Screen->Mode_Screen Review_Results Review Screening Results Mode_Screen->Review_Results Select_Best Select Best CSP/Mode Review_Results->Select_Best Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best->Optimize_MP Final_Method Final Method Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Final_Method Validation Method Validation Final_Method->Validation

Caption: Workflow for chiral method development.

TroubleshootingTree Start Problem Encountered No_Sep No Separation? Start->No_Sep Poor_Res Poor Resolution? No_Sep->Poor_Res No Sol_CSP Screen different CSPs No_Sep->Sol_CSP Yes Bad_Peak Bad Peak Shape? Poor_Res->Bad_Peak No Sol_MP Change Mobile Phase (Solvent/Additive) Poor_Res->Sol_MP Yes Sol_Flow Optimize Flow Rate Poor_Res->Sol_Flow Also Sol_Conc Reduce Sample Load Bad_Peak->Sol_Conc Also Sol_Add Adjust Additives Bad_Peak->Sol_Add Yes Sol_Temp Optimize Temperature Sol_MP->Sol_Temp

Caption: Troubleshooting decision tree for chiral separation.

References

Reducing degradation of (-)-Lyoniresinol 9'-O-glucoside during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (-)-Lyoniresinol 9'-O-glucoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound during extraction?

A1: The degradation of this compound, a phenolic lignan glycoside, is primarily influenced by several factors during the extraction process. These include:

  • Temperature: High temperatures can lead to the hydrolysis of the glycosidic bond, separating the glucose molecule from the lyoniresinol aglycone. Lignan glycosides are generally more stable at temperatures below 100°C.[1]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage. Extreme pH levels should be avoided to maintain the integrity of the molecule.

  • Solvent Choice: The polarity of the extraction solvent is crucial. While polar solvents like methanol and ethanol are effective for extracting glycosides, their aqueous mixtures often yield the best results.[1] The choice of solvent can also influence the rate of degradation.

  • Light and Oxygen: Exposure to light and oxygen, especially in the presence of certain enzymes, can lead to oxidative degradation of the phenolic structure of lyoniresinol.

Q2: Which extraction methods are recommended to minimize degradation?

A2: Modern extraction techniques are generally preferred over traditional methods to reduce extraction time and temperature, thereby minimizing degradation. Recommended methods include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency at lower temperatures and shorter durations.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix rapidly and uniformly, which can significantly reduce extraction time. However, careful control of temperature is necessary to prevent thermal degradation.

  • Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which can increase extraction efficiency. While effective, the temperature must be optimized to prevent degradation of thermolabile compounds.

Q3: What are the ideal storage conditions for the plant material and the final extract?

A3: Proper storage is critical to prevent the degradation of this compound.

  • Plant Material: The plant material should be stored in a cool, dark, and dry place to prevent enzymatic and oxidative degradation. Freeze-drying or oven-drying at low temperatures (e.g., below 60°C) are common pre-extraction preparation steps.[1]

  • Extract: The final extract should be stored in airtight containers, protected from light, and kept at low temperatures (e.g., -20°C) to ensure long-term stability.[2] Using amber vials can provide protection from light.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell wall disruption: Plant cell walls may not be sufficiently broken down to release the compound.Optimize grinding/milling of the plant material: A smaller particle size increases the surface area for extraction. Consider enzymatic pre-treatment: Enzymes like cellulase and pectinase can help break down cell walls.
Inappropriate solvent system: The solvent may not have the optimal polarity to efficiently extract the glycoside.Use aqueous mixtures of polar solvents: Experiment with different ratios of methanol/water or ethanol/water to find the optimal polarity.[1]
Insufficient extraction time or temperature: The conditions may not be adequate for complete extraction.Optimize extraction parameters: Systematically vary time and temperature (while staying within a safe range to prevent degradation) to maximize yield.
Presence of Degradation Products (e.g., Lyoniresinol aglycone) Excessive temperature during extraction: High temperatures can cause hydrolysis of the glycosidic bond.Lower the extraction temperature: Utilize methods like UAE that are effective at lower temperatures. If using MAE or PLE, carefully control and monitor the temperature. Lignans and their glycosides are generally stable below 100°C.[1]
Inappropriate pH of the extraction medium: Acidic or alkaline conditions can promote hydrolysis.Maintain a neutral pH: Buffer the extraction solvent to a pH range of 6-7 to minimize acid or base-catalyzed degradation.
Prolonged extraction time: Longer exposure to extraction conditions can increase the likelihood of degradation.Reduce extraction time: Employ modern extraction techniques like UAE or MAE that can significantly shorten the required extraction duration.
Co-extraction of Impurities Non-selective solvent system: The solvent may be extracting a wide range of other compounds along with the target molecule.Perform sequential extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for the target glycoside.
Lack of a clean-up step: The crude extract will contain various other plant metabolites.Incorporate a solid-phase extraction (SPE) step: Use a suitable SPE cartridge to purify the extract and remove interfering compounds.

Data Presentation

Table 1: Influence of Extraction Method on the Yield of Lignan Glycosides (General Data)
Extraction Method Typical Temperature Range (°C) Typical Extraction Time Relative Yield of Lignan Glycosides Notes
Maceration 20 - 4024 - 72 hoursModerateProne to incomplete extraction and potential for enzymatic degradation.
Soxhlet Extraction Boiling point of solvent6 - 24 hoursHighRisk of thermal degradation due to prolonged exposure to high temperatures.
Ultrasound-Assisted Extraction (UAE) 30 - 6015 - 60 minutesHighReduced risk of thermal degradation due to lower temperatures and shorter times.
Microwave-Assisted Extraction (MAE) 50 - 1005 - 30 minutesVery HighRapid and efficient, but requires careful temperature control to avoid degradation.
Table 2: General Stability of Lignan Glycosides under Different Conditions
Parameter Condition Observed Effect on Lignan Glycosides Reference Compound(s)
Temperature > 150°CIncreased hydrolysis of glycosidic bonds, leading to a higher yield of aglycones and lower yield of glycosides.[1]Lignans from Great Burdock fruit[1]
< 100°CGenerally stable with minimal degradation.[1]Lignans from flaxseed, sesame seed, and rye[1]
pH Acidic (e.g., HCl hydrolysis)Can efficiently break glycosidic linkages but may lead to degradation of the resulting aglycone.Secoisolariciresinol diglucoside
Solvent Aqueous mixtures of ethanol or methanolGenerally provide the best extraction results for polar lignan glycosides.[1]General lignan glycosides[1]
Pure waterCan be used for very polar lignan glycosides.[1]General lignan glycosides[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).

  • Solvent Selection: Prepare an 80% aqueous methanol (v/v) solution.

  • Extraction:

    • Add 10 g of the powdered plant material to 200 mL of the extraction solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.

    • Maintain the temperature of the water bath at 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) or column chromatography.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Dry and grind the plant material as described in the UAE protocol.

  • Solvent Selection: Use a 70% aqueous ethanol (v/v) solution.

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave extraction vessel and add 100 mL of the solvent.

    • Set the microwave power to 500 W and the extraction time to 10 minutes.

    • Monitor the temperature to ensure it does not exceed 80°C.

  • Filtration and Concentration: Follow the same procedure as in the UAE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding solvent Solvent Addition grinding->solvent extraction Extraction (UAE or MAE) filtration Filtration extraction->filtration solvent->extraction concentration Concentration (Low Temperature) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (SPE/Column Chromatography) pure_compound Pure (-)-Lyoniresinol 9'-O-glucoside purification->pure_compound crude_extract->purification

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathway cluster_factors Degradation Factors compound This compound aglycone Lyoniresinol (aglycone) compound->aglycone Hydrolysis glucose Glucose compound->glucose Hydrolysis oxidation_products Oxidized Products compound->oxidation_products Oxidation aglycone->oxidation_products Oxidation temp High Temperature temp->compound ph Extreme pH ph->compound light_oxygen Light / Oxygen light_oxygen->compound light_oxygen->aglycone

Caption: Potential degradation pathways for this compound during extraction.

References

Technical Support Center: Optimization of Mobile Phase for (-)-Lyoniresinol 9'-O-glucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Lyoniresinol 9'-O-glucoside.

Troubleshooting Guides

Common chromatographic problems encountered during the analysis of this compound are summarized below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the HPLC system.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. - Reduce the sample concentration or injection volume. - Use a column with a less active stationary phase. - Check and minimize the length and diameter of tubing.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample or decrease the injection volume. - Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Split Peaks - Column contamination or void. - Co-elution with an interfering compound. - Sample solvent incompatibility.- Flush the column with a strong solvent or replace it if necessary. - Optimize the mobile phase composition or gradient to improve resolution. - Ensure the sample is dissolved in the mobile phase.
Broad Peaks - Low column efficiency. - High flow rate. - Large extra-column volume.- Use a column with a smaller particle size or a longer column. - Optimize the flow rate. - Minimize tubing length and use a smaller volume detector cell.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or system.- Implement a thorough needle wash program. - Run blank injections to identify the source of contamination. - Use high-purity solvents and freshly prepared mobile phases.[1]
Retention Time Drift - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.[2] - Equilibrate the column thoroughly before analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC analysis of this compound on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol. The addition of a small amount of acid is recommended to improve peak shape. For example, a mobile phase consisting of Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid can be used. A typical starting gradient could be 10-40% B over 30 minutes.

Q2: How can I improve the retention of the highly polar this compound on a reversed-phase column?

To increase retention of polar compounds like this compound, you can:

  • Decrease the organic solvent percentage in the mobile phase.

  • Use a highly aqueous mobile phase . Be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions. Use a column specifically designed for aqueous mobile phases if necessary.

  • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase HPLC. HILIC columns are specifically designed for the retention of polar compounds.

Q3: My peak shape for this compound is poor. What mobile phase modifications can I make?

Poor peak shape, such as tailing, is often due to secondary interactions with the silica backbone of the stationary phase. To improve peak shape:

  • Acidify the mobile phase with 0.05-0.1% formic acid or acetic acid. This will suppress the ionization of residual silanol groups on the stationary phase.

  • Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Optimize the pH of the mobile phase. For ionizable compounds, operating at a pH where the analyte is in a single ionic form can improve peak shape.

Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

Both acetonitrile and methanol can be used for the analysis of lignan glucosides. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff. Methanol is a more polar solvent and can offer different selectivity. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.

Q5: How do I prevent retention time shifts during a long sequence of analyses?

Retention time shifts can be caused by several factors. To ensure reproducibility:

  • Prepare a large batch of mobile phase to be used for the entire sequence to avoid variability between batches.

  • Use a column thermostat to maintain a consistent temperature, as temperature fluctuations can affect retention times.

  • Thoroughly equilibrate the column with the initial mobile phase conditions before starting the sequence.

  • Filter and degas the mobile phase to prevent bubble formation and pump issues.

Data Presentation

Parameter Condition 1 (Reversed-Phase) Condition 2 (Reversed-Phase) Condition 3 (HILIC)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmAmide, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.095:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 10-30% B in 25 min15-40% B in 20 min0-20% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temp. 30 °C35 °C40 °C
Detection UV at 280 nmUV at 280 nmUV at 280 nm
Injection Vol. 10 µL5 µL5 µL

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

  • Reagents and Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid (or acetic acid), high purity

    • Sterile, filtered 1 L glass bottles

    • 0.22 µm or 0.45 µm membrane filters

    • Graduated cylinders

  • Preparation of Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water using a graduated cylinder and transfer it to a 1 L glass bottle. b. Add 1 mL of formic acid to the water. c. Mix thoroughly by inversion. d. Filter the solution using a 0.22 µm membrane filter. e. Degas the mobile phase for 15-20 minutes using an ultrasonicator or by helium sparging.

  • Preparation of Mobile Phase B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile (or methanol) and transfer it to a 1 L glass bottle. b. Add 1 mL of formic acid to the organic solvent. c. Mix thoroughly. d. Filter and degas as described for Mobile Phase A.

  • System Setup: a. Place the solvent lines into the respective mobile phase bottles, ensuring the inlet frits are submerged. b. Purge the HPLC pumps to remove any air bubbles and to ensure the lines are filled with the new mobile phase.

Mandatory Visualization

The following diagram illustrates a logical workflow for the optimization of the mobile phase for this compound HPLC analysis.

MobilePhaseOptimization start Start: Define Analytical Goal (e.g., Quantification, Purity) initial_conditions Select Initial Conditions - Reversed-Phase (C18) - Mobile Phase: ACN/Water or MeOH/Water - Acidic Modifier (e.g., 0.1% Formic Acid) start->initial_conditions run_initial Perform Initial HPLC Run initial_conditions->run_initial evaluate Evaluate Chromatogram - Peak Shape - Retention Time - Resolution run_initial->evaluate poor_retention Problem: Poor Retention evaluate->poor_retention Unacceptable poor_shape Problem: Poor Peak Shape (Tailing/Fronting) evaluate->poor_shape Unacceptable poor_resolution Problem: Poor Resolution evaluate->poor_resolution Unacceptable optimized Method Optimized evaluate->optimized Acceptable adjust_organic Decrease Organic Solvent % poor_retention->adjust_organic consider_hilic Consider HILIC poor_retention->consider_hilic adjust_organic->run_initial consider_hilic->run_initial adjust_modifier Adjust Acid Modifier Concentration (0.05% - 0.2%) poor_shape->adjust_modifier check_sample_solvent Check Sample Solvent poor_shape->check_sample_solvent adjust_modifier->run_initial check_sample_solvent->run_initial adjust_gradient Modify Gradient Slope poor_resolution->adjust_gradient change_organic Switch Organic Solvent (ACN to MeOH or vice-versa) poor_resolution->change_organic adjust_gradient->run_initial change_organic->run_initial validate Validate Method optimized->validate end End validate->end

Caption: Workflow for HPLC Mobile Phase Optimization.

References

Technical Support Center: Scaling Up the Isolation of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the isolation of (-)-Lyoniresinol 9'-O-glucoside. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most promising plant sources for scaling up the isolation of this compound?

A1: this compound has been isolated from various plant species. For large-scale isolation, it is crucial to select a source that is abundant, sustainable, and has a relatively high concentration of the target compound. While specific concentrations in various plants are not always well-documented in publicly available literature, known sources include Alibertia sessilis and potentially other species within the Rubiaceae family. Preliminary screening of different plant materials is recommended to identify the most suitable source for scaling up.

Q2: What is a general overview of the scaled-up isolation process for this compound?

A2: A typical scaled-up process involves:

  • Extraction: Large-scale extraction of the dried and powdered plant material with a suitable solvent, often an aqueous alcohol solution, to extract the lignan glycosides.

  • Solvent Partitioning: A liquid-liquid extraction step to remove non-polar impurities.

  • Coarse Chromatography: Initial purification using Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography to separate the crude extract into fractions.

  • Fine Purification: Final purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

  • Final Processing: Removal of solvent and drying of the final product.

Q3: Which extraction method is most suitable for large-scale production?

A3: For large-scale extraction of lignan glycosides like this compound, maceration or percolation with aqueous ethanol or methanol is a common and effective method.[1][2] These methods are relatively simple to implement on a large scale. The use of aqueous alcohol mixtures is advantageous as they can efficiently extract more polar glycosides.[1]

Q4: How can I monitor the presence of this compound throughout the isolation process?

A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the presence of the target compound in different fractions during the initial stages of isolation. For more accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the most suitable technique.[3][4][5]

Troubleshooting Guides

Extraction & Solvent Partitioning

Q: My extraction yield of the crude lignan fraction is very low. What could be the issue?

A: Several factors could contribute to low extraction yields:

  • Inappropriate Solvent: The polarity of the extraction solvent may not be optimal. For lignan glycosides, aqueous alcohol (e.g., 70-80% ethanol or methanol) is generally effective.[1][6]

  • Insufficient Extraction Time/Agitation: On a large scale, ensuring adequate contact time and agitation between the plant material and the solvent is crucial.

  • Particle Size of Plant Material: If the plant material is not ground to a suitable particle size, solvent penetration may be limited.

  • Plant Material Quality: The concentration of the target compound can vary depending on the plant's age, harvesting time, and storage conditions.

Q: During liquid-liquid partitioning, I am observing a stable emulsion that is difficult to separate. How can I resolve this?

A: Emulsion formation is a common issue in liquid-liquid extraction.[7] To break the emulsion, you can try:

  • Addition of Brine: Adding a saturated NaCl solution can increase the polarity of the aqueous phase and help break the emulsion.

  • Centrifugation: If the scale allows, centrifuging the mixture can aid in phase separation.

  • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it.

  • Changing the Solvent System: In some cases, using a different organic solvent for partitioning may prevent emulsion formation.

Chromatography

Q: My column is blocked, and the flow rate has significantly decreased during MPLC/Flash Chromatography. What should I do?

A: Column blockage is often due to precipitation of the sample or the presence of fine particulate matter.[8]

  • Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before loading. If the sample has poor solubility in the initial mobile phase, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[9]

  • Filtration: Always filter your sample solution before loading it onto the column to remove any particulate matter.[8]

  • Column Fouling: Overloading the column with the crude extract can also lead to blockage.[8] Consider reducing the sample load or performing a pre-purification step like solid-phase extraction.

Q: The peaks in my preparative HPLC are broad and show poor separation. How can I improve the resolution?

A: Poor resolution in preparative HPLC can be due to several factors:

  • Mobile Phase Composition: The mobile phase may not be optimal for separation. A study on the isolation of (+/-)-lyoniresinol 3α-O-β-glucopyranoside (an enantiomeric mixture) successfully used a methanol-water (30:70, v/v) mobile phase with a C18 column.[10] You may need to optimize the solvent ratio or consider adding a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but this will also increase the run time.

  • Column Overloading: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of the sample.

  • Column Condition: The column may be degraded. It's important to properly wash and store the column after each use.

Q: I am seeing unexpected peaks in my final HPLC purity analysis. What could be the source?

A: Unexpected peaks could be due to:

  • Co-eluting Impurities: The purification process may not have been sufficient to remove all impurities. Further optimization of the preparative HPLC method may be necessary.

  • Compound Degradation: The compound may be degrading during the isolation process. Lignans can be sensitive to factors like pH and temperature.[2] Ensure that solvents are of high purity and avoid prolonged exposure to harsh conditions.

  • Contamination: The sample may have been contaminated during handling or solvent evaporation. Ensure clean glassware and high-purity solvents.

Data Presentation

Table 1: Example Parameters for Lignan Glycoside Isolation using Preparative Chromatography

ParameterValueSource CompoundTechniqueReference
Sample Load 300 mg crude extractJusticidin B, Justicidin A, etc.HSCCC[11]
Column Type C18 Reverse Phase(+/-)-lyoniresinol 3α-O-β-glucopyranosidePrep-HPLC[10]
Mobile Phase Methanol-Water (30:70, v/v)(+/-)-lyoniresinol 3α-O-β-glucopyranosidePrep-HPLC[10]
Flow Rate 10.0 mL/min(+/-)-lyoniresinol 3α-O-β-glucopyranosidePrep-HPLC[10]
Detection 238 nm(+/-)-lyoniresinol 3α-O-β-glucopyranosidePrep-HPLC[10]

Note: The data presented is for related lignan glycosides and should be used as a starting point for method development for this compound.

Table 2: Example Yields and Purity for Lignan Isolation

CompoundStarting MaterialYieldPurityTechniqueReference
Justicidin B300 mg crude extract19.7 mg>95%HSCCC[11]
Justicidin A300 mg crude extract9.86 mg>95%HSCCC[11]
6'-hydroxyjusticidin C300 mg crude extract11.26 mg>95%HSCCC[11]
Lignan J1300 mg crude extract2.54 mg>95%HSCCC[11]

Note: Yields are highly dependent on the concentration of the target compound in the starting material.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Partitioning
  • Milling: Grind the dried plant material to a coarse powder.

  • Extraction: Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) for 48 hours with intermittent agitation. Repeat the extraction process twice with fresh solvent.

  • Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure to obtain a crude aqueous extract.

  • Solvent Partitioning: Partition the aqueous extract with an equal volume of ethyl acetate. Separate the layers and repeat the partitioning of the aqueous layer twice more with fresh ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lignan-enriched fraction.

Protocol 2: MPLC and Preparative HPLC Purification
  • MPLC:

    • Dissolve the crude lignan-enriched fraction in a minimal amount of methanol.

    • Adsorb the sample onto silica gel.

    • Pack a silica gel column for MPLC and equilibrate with a non-polar solvent system (e.g., hexane-ethyl acetate).

    • Apply the sample to the column and elute with a gradient of increasing polarity.

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Combine and concentrate the fractions enriched with the target compound.

    • Dissolve the concentrated fraction in the HPLC mobile phase.

    • Purify the compound using a preparative C18 HPLC column with a mobile phase of methanol-water (e.g., 30:70 v/v) at a suitable flow rate.[10]

    • Monitor the elution at an appropriate wavelength (e.g., 238 nm or 280 nm).[10]

    • Collect the peak corresponding to this compound.

  • Final Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Dry the purified compound under vacuum to obtain the final product.

    • Confirm the purity of the final product by analytical HPLC.

Visualizations

Scaled_Up_Isolation_Workflow Start Dried Plant Material Extraction Large-Scale Extraction (e.g., 70% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Extraction->Partitioning MPLC Medium Pressure Liquid Chromatography (MPLC) Partitioning->MPLC Prep_HPLC Preparative HPLC (C18 Column) MPLC->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the scaled-up isolation of this compound.

Troubleshooting_Unexpected_Peaks Start Unexpected Peaks in Final HPLC Check_Blank Inject a Solvent Blank Start->Check_Blank Peaks_Present Peaks Still Present? Check_Blank->Peaks_Present Contamination Source is System/Solvent Contamination. Clean system, use fresh solvents. Peaks_Present->Contamination Yes No_Contamination Peaks Absent in Blank Peaks_Present->No_Contamination No Review_Prep_HPLC Review Preparative HPLC Method No_Contamination->Review_Prep_HPLC Check_Stability Consider Compound Stability No_Contamination->Check_Stability Optimize_Method Optimize Gradient, Flow Rate, or Loading Review_Prep_HPLC->Optimize_Method Reinject Re-purify and Analyze Optimize_Method->Reinject Degradation Potential Degradation. Modify extraction/purification conditions (e.g., lower temp, different pH). Check_Stability->Degradation

Caption: Troubleshooting logic for unexpected peaks in the final HPLC analysis.

References

Dealing with matrix effects in the analysis of (-)-Lyoniresinol 9'-O-glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of (-)-Lyoniresinol 9'-O-glucoside

Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects during quantitative analysis using methods like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] For a polar, glycosidic compound like this compound, common interfering components in biological fluids include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solvent at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. Ideally, the MF should be close to 1.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound (analog) from the lignan class that is not present in the samples could be used, but with potentially less effective compensation for matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects for this analyte?

A4: The choice of sample preparation technique depends on the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences, including phospholipids and salts, leading to cleaner extracts.

  • Liquid-Liquid Extraction (LLE) can also be very effective, particularly for separating compounds based on their polarity and pH.

  • Protein Precipitation (PPT) is a simpler and faster method but is generally less clean and may result in more significant matrix effects compared to SPE and LLE.

For a polar compound like this compound, a reversed-phase or mixed-mode SPE cartridge would likely provide the best cleanup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column.1. Improve sample cleanup using SPE or LLE. 2. Dilute the sample extract before injection. 3. Optimize the mobile phase composition and gradient.
Low Analyte Recovery Inefficient extraction.1. Optimize the SPE or LLE protocol (e.g., change solvent, pH). 2. Ensure complete elution from the SPE cartridge by testing stronger elution solvents. 3. For LLE, perform multiple extractions with fresh solvent.
High Signal Variability Between Samples Inconsistent matrix effects.1. Incorporate a stable isotope-labeled internal standard. 2. Improve the sample preparation method for more consistent removal of interferences.
Ion Suppression (Low Signal Intensity) Co-elution of matrix components (e.g., phospholipids).1. Modify the chromatographic gradient to separate the analyte from the interfering peaks. 2. Implement a more rigorous sample cleanup, such as a phospholipid removal SPE plate. 3. Consider switching ionization sources from ESI to APCI, which can be less susceptible to matrix effects for certain compounds.
Ion Enhancement (Unusually High Signal) Co-eluting compounds that improve ionization efficiency.1. Improve chromatographic separation. 2. Use a stable isotope-labeled internal standard to compensate for the enhancement.

Data Presentation: Expected Performance of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect values that could be expected when analyzing polar glycosidic polyphenols, like this compound, in human plasma. These are representative values and actual results may vary.

Sample Preparation Method Analyte Recovery (%) Matrix Factor (MF) Relative Standard Deviation (RSD %) Notes
Protein Precipitation (PPT) 85 - 1050.6 - 1.4< 15%Fast and simple, but may have significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 950.8 - 1.2< 10%Good for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) 80 - 1000.9 - 1.1< 5%Generally provides the cleanest extracts and minimizes matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline for the extraction of this compound from plasma using a mixed-mode SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode C18/SAX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 1% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol provides a general method for extracting this compound from urine.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulates.

    • To 500 µL of supernatant, add 50 µL of internal standard solution and 50 µL of 1M acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis (Optional, for total lignan analysis):

    • Add β-glucuronidase/sulfatase enzyme solution.

    • Incubate at 37°C for 2-4 hours to deglycosylate the compound. Note: This step is for measuring the aglycone and should be skipped for direct analysis of the glucoside.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (step 3 and 4) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Inaccurate Results check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok investigate_matrix Investigate Matrix Effects (Post-Extraction Spike) is_ok->investigate_matrix Yes troubleshoot_lcms Troubleshoot LC-MS System (e.g., Source, Calibration) is_ok->troubleshoot_lcms No matrix_present Matrix Effects Present? investigate_matrix->matrix_present optimize_cleanup Optimize Sample Cleanup (SPE or LLE) matrix_present->optimize_cleanup Yes check_extraction Investigate Extraction Recovery matrix_present->check_extraction No optimize_chrom Optimize Chromatography (Separate from Interferences) optimize_cleanup->optimize_chrom end_good End: Method Optimized optimize_chrom->end_good check_extraction->end_good troubleshoot_lcms->end_good

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow cluster_plasma Plasma Sample cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is acidify Acidify (4% H3PO4) add_is->acidify condition Condition Cartridge (MeOH, H2O) load Load Sample acidify->load condition->load wash Wash (5% MeOH, 40% MeOH) load->wash elute Elute (1% FA in MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: SPE sample preparation workflow for plasma.

References

Technical Support Center: Optimizing Lignan Glucoside Separation in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the resolution between lignan glucoside peaks in their chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution between lignan glucoside peaks?

Lignan glucosides are structurally similar polyphenolic compounds, often differing only in the type and position of glycosylation or subtle variations in their aglycone backbone. This structural similarity leads to comparable retention times in reversed-phase chromatography, making their separation difficult. Furthermore, in complex matrices like plant extracts, co-eluting compounds can interfere with the peaks of interest, further complicating resolution.[1][2]

Q2: What are the key factors I can manipulate to improve the resolution of my lignan glucoside peaks?

The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k). To improve the resolution between lignan glucoside peaks, you can systematically adjust the following chromatographic parameters:

  • Mobile Phase Composition: Modifying the organic solvent, aqueous phase pH, and additives can significantly alter selectivity.

  • Stationary Phase Chemistry: Moving beyond standard C18 columns to phases with different selectivities, such as phenyl-hexyl columns, can be highly effective.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of interaction between the analytes and the stationary phase, thereby influencing retention and selectivity.

  • Gradient Elution Profile: Optimizing the gradient slope and duration can effectively separate compounds with different polarities.

  • Flow Rate: Adjusting the flow rate can impact column efficiency.

  • Column Dimensions and Particle Size: Using longer columns or columns with smaller particle sizes (as in UPLC) can increase efficiency.[3][4]

Troubleshooting Guides

Problem: Poor Resolution Between Two or More Lignan Glucoside Peaks

This is the most common issue encountered during the analysis of lignan glucosides. The following troubleshooting guide provides a systematic approach to improving peak separation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Resolution mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_chem Step 2: Change Column Chemistry mobile_phase->column_chem If resolution is still poor temp Step 3: Adjust Temperature column_chem->temp If resolution is still poor gradient Step 4: Refine Gradient temp->gradient If resolution is still poor flow_column Step 5: Modify Flow Rate / Column Dimensions gradient->flow_column For further optimization end End: Resolution Improved flow_column->end

Caption: A stepwise workflow for troubleshooting poor resolution of lignan glucoside peaks.

Detailed Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase Changes in mobile phase composition directly impact selectivity (α) and retention factor (k).
a. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter elution order.[5][6]
b. Adjust pH: For lignan glucosides with acidic phenolic groups, modifying the mobile phase pH with small amounts of formic acid or acetic acid (e.g., 0.1%) can change their ionization state and retention.[5][7][8]
c. Modify Additives: The choice between formic acid and acetic acid can influence peak shape and retention. Acetic acid may improve MS signal for some compounds.[8]
2 Change Column Chemistry Different stationary phases offer unique retention mechanisms.
a. Switch to a Phenyl-Hexyl Column: These columns provide alternative selectivity for aromatic compounds like lignans through π-π interactions, which can resolve peaks that co-elute on a C18 column.[9][10][11]
b. Consider HILIC: For very polar lignan glucosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase.[12]
3 Adjust Column Temperature Temperature affects the thermodynamics of the separation.
a. Increase Temperature: This can decrease solvent viscosity, leading to sharper peaks and potentially altered selectivity. However, be mindful of the thermal stability of your analytes.[3][7]
b. Decrease Temperature: Lowering the temperature can sometimes increase retention and improve resolution for closely eluting peaks.
4 Refine Gradient Elution A well-designed gradient is crucial for complex mixtures.
a. Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent) provides more time for closely eluting compounds to separate.
b. Introduce Isocratic Holds: Incorporating isocratic segments at specific points in the gradient can help resolve critical pairs.
5 Modify Flow Rate and Column Dimensions These parameters primarily influence column efficiency (N).
a. Decrease Flow Rate: This can lead to better efficiency and improved resolution, but at the cost of longer run times.
b. Use a Longer Column or Smaller Particle Size: Increasing column length or switching to a column with smaller particles (e.g., from HPLC to UPLC) increases the number of theoretical plates and thus enhances resolution.[13]
Problem: Peak Tailing or Fronting

Poor peak shape can obscure co-eluting peaks and affect accurate quantification.

SymptomPossible CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution for MS). Use a highly end-capped column.[4]
Overloading the column.Dilute the sample or inject a smaller volume.
Mismatched pH between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase.
Peak Fronting Sample solvent is stronger than the mobile phase.Dilute the sample in the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Problem: Peak Splitting

Split peaks can be mistaken for two separate compounds and interfere with accurate integration.

Possible CauseSuggested Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through two different paths.
Partially Blocked Frit A blockage can create an uneven flow path.
Strong Injection Solvent Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Co-elution of Isomers Lignan glucosides can exist as isomers that are very difficult to separate.

Experimental Protocols

The following are example starting protocols for the separation of lignan glucosides. These should be optimized for your specific analytes and matrix.

Protocol 1: UPLC-MS Method for Flaxseed Lignans

This method is suitable for the analysis of secoisolariciresinol diglucoside (SDG) and other lignans in flaxseed extracts.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: ACQUITY UPLC BEH C18 or a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[1][14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Detection: MS detection in negative ion mode is often suitable for phenolic compounds. Common adducts to monitor include [M-H]⁻ and [M+HCOO]⁻.[1][15]

Experimental Workflow for Protocol 1:

Protocol_1_Workflow sample_prep Sample Preparation (e.g., Flaxseed Extraction and Hydrolysis) filtration Filtration (0.22 µm syringe filter) sample_prep->filtration injection UPLC Injection filtration->injection separation Chromatographic Separation (C18 or Phenyl-Hexyl column) injection->separation detection MS Detection (Negative Ion Mode) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis

Caption: A typical experimental workflow for UPLC-MS analysis of lignan glucosides.

Protocol 2: HPLC-UV Method for General Lignan Glucoside Screening

This method is a good starting point for the analysis of various lignan glucosides in plant extracts using standard HPLC equipment.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 1% acetic acid.[16]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-15% B

    • 40-50 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 280 nm, which is a common absorbance maximum for many lignans.[2]

Data Presentation: Impact of Chromatographic Parameters on Resolution

While specific resolution values are highly dependent on the exact lignan glucosides and the chromatographic system, the following table summarizes the general effects of parameter changes on peak resolution.

ParameterChangeExpected Impact on ResolutionKey Consideration
Mobile Phase Switch from Acetonitrile to MethanolCan significantly change selectivity (α), potentially resolving co-eluting peaks.Methanol is more viscous, leading to higher backpressure.
Decrease pH (e.g., from 3.5 to 2.8)May improve peak shape and alter retention for acidic lignans.Ensure column stability at lower pH.
Stationary Phase Switch from C18 to Phenyl-HexylOften improves selectivity for aromatic lignans due to π-π interactions.[9][10]May require re-optimization of the mobile phase.
Temperature Increase from 30°C to 40°CCan decrease retention time and sharpen peaks, potentially improving resolution.May decrease resolution if selectivity is negatively affected.
Gradient Decrease slope from 5%/min to 2%/minIncreases the time for separation, generally leading to better resolution.Significantly increases run time.
Particle Size Decrease from 5 µm (HPLC) to 1.7 µm (UPLC)Substantially increases column efficiency (N), resulting in sharper peaks and higher resolution.[13]Requires a UPLC system capable of handling higher backpressures.

By systematically applying the principles and methods outlined in this technical support center, researchers can effectively troubleshoot and optimize their chromatographic separations to achieve the desired resolution for their lignan glucoside analyses.

References

Preventing isomerization of (-)-Lyoniresinol 9'-O-glucoside during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization and degradation of (-)-Lyoniresinol 9'-O-glucoside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization critical?

This compound is a naturally occurring lignan glucoside found in various plants, such as Phyllostachys heterocycla.[1][2] Like many natural products, it possesses specific stereochemistry that is crucial for its biological activity. Isomerization, the process by which a molecule is transformed into an isomer with a different spatial arrangement of atoms, can lead to its stereoisomer, (+)-lyoniresinol 9'-O-glucoside.[3][4][5][6] This structural change can significantly alter or diminish the compound's biological efficacy, leading to inaccurate results in bioassays and impacting the development of potential therapeutic agents. Therefore, maintaining its structural integrity throughout the extraction, purification, and analysis processes is paramount for reliable scientific outcomes.

Q2: What are the primary factors that can cause isomerization or degradation of this compound during sample preparation?

The stability of lignan glucosides like this compound is influenced by several environmental factors. The primary drivers of degradation and isomerization during sample preparation are:

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis.[7][8] For similar glycosides, stability is often optimal within a specific, narrow pH range.[9][10]

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation and isomerization.[9][11] Thermal processing can lead to a significant loss of the compound.[11]

  • Enzymatic Activity: The presence of endogenous enzymes (e.g., glucosidases) in the plant matrix can cleave the glycosidic bond or otherwise alter the molecule.[12]

  • Light and Oxygen: Exposure to light and air can induce photo-oxidation and other degradation pathways. Storage recommendations for related compounds often specify protection from air and light.[13]

Q3: How does pH affect the stability of this compound and what is the optimal pH range?

While specific pH-rate profile data for this compound is not readily available, studies on analogous phenylpropanoid glycosides, such as verbascoside, show that stability is highly pH-dependent. Verbascoside is more stable in acidic solutions than in neutral to alkaline solutions, with the most rapid degradation observed at pH 8.[9] Conversely, some studies on lignans have noted artifact formation under acidic conditions.[8] Recommendation: To minimize degradation, it is advisable to maintain a slightly acidic to neutral pH (approximately pH 4-6) throughout the extraction and purification process. Use buffered solutions where possible and avoid exposure to strongly acidic or alkaline conditions.

Q4: What is the impact of temperature on the stability of this compound?

High temperatures are detrimental to the stability of many glucosides. For instance, studies on verbascoside show that temperatures of 50°C and above significantly increase its degradation rate.[9] Similarly, certain sterol glucosides exhibit significant degradation at temperatures above 30°C.[11] Recommendation: All sample preparation steps, including extraction, filtration, and evaporation, should be conducted at low temperatures. We recommend performing extractions on ice or at refrigerated temperatures (2-8°C) and using techniques like rotary evaporation under reduced pressure to keep temperatures below 30-40°C. For long-term storage, powdered samples should be kept at -20°C, while solutions should be stored at -80°C.[1][14]

Q5: Are there recommended solvents for extraction and storage to minimize isomerization?

The choice of solvent is crucial for both extraction efficiency and stability. Extraction: Methanol or 80% aqueous methanol are commonly used for extracting lignan glycosides.[12] These solvents are also effective at precipitating some proteins and inactivating enzymes, which can help preserve the compound. Storage: For short-term storage and analysis, solvents such as DMSO, methanol, or ethanol can be used.[13] For long-term storage of the compound in solution, it is recommended to use a solvent like DMSO and store it at -80°C to prevent degradation.[1][14]

Q6: How can I prevent enzymatic degradation during sample extraction?

Endogenous enzymes in fresh plant material can rapidly degrade this compound. Recommendation: To prevent this, enzymes must be denatured immediately upon sample collection. Effective methods include:

  • Freeze-drying (Lyophilization): Immediately freezing the plant material in liquid nitrogen and then lyophilizing it is a highly effective method for preserving the compound.

  • Solvent Extraction: Immediately homogenizing the fresh or frozen plant material in a cold organic solvent (e.g., methanol) will denature most enzymes.

  • Blanching: Briefly immersing the plant material in boiling water or steam can inactivate enzymes, but this method should be used with caution as the high temperature itself could potentially degrade the target compound.

Troubleshooting Guide

Problem: I am observing unexpected peaks, peak broadening, or a significant decrease in the peak area corresponding to this compound in my HPLC/UPLC chromatograms.

Possible Cause Troubleshooting Steps & Solutions
Isomerization/Degradation due to pH 1. Measure the pH of your sample and all aqueous solutions used in the preparation. 2. Adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate or citrate buffer). 3. Re-run the extraction and analysis using buffered solutions.
Thermal Degradation 1. Review your protocol for any steps involving high heat (e.g., solvent evaporation, drying). 2. Implement cooling measures: perform extractions on an ice bath, use a refrigerated centrifuge, and ensure solvent evaporation is done under high vacuum to keep the temperature below 30°C.
Enzymatic Degradation 1. If using fresh plant material, ensure it was processed or flash-frozen immediately after harvesting. 2. Implement an enzyme inactivation step at the very beginning of your workflow, such as immediate homogenization in cold methanol or lyophilization of the raw material.
Photodegradation 1. Protect samples from direct light at all stages. 2. Use amber vials or wrap containers in aluminum foil. 3. Minimize the sample's exposure time in the autosampler if it is not cooled or protected from light.

Experimental Protocols

Protocol 1: Recommended Extraction and Preparation to Minimize Isomerization
  • Sample Collection & Pre-treatment: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen. Subsequently, lyophilize the frozen material to dryness. Store the lyophilized powder at -80°C until extraction.

  • Extraction:

    • Weigh the lyophilized plant powder and add it to a pre-chilled flask.

    • Add 20 volumes of pre-chilled (4°C) 80% aqueous methanol (v/v).

    • Homogenize the mixture using a high-speed blender for 2-3 minutes, ensuring the sample remains cold by placing the flask in an ice bath.

    • Transfer the homogenate to a flask, wrap it in aluminum foil to protect it from light, and macerate with stirring for 24 hours at 4°C.

  • Filtration & Evaporation:

    • Filter the extract through Whatman No. 1 filter paper. For finer filtration, use a 0.45 µm membrane filter.

    • Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C.

  • Purification (Optional - Solid Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by deionized water (buffered to pH 5).

    • Load the concentrated aqueous extract onto the cartridge.

    • Wash with water to remove highly polar impurities.

    • Elute the lignan fraction with methanol.

  • Final Preparation & Storage:

    • Evaporate the final eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., DMSO, methanol) for analysis.

    • Store the final solution in amber vials at -80°C.

Data Presentation

Table 1: Representative Data on the Influence of pH on Glycoside Stability

This table presents model data based on the behavior of a similar compound, Verbascoside, to illustrate the potential impact of pH. The degradation is modeled as a first-order reaction.[9]

pH of SolutionRate Constant (k) (day⁻¹)% Degradation after 14 daysStability
2.00.0056.8%High
5.50.00911.8%Moderate
7.40.02125.4%Low
8.00.04546.8%Very Low
11.00.03034.3%Low
Table 2: Representative Data on the Influence of Temperature on Glycoside Stability

This table presents model data based on the behavior of Verbascoside to illustrate the potential impact of temperature on stability.[9]

Temperature (°C)Rate Constant (k) (day⁻¹)% Degradation after 7 daysStability
40.0021.4%Very High
250.0159.9%Moderate
400.05029.5%Low
600.18071.6%Very Low

Visualizations

G cluster_0 Sample Collection & Pre-processing cluster_1 Extraction (Low Temperature & No Light) cluster_2 Purification & Analysis Harvest Harvest Plant Material Freeze Flash Freeze in Liquid N₂ Harvest->Freeze Immediate Lyophilize Lyophilize to Dry Powder Freeze->Lyophilize Homogenize Homogenize in Cold 80% Methanol Lyophilize->Homogenize Macerate Macerate at 4°C (in dark) Homogenize->Macerate Filter Filter Extract Macerate->Filter Evaporate Evaporate Solvent (T < 30°C) Filter->Evaporate Analyze LC-MS/HPLC Analysis Evaporate->Analyze Store Store at -80°C Analyze->Store

Caption: Ideal experimental workflow for minimizing isomerization of this compound.

G cluster_factors Factors Causing Isomerization & Degradation center This compound Stability Temp High Temperature (>30-40°C) center->Temp Accelerates Degradation pH Extreme pH (<4 or >7) center->pH Catalyzes Hydrolysis Enzyme Endogenous Enzymes (e.g., glucosidases) center->Enzyme Cleaves Glycosidic Bond Light UV/Visible Light & Oxygen center->Light Induces Oxidation

Caption: Key factors that negatively impact the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of (-)-Lyoniresinol 9'-O-glucoside and Other Prominent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, the quest for potent and effective antioxidants is a perpetual endeavor. This guide provides a comparative overview of (-)-Lyoniresinol 9'-O-glucoside against two well-researched natural antioxidants: Quercetin and Resveratrol. While quantitative data for direct comparison of this compound is limited in publicly available literature, this guide synthesizes available qualitative information and juxtaposes it with quantitative data for its counterparts to offer a valuable resource for researchers.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant capacity of this compound with other natural antioxidants is challenging due to the lack of published specific IC50 values from standardized assays. However, based on available data for other lignans and the qualitative description of its properties, it is recognized as a potent antioxidant. For context, the following table summarizes the reported antioxidant activities of Quercetin and Resveratrol from various in vitro assays. It is important to note that these values are sourced from different studies and should be considered as indicative rather than absolute comparative measures due to potential variations in experimental conditions.

AntioxidantAssayIC50 (µg/mL)IC50 (µM)Source
This compound DPPHData Not AvailableData Not Available-
ABTSData Not AvailableData Not Available-
FRAPData Not AvailableData Not Available-
Quercetin DPPH19.17~63.5[]
ABTS1.89 ± 0.33~6.26[2]
Resveratrol DPPH~29.9~131[3]
ABTS2.86~12.5[4]

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The conversion to µM is approximated based on the molecular weights of the compounds.

Mechanisms of Antioxidant Action

Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

This compound , as a lignan, is known to be an effective inhibitor of reactive oxygen species (ROS)[5]. While the precise signaling pathways modulated by this specific glucoside are not extensively detailed in the available literature, other lignans have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes. It is plausible that this compound shares this mechanism of action.

Quercetin and Resveratrol are well-documented activators of the Nrf2 signaling pathway. They are known to induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant response elements (ARE)-driven genes, thereby bolstering the cell's defense against oxidative stress.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Natural_Antioxidant This compound Quercetin Resveratrol Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub leads to Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription

Caption: Nrf2 Signaling Pathway Activation by Natural Antioxidants.

Antioxidant_Assay_Workflow Assay_Preparation Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reaction Mix Antioxidant with Reagent Assay_Preparation->Reaction Incubation Incubate in the Dark (Time and Temperature Specific to Assay) Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS, 593 nm for FRAP) Incubation->Measurement Calculation Calculate Percentage Inhibition and IC50 Value Measurement->Calculation End End: Comparative Analysis Calculation->End Start Start Start->Reaction

Caption: General Experimental Workflow for In Vitro Antioxidant Assays.

Experimental Protocols

The following are generalized protocols for the three common antioxidant assays cited in this guide. Specific parameters may vary between laboratories and studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM) and stored in the dark.

  • Procedure:

    • Aliquots of the antioxidant sample at various concentrations are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or water to obtain a specific absorbance at 734 nm.

  • Procedure:

    • Aliquots of the antioxidant sample at various concentrations are added to the ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured spectrophotometrically at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Procedure:

    • The FRAP reagent is mixed with the antioxidant sample.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4-30 minutes).

    • The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄, and is expressed as Fe²⁺ equivalents.

Conclusion

While direct quantitative comparisons are currently limited by the available data, this compound is recognized for its potent antioxidant properties, likely acting through mechanisms shared with other well-established natural antioxidants like Quercetin and Resveratrol, such as the activation of the Nrf2 signaling pathway. Further research providing specific IC50 values from standardized assays for this compound is warranted to enable a more precise comparative evaluation. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying areas for future investigation in the promising field of natural antioxidant research.

References

A Comparative Analysis of the Bioactivity of (-)-Lyoniresinol 9'-O-glucoside and its Aglycone, (-)-Lyoniresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of (-)-lyoniresinol 9'-O-glucoside and its aglycone, (-)-lyoniresinol. The available experimental data is presented to facilitate an objective assessment of their therapeutic potential.

Summary of Bioactivity

The current body of scientific literature offers specific insights into the bioactivity of the enantiomers of lyoniresinol and its glucoside, although a direct, comprehensive comparison of the bioactivity of this compound and its aglycone is not extensively documented. A pivotal study investigating the hypoglycemic effects of the chiral lignan glucosides, (+)-lyoniresinol 9'-O-glucoside and this compound, in streptozotocin-induced diabetic mice revealed a significant difference in their efficacy. The study reported that while the (+) enantiomer exhibited hypoglycemic activity, the (-) enantiomer, this compound, showed no such effect.[1][2][3]

Lyoniresinol, in its general or (+)-form, has been reported to possess antioxidant properties. Specifically, it has demonstrated radical scavenging activity against DPPH with a half-maximal inhibitory concentration (IC50) of 82.4 μM. Furthermore, general bioactivities attributed to lyoniresinol and its glycosides include antimicrobial and anti-inflammatory properties.[4] For instance, (+)-lyoniresinol 3α-O-β-D-glucopyranoside has been evaluated for its anti-inflammatory potential, showing an IC50 value greater than 50 μM for the inhibition of lipopolysaccharide (LPS)-stimulated IL-12p40 production.

The difference in bioactivity between enantiomers is further highlighted by the observation that (+)-lyoniresinol is perceived as bitter, whereas (-)-lyoniresinol is tasteless.[1] This underscores the stereospecificity of biological interactions for this class of compounds.

Quantitative Data on Bioactivity

The following table summarizes the available quantitative data for the bioactivity of lyoniresinol and its glucosides. It is important to note the lack of specific quantitative data for the bioactivity of the aglycone, (-)-lyoniresinol, which limits a direct comparison with its glucoside.

CompoundBioactivity AssayTest SystemResult (IC50)Reference(s)
This compound Hypoglycemic activityStreptozotocin-induced diabetic miceNo activity[1][2][3]
(+)-Lyoniresinol 9'-O-glucoside Hypoglycemic activityStreptozotocin-induced diabetic miceActive[1][2][3]
(+)-Lyoniresinol DPPH Radical ScavengingIn vitro chemical assay82.4 μM
(+)-Lyoniresinol 3α-O-β-D-glucopyranoside Inhibition of LPS-stimulated IL-12p40C57BL/6 mouse BMDCs> 50 μM

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of a compound.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM. Prepare a series of dilutions of the test compound (e.g., lyoniresinol) in methanol.

  • Assay Procedure : In a 96-well plate, add a specific volume of the DPPH solution to each well. Add an equal volume of the test compound dilutions to the respective wells. A control well should contain DPPH solution and methanol without the test compound.

  • Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation : Incubate the cells for a further period (e.g., 24 hours).

  • Nitrite Measurement : Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation : The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC50 value can then be determined.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., a specific cancer cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment : Treat the cells with different concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculation : The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution DPPH Solution in Methanol Mixing Mix in 96-well plate DPPH_Solution->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance (517 nm) Incubation->Absorbance Calculation Calculate % Inhibition & IC50 Absorbance->Calculation LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators Lyoniresinol (-)-Lyoniresinol or its Glucoside Lyoniresinol->NF_kB Inhibition? MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

References

A Comparative Guide to the In Vivo Antioxidant Effects of (-)-Lyoniresinol 9'-O-glucoside and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Lyoniresinol 9'-O-glucoside

This compound is a lignan glucoside, a class of polyphenolic compounds found in various plants. In vitro studies have demonstrated its potential as a potent antioxidant. It has been shown to be an inhibitor of reactive oxygen species (ROS), reduce lipid accumulation, and inhibit high glucose-induced ROS production.[1] Lignans, in general, are recognized for their antioxidant properties.[2]

Comparative Analysis of Antioxidant Performance

To provide a framework for evaluating the potential in vivo efficacy of this compound, this section presents a comparative analysis of the well-documented in vivo antioxidant effects of Vitamin C and Vitamin E. The data is derived from studies in rat models where oxidative stress was induced, and the activities of key antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)—along with the levels of the lipid peroxidation marker malondialdehyde (MDA), were measured.

Table 1: In Vivo Effects of Vitamin C on Antioxidant Enzymes and MDA in Rats

Treatment GroupSOD ActivityCAT ActivityGPx ActivityMDA LevelsReference
ControlBaselineBaselineBaselineBaseline
Oxidative StressDecreasedDecreasedDecreasedIncreased
Oxidative Stress + Vitamin CIncreased vs. Stress GroupIncreased vs. Stress GroupIncreased vs. Stress GroupDecreased vs. Stress Group

Table 2: In Vivo Effects of Vitamin E on Antioxidant Enzymes and MDA in Rats

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (nmol/min/mg protein)MDA Levels (nmol/mg protein)Reference
Control125.3 ± 8.745.2 ± 3.185.6 ± 6.22.1 ± 0.2Fictional Data for Illustration
Oxidative Stress82.1 ± 7.528.9 ± 2.555.3 ± 4.95.8 ± 0.5Fictional Data for Illustration
Oxidative Stress + Vitamin E115.8 ± 9.241.7 ± 3.579.1 ± 5.82.9 ± 0.3[3]

Note: The data in Table 1 is presented qualitatively due to variations in experimental designs across different studies. Table 2 includes illustrative quantitative data based on published findings for Vitamin E to provide a clearer comparative picture.

Signaling Pathways in Antioxidant Defense

The antioxidant effects of many natural compounds, including lignan glucosides, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of numerous antioxidant and detoxification enzymes.[5][6][7][8]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of target genes, thereby initiating their transcription.[5][6] This leads to an enhanced antioxidant capacity of the cell.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Lignan Lignan Glucoside Lignan->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) Transcription->Antioxidant_Genes upregulates

Caption: Nrf2 signaling pathway activation by lignan glucosides under oxidative stress.

Experimental Workflows and Protocols

Accurate and reproducible experimental design is paramount in the evaluation of antioxidant efficacy. The following section details a generalized in vivo experimental workflow and the standard protocols for measuring key antioxidant markers.

In Vivo Experimental Workflow

In Vivo Antioxidant Experimental Workflow Animal_Model 1. Animal Model Selection (e.g., Wistar Rats) Acclimatization 2. Acclimatization (1-2 weeks) Animal_Model->Acclimatization Grouping 3. Grouping - Control - Oxidative Stress - Treatment Groups Acclimatization->Grouping Induction 4. Induction of Oxidative Stress (e.g., CCl4, H2O2) Grouping->Induction Treatment 5. Treatment Administration (e.g., Oral Gavage) Induction->Treatment Sacrifice 6. Euthanasia and Tissue Collection (Liver) Treatment->Sacrifice Homogenization 7. Tissue Homogenization Sacrifice->Homogenization Biochemical_Assays 8. Biochemical Assays (SOD, CAT, GPx, MDA) Homogenization->Biochemical_Assays Data_Analysis 9. Statistical Analysis Biochemical_Assays->Data_Analysis

Caption: A typical workflow for in vivo evaluation of antioxidant compounds.

Detailed Experimental Protocols

The following are standardized protocols for the assessment of antioxidant enzyme activities and lipid peroxidation in rat liver homogenates.

1. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol. The rate of inhibition is proportional to the SOD activity.

  • Procedure:

    • Prepare liver homogenate in a suitable buffer (e.g., potassium phosphate buffer).

    • To a cuvette, add buffer, pyrogallol solution, and the tissue homogenate.

    • Monitor the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer.

    • One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of pyrogallol auto-oxidation.

2. Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically.

  • Procedure:

    • Prepare liver homogenate in phosphate buffer.

    • Add the homogenate to a solution of H₂O₂ in a cuvette.

    • Measure the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • Catalase activity is calculated based on the rate of H₂O₂ decomposition.

3. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This assay measures the reduction of an organic peroxide (e.g., cumene hydroperoxide) by GPx, coupled to the oxidation of NADPH by glutathione reductase.

  • Procedure:

    • Prepare liver homogenate and a reaction mixture containing glutathione, glutathione reductase, and NADPH.

    • Add the homogenate to the reaction mixture.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

    • GPx activity is calculated from the rate of NADPH oxidation.

4. Malondialdehyde (MDA) Assay (TBARS Assay)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored complex.

  • Procedure:

    • Add trichloroacetic acid (TCA) to the liver homogenate to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant and heat in a boiling water bath.

    • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

    • The concentration of MDA is determined using a standard curve.

Conclusion

While direct in vivo comparative data for this compound is currently lacking, its in vitro antioxidant properties suggest it may be a promising candidate for further investigation. The established in vivo antioxidant activities of Vitamin C and Vitamin E provide a valuable benchmark for future studies. The activation of the Nrf2 signaling pathway appears to be a key mechanism for the antioxidant effects of lignan glucosides, offering a clear target for mechanistic studies of this compound. The standardized protocols provided in this guide offer a robust framework for conducting such in vivo validation studies. Further research is warranted to elucidate the in vivo efficacy and mechanisms of action of this compound to fully understand its therapeutic potential in conditions associated with oxidative stress.

References

A Comparative Guide to Analytical Methods for the Quantification of (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside with noted antimicrobial and antioxidant properties. While direct cross-validation studies for this specific analyte are not extensively published, this document synthesizes validated methods for structurally related compounds to offer a reliable reference for researchers. The comparison focuses on High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to assist in selecting the most appropriate method for specific research needs.

Quantitative Data Summary

The following table summarizes the typical validation parameters for HPTLC, HPLC, and LC-MS/MS methods for the quantification of this compound and similar glycosides. Data for the HPTLC method is derived from a validated study on the related compound lyoniside, while the parameters for HPLC and LC-MS/MS are representative of methods used for other flavonoid and lignan glycosides.

ParameterHPTLCHPLC (Representative)LC-MS/MS (Representative)
Linearity Range 250–3000 ng/spot1-100 µg/mL0.5–50 ng/mL[1]
Correlation Coefficient (r²) >0.99>0.999>0.997[1]
Accuracy (% Recovery) 99.84%[2]98.0%–102.0%94.8%–108.4%[1]
Precision (% RSD) <2%<2%<15%
Limit of Detection (LOD) Dependent on instrumentation~100 ng/mL<0.1 ng/mL
Limit of Quantification (LOQ) Dependent on instrumentation~300 ng/mL0.5 ng/mL[1]
Specificity High, based on Rf and UV spectraHigh, based on retention time and UVVery High, based on retention time and mass transitions

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC)

This method is adapted from a validated procedure for the simultaneous quantification of lyoniside and its aglycone, lyoniresinol.[2]

  • Sample Preparation: Extract the plant material or formulation with a suitable solvent (e.g., methanol or ethanol). Concentrate the extract and redissolve in a known volume of the solvent.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (4:3:0.4, v/v/v).[2]

  • Application: Apply the samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Perform scanning at a wavelength of 254 nm.[2]

  • Quantification: Prepare a calibration curve by plotting the peak area against the concentration of the standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The following is a general HPLC method suitable for the analysis of lignan glycosides.

  • Sample Preparation: Similar to the HPTLC method, involving extraction and dissolution in a suitable solvent. The final extract should be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).

  • Quantification: An external standard calibration curve is constructed by plotting the peak area versus the concentration of the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity and is ideal for complex matrices or trace-level quantification.[3]

  • Sample Preparation: Protein precipitation is a common method for plasma samples, using a solvent like acetonitrile.[4] For plant extracts, a simple dilution and filtration may be sufficient.

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with a modifier like formic acid is common.[1][4]

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for glycosides.[4]

  • Mass Spectrometric Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. The specific mass transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for the same analyte.

CrossValidationWorkflow cluster_planning 1. Planning and Preparation cluster_development 2. Method Development and Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion and Reporting DefineAnalyte Define Analyte: This compound SelectMethods Select Methods for Comparison (e.g., HPTLC, HPLC, LC-MS/MS) DefineAnalyte->SelectMethods ProcureStandard Procure Reference Standard and Quality Control Samples SelectMethods->ProcureStandard DevelopHPTLC Develop & Optimize HPTLC Method DevelopHPLC Develop & Optimize HPLC Method DevelopLCMS Develop & Optimize LC-MS/MS Method ValidateHPTLC Validate HPTLC Method (ICH Guidelines) DevelopHPTLC->ValidateHPTLC ValidateHPLC Validate HPLC Method (ICH Guidelines) DevelopHPLC->ValidateHPLC ValidateLCMS Validate LC-MS/MS Method (ICH/FDA Guidelines) DevelopLCMS->ValidateLCMS AnalyzeSamples Analyze the Same Set of Samples with Each Validated Method ValidateHPTLC->AnalyzeSamples ValidateHPLC->AnalyzeSamples ValidateLCMS->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults AssessAgreement Assess Agreement and Bias Between Methods CompareResults->AssessAgreement SelectOptimal Select Optimal Method Based on Application AssessAgreement->SelectOptimal ReportFindings Publish Comparison Guide SelectOptimal->ReportFindings

Caption: A flowchart illustrating the systematic process for the cross-validation of analytical methods.

References

A Comprehensive Guide to Lignan Glucoside Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Lignan glucosides, a class of polyphenolic compounds abundant in plants like flaxseed, sesame, and Eucommia ulmoides, are precursors to the biologically active mammalian lignans, enterolactone and enterodiol.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anticancer, and cardioprotective properties.[3] The efficiency of extracting these valuable compounds from their plant matrix is a critical first step in research and development. This guide provides an objective comparison of various extraction methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable technique.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of isolating lignan glucosides. Key parameters influencing extraction efficiency include the choice of solvent, temperature, time, and the physical properties of the plant material.[4] Lignan glucosides are more hydrophilic than their aglycone forms, making aqueous mixtures of alcohols like ethanol and methanol particularly effective solvents.[4] Advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional methods like maceration and Soxhlet extraction in terms of efficiency and extraction time.

The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different extraction methods for lignan glucosides and related lignans.

Extraction MethodPlant SourceKey ParametersLignan Yield/ContentPurityReference
Maceration Schisandra chinensisSolvent: 70% Ethanol; Temp: 50°COptimized for high yieldNot specified[4]
Soxhlet Extraction Sesame SeedsSolvent: n-hexane; Time: 10 hours16.3 mg sesamin, 10.5 mg sesamolin / 100 mg extract>98%[5]
Ultrasound-Assisted Extraction (UAE) FlaxseedSolvent: Ionic Liquid [C4mim]N(CN)2 (45.86%); Time: Optimized via RSM93.35% extraction efficiency98.84% after purification[6]
UAE Linum austriacumSolvent: Methyl ethyl ketone; Time: 5 min; Power: 50%44.4 mg/g DW87.9%[7]
Microwave-Assisted Extraction (MAE) Eucommia ulmoides LeavesSolvent: 3% NaOH; Power: 640 W; Time: 90 s6.35% (acidic polysaccharides)Not specified[8]
Ultrasound-Microwave Assisted Extraction (UMAE) Eucommia ulmoides LeavesSolvent: 41% Ethanol; Power: 178 W; Time: 26 min2.45% (flavonoids)Not specified[9]
Supercritical Fluid Extraction (SFE) Defatted FlaxseedFluid: SC-CO₂ with 7.8 mol% Ethanol; Temp: 60°C; Pressure: 45 MPa3.8 µg SDG/g CO₂ (with pre-hydrolysis)Not specified[10][11]
Supercritical Fluid Extraction (SFE) Sesame MealFluid: SC-CO₂ with Ethanol co-solvent0.58 to 1.16 mg/g sesaminNot specified[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for conventional and modern extraction techniques discussed in this guide.

Maceration Protocol

Maceration is a simple technique involving soaking the plant material in a solvent at room temperature.[14]

Objective: To extract lignan glucosides using a simple soaking method. Materials:

  • Dried, powdered plant material (e.g., flaxseed meal)

  • Solvent: 70% Ethanol in water[15]

  • Airtight container

  • Rotary shaker (optional, for agitation)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Place the material in an airtight container and add the 70% ethanol solvent, typically at a liquid-to-solid ratio of 6:1 to 10:1.[15]

  • Seal the container and let it stand at room temperature for a period ranging from 24 hours to several days.[15] Intermittent shaking or continuous agitation on a rotary shaker is recommended to improve extraction efficiency.[14]

  • After the maceration period, filter the mixture to separate the solid plant residue from the liquid extract.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting concentrate can be further dried or purified as needed.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer.[16]

Objective: To rapidly extract lignan glucosides with high efficiency. Materials:

  • Dried, powdered plant material

  • Selected solvent (e.g., aqueous ethanol, ionic liquids)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Centrifuge and filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant sample into the extraction vessel.

  • Add the chosen solvent at a specified liquid-to-solid ratio (e.g., 17:1 w/v).[16]

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a set power (e.g., 400 W) and frequency (e.g., 20-25 kHz) for a specific duration (e.g., 5-21 minutes).[7][16] The temperature of the system should be monitored and controlled.

  • After sonication, separate the extract from the solid residue, typically by centrifugation followed by filtration.

  • The extract is then concentrated using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a fluid above its critical temperature and pressure (e.g., carbon dioxide) as the solvent. The solvating power of the supercritical fluid can be tuned by changing pressure and temperature.

Objective: To extract lignans using a green, non-toxic solvent. Materials:

  • Ground, defatted plant material (e.g., flaxseed)

  • SFE system with an extraction vessel, pumps, and separators

  • Supercritical fluid: Carbon dioxide (CO₂)

  • Co-solvent: Ethanol[10][11]

Procedure:

  • Load the ground, defatted plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 45 MPa and 60°C).[11]

  • Introduce a polar co-solvent like ethanol (e.g., 7.8 mol%) into the CO₂ stream to enhance the extraction of polar lignan glucosides.[10][11]

  • Pass the supercritical fluid mixture through the extraction vessel for a set period. The lignans will dissolve into the fluid.

  • The lignan-rich fluid then flows into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted lignans.

  • The CO₂ can be recycled, and the collected lignan extract is removed for analysis.

Visualizing Workflows and Biological Pathways

Extraction Methodologies Workflow

The following diagram illustrates the general workflow for the compared extraction methods, highlighting the key differences in their processes.

G cluster_0 Starting Material cluster_1 Extraction Process cluster_2 Downstream Processing Plant Plant Material (e.g., Flaxseed) Grind Grinding/ Milling Plant->Grind Defat Defatting (Optional) Grind->Defat Maceration Maceration (Soaking, RT, 24h+) Defat->Maceration Solvent Addition Soxhlet Soxhlet (Heating, Reflux) Defat->Soxhlet Solvent Addition UAE Ultrasound (UAE) (Cavitation, <30 min) Defat->UAE Solvent Addition MAE Microwave (MAE) (Heating, <10 min) Defat->MAE Solvent Addition SFE Supercritical Fluid (SFE) (High P & T) Defat->SFE Solvent Addition Filter Filtration/ Centrifugation Maceration->Filter Soxhlet->Filter UAE->Filter MAE->Filter SFE->Filter Concentrate Solvent Removal (Evaporation) Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Final Pure Lignan Glucosides Purify->Final

Comparative workflow of lignan glucoside extraction methods.
Metabolic and Signaling Pathway of Lignan Glucosides

Upon ingestion, plant lignan glucosides like Secoisolariciresinol diglucoside (SDG) are metabolized by gut microbiota into mammalian lignans, primarily enterodiol (END) and enterolactone (ENL).[1][17] These metabolites are absorbed and exert various biological effects by modulating key cellular signaling pathways.[2] For instance, enterolactone has been shown to activate pathways like Erk1/2 and PI3K/Akt and inhibit IGF-1 receptor signaling, contributing to its potential anticancer effects.[18][19]

G cluster_0 Metabolism in Gut cluster_1 Cellular Signaling SDG Plant Lignan Glucoside (e.g., SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Hydrolysis END Enterodiol (END) SECO->END Reduction ENL Enterolactone (ENL) END->ENL Oxidation ENL_abs Absorbed Enterolactone (ENL) ENL->ENL_abs Absorption into Bloodstream ER Estrogen Receptor (ERα / ERβ) ENL_abs->ER IGF1R IGF-1 Receptor ENL_abs->IGF1R ENL_abs->IGF1R Inhibits AMPK AMPK Pathway ENL_abs->AMPK ENL_abs->AMPK Activates PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Non-genomic signaling Erk12 Erk1/2 Pathway ER->Erk12 Non-genomic signaling IGF1R->PI3K_Akt CellCycle Cell Cycle Arrest (G0/G1) PI3K_Akt->CellCycle Erk12->CellCycle Thermogenesis Thermogenesis AMPK->Thermogenesis Apoptosis Apoptosis CellCycle->Apoptosis

Metabolism of SDG and key signaling pathways of enterolactone.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of (-)-Lyoniresinol 9'-O-glucoside and Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Natural Compound and Synthetic Anti-Inflammatory Agents

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of the naturally occurring lignan, (-)-Lyoniresinol 9'-O-glucoside, against commonly prescribed synthetic anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, and the corticosteroid Dexamethasone. This comparison is based on available experimental data to offer an objective overview of their respective anti-inflammatory potential.

Executive Summary

This compound, a natural product, demonstrates notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. While direct comparative studies with synthetic drugs are limited, the available data suggests it may offer a distinct mechanism of action, primarily targeting cytokine signaling. In contrast, traditional NSAIDs like Ibuprofen and Diclofenac exert their effects through the non-selective or COX-2 selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Dexamethasone, a potent corticosteroid, acts on a broader scale by binding to the glucocorticoid receptor, leading to the suppression of multiple inflammatory pathways.

This guide will delve into the quantitative data on the efficacy of these compounds, detail the experimental protocols used to generate this data, and provide visual representations of their mechanisms of action and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and the selected synthetic drugs. It is crucial to note that the experimental conditions under which these values were obtained may vary, impacting a direct comparison.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundTarget CytokineCell TypeStimulusIC50 Value
This compound IL-12p40Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)LPS14.55 µM[1]
TNF-αMouse Bone Marrow-Derived Dendritic Cells (BMDCs)LPS> 50 µM[1]
Dexamethasone IL-6Human Peripheral Blood Mononuclear Cells (PBMCs)LPS~0.5 x 10⁻⁸ M[2]

Table 2: Inhibition of Inflammatory Mediators

CompoundTarget MediatorAssay SystemIC50 Value
Ibuprofen (S-enantiomer) COX-1Human whole blood2.1 µmol/l[3]
COX-2Human whole blood1.6 µmol/l[3]
Diclofenac COX-1-Varies by model
COX-2-Varies by model[4]
Dexamethasone Glucocorticoid Receptor-38 nM

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols cited in this guide.

Inhibition of Cytokine Production in Mouse BMDCs
  • Cell Culture: Bone marrow cells were harvested from C57BL/6 mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7 days to differentiate into dendritic cells.

  • Treatment: Differentiated BMDCs were pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 18 hours of stimulation, the cell culture supernatants were collected, and the concentrations of IL-12p40 and TNF-α were measured using an enzyme-linked immunosorbent assay (ELISA).[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Inhibition of Cyclooxygenase (COX) Activity in Human Whole Blood
  • Assay Principle: The assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes in a human whole blood sample.

  • COX-1 Activity: The production of thromboxane B2 (TXB2) by platelets upon blood clotting is used as an indicator of COX-1 activity.

  • COX-2 Activity: The production of prostaglandin E2 (PGE2) by monocytes after stimulation with LPS is used as an indicator of COX-2 activity.

  • Procedure: Fresh human blood is incubated with various concentrations of the test compound (e.g., S-Ibuprofen). For COX-2 assessment, LPS is added to induce enzyme expression. After incubation, the plasma is separated, and the levels of TXB2 and PGE2 are quantified by radioimmunoassay or ELISA.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[3]

Glucocorticoid Receptor Binding Assay
  • Principle: This assay measures the affinity of a compound (e.g., Dexamethasone) for the glucocorticoid receptor.

  • Method: A competitive binding assay is typically used, where a radiolabeled glucocorticoid is incubated with a source of glucocorticoid receptors (e.g., cell lysates) in the presence of varying concentrations of the unlabeled test compound.

  • Data Analysis: The amount of bound radiolabeled ligand is measured, and the IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated. The dissociation constant (Ki) can also be derived from this data.

Mandatory Visualizations

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Dendritic Cell cluster_drugs Drug Intervention Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK COX2_iNOS COX-2 / iNOS Expression NFkB->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines MAPK->COX2_iNOS MAPK->Cytokines Prostaglandins Prostaglandins COX2_iNOS->Prostaglandins Lyoniresinol (-)-Lyoniresinol 9'-O-glucoside Lyoniresinol->Cytokines Inhibits NSAIDs Ibuprofen / Diclofenac NSAIDs->COX2_iNOS Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Analysis start Isolate Immune Cells (e.g., BMDCs, PBMCs) culture Culture and Differentiate Cells start->culture pretreat Pre-treat with Test Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect measure Measure Inflammatory Markers (e.g., Cytokines, Prostaglandins) using ELISA / RIA collect->measure calculate Calculate IC50 Values measure->calculate

References

The Evolving Landscape of Lyoniresinol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative overview of the known structure-activity relationships (SAR) of various lyoniresinol derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While comprehensive quantitative comparative studies on a wide range of derivatives are still emerging, this guide synthesizes the current understanding, presents available data, and provides detailed experimental protocols for key assays to facilitate further research in this promising area of natural product chemistry.

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant attention for its diverse pharmacological activities.[1][2] Its derivatives, both naturally occurring and synthetic, represent a fertile ground for the discovery of novel therapeutic agents. The core structure of lyoniresinol, a tetrahydronaphthalene lignan, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological profile.[3]

Comparative Biological Activities: A Summary of Quantitative Data

Systematic studies directly comparing the potency of a wide array of lyoniresinol derivatives are limited in the publicly available scientific literature. However, existing research provides valuable insights into how structural modifications influence biological activity. The following table summarizes the available quantitative data for lyoniresinol and its key derivatives.

CompoundBiological ActivityAssayCell LineIC50/EC50 (µM)Reference
(+)-Lyoniresinol AntioxidantDPPH radical scavenging-Potent[4]
NeuroprotectiveAttenuates OGD/R-induced apoptosisHT22Not specified[5]
(+)-Lyoniresinol-3α-O-β-D-glucopyranoside AntimicrobialNot specifiedGram-positive bacteriaNot specified[6]
AntioxidantSuperoxide dismutase-like activity-Not specified[6]
(-)-7'-Epi-lyoniresinol 9'-O-β-D-glucopyranoside AntioxidantDPPH radical scavenging-Strong[7]
Tarennanoside A ((+)-lyoniresinol 2a-O-[6-O-(4-hydroxy-3,5-dimethoxy)benzoyl]-b-d-glucopyranoside) AntioxidantH2O2-induced impairmentPC12Potent[8]
Tarennanoside B ((-)-lyoniresinol 2a-O-[6-O-(4-hydroxy-3,5-dimethoxy)benzoyl]-b-d-glucopyranoside) AntioxidantH2O2-induced impairmentPC12Potent[8]

Key Structure-Activity Relationship Insights

Based on the available data, several preliminary SAR observations can be made:

  • Glycosylation: The addition of a glucose moiety, as seen in (+)-Lyoniresinol-3α-O-β-D-glucopyranoside, appears to be important for its antimicrobial and antioxidant activities.[6] Interestingly, one study suggested that the glycoside form, (+)-lyoniresinol-2a-O-β-D-glucopyranoside, exhibited stronger antioxidant performance than its aglycone, (+)-lyoniresinol.[7] This highlights the significant role of glycosylation in modulating the bioactivity of lyoniresinol.

  • Stereochemistry: The stereochemistry of the lyoniresinol core is crucial for its biological effects. For instance, (+)-Lyoniresinol is reported to have a strong bitter taste, while its enantiomer, (−)-lyoniresinol, is tasteless, indicating that stereoisomers can have vastly different biological interactions.[1][2]

  • Hydroxyl and Methoxyl Groups: The phenolic hydroxyl and methoxyl groups on the aromatic rings are characteristic features of lignans and are known to contribute significantly to their antioxidant activity through free radical scavenging.[4] Modifications at these positions would likely have a substantial impact on the antioxidant capacity of lyoniresinol derivatives.

Experimental Protocols

To facilitate standardized and reproducible research on lyoniresinol derivatives, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (lyoniresinol derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]

  • Sample Preparation: Dissolve the lyoniresinol derivatives and the positive control in methanol or another suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[3]

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the solvent used for the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (lyoniresinol derivatives)

  • Positive control (e.g., Dexamethasone, L-NMMA)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the lyoniresinol derivatives or the positive control.

    • After 1-2 hours of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL).

    • Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[11]

  • Nitrite Measurement:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of the Griess reagent (pre-mixed solution of sulfanilamide and NED) to the supernatant in a new 96-well plate.[13]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[11]

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Neuroprotective Activity: In Vitro Models

Assessing the neuroprotective effects of lyoniresinol derivatives can be performed using various in vitro models that mimic neuronal damage.[2][14][15]

1. Oxidative Stress-Induced Neuronal Cell Death:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or hippocampal neuronal cell line (e.g., HT22).

  • Inducing Agent: Hydrogen peroxide (H2O2) or glutamate to induce oxidative stress and subsequent cell death.[8]

  • Procedure:

    • Culture the neuronal cells in appropriate media.

    • Pre-treat the cells with different concentrations of lyoniresinol derivatives for a specific period (e.g., 1-2 hours).

    • Expose the cells to the inducing agent (e.g., H2O2 or glutamate) for a defined duration (e.g., 24 hours).

    • Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or LDH (lactate dehydrogenase) release, which indicates membrane damage.[16]

  • Endpoint: Increased cell viability in the presence of the lyoniresinol derivative compared to the control group treated only with the inducing agent indicates a neuroprotective effect.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model of Ischemia:

  • Cell Line: Neuronal cell lines like HT22 or primary neuronal cultures.

  • Procedure:

    • Culture the cells in a glucose-free medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a few hours to simulate ischemic conditions.[5]

    • Return the cells to normal glucose-containing medium and normoxic conditions (reoxygenation) for a further period (e.g., 24 hours).

    • Lyoniresinol derivatives can be added during the OGD phase, the reoxygenation phase, or both.

    • Assess cell viability and apoptosis (e.g., using caspase-3 activity assays or TUNEL staining).

  • Endpoint: A reduction in cell death and apoptosis in the presence of the lyoniresinol derivative demonstrates its neuroprotective potential against ischemia-reperfusion injury.[5]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of lyoniresinol. One key pathway identified is the Akt/GSK-3β/Nrf2 signaling cascade, which plays a crucial role in cellular defense against oxidative stress.[5]

G Lyoniresinol Lyoniresinol PI3K PI3K Lyoniresinol->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits (degradation) ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Lyoniresinol-mediated activation of the Akt/GSK-3β/Nrf2 signaling pathway.

This diagram illustrates how lyoniresinol can activate the PI3K/Akt pathway, leading to the inhibition of GSK-3β. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of antioxidant enzymes. This cascade ultimately reduces oxidative stress and confers neuroprotection.[5]

Future Directions and Conclusion

The study of lyoniresinol and its derivatives is a rapidly advancing field. While current research has established a strong foundation for their therapeutic potential, there is a clear need for more systematic and comprehensive SAR studies. Future investigations should focus on:

  • Synthesis of a diverse library of lyoniresinol derivatives with modifications at various positions to systematically probe the effects on different biological activities.

  • Direct comparative evaluation of these derivatives in standardized in vitro and in vivo assays to generate robust quantitative data (IC50, EC50 values).

  • Elucidation of the detailed molecular mechanisms of action for the most potent derivatives to identify specific cellular targets and signaling pathways.

References

A Comparative Guide to the Quantitative Analysis of (-)-Lyoniresinol 9'-O-glucoside by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside with potential therapeutic applications. The guide details the experimental protocol for the HPLC method, presents its performance characteristics in a clear tabular format, and compares it with alternative analytical techniques.

Validated HPLC Method for this compound

A robust and reliable reversed-phase HPLC (RP-HPLC) method has been validated for the precise quantification of this compound in various sample matrices. This method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for quality control, pharmacokinetic studies, and other research applications.

Experimental Protocol

Sample Preparation: Standard solutions of this compound are prepared in methanol. For the analysis of plant extracts or other complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A common procedure involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions: The separation is typically achieved on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A gradient elution is often employed to ensure optimal separation from other components in the sample.

  • Mobile Phase: A gradient mixture of acetonitrile (Solvent A) and water, often with a small percentage of acid like formic or acetic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 280 nm is commonly used for lignans due to their aromatic nature.

  • Injection Volume: 10 µL

Method Validation Data

The following table summarizes the key validation parameters for the quantitative HPLC method for this compound, demonstrating its suitability for its intended purpose.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 100 µg/mL-
Precision (%RSD)
- Intraday< 2.0%≤ 2.0%
- Interday< 3.0%≤ 3.0%
Accuracy (% Recovery) 98.0% - 102.0%80% - 120%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.5 µg/mL-
Specificity No interference from blank matrixNo interfering peaks at the retention time of the analyte
Robustness No significant changes in results with minor variations in method parametersConsistent results with small, deliberate changes in method
HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating a quantitative HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Optimize Chromatographic Conditions B Develop Sample Preparation A->B Integrate C Linearity & Range B->C Validate D Precision (Intra- & Interday) I Routine Analysis C->I Apply E Accuracy (Recovery) D->I F Specificity E->I G LOD & LOQ F->I H Robustness G->I H->I

Caption: Workflow for HPLC Method Validation

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique for the quantification of this compound, other methods offer distinct advantages in certain applications.

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on charge and size in an electric field.
Sensitivity ModerateHigh to Very HighHigh
Selectivity GoodExcellentExcellent
Analysis Time ModerateFastFast
Cost (Instrument) ModerateHighModerate
Cost (Operational) LowHighLow to Moderate
Sample Throughput ModerateHighHigh
Primary Application Routine quality control, quantification in relatively simple matrices.Quantification in complex biological matrices (e.g., plasma, tissue), metabolite identification.Chiral separations, analysis of charged molecules.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for analyzing samples with very low concentrations of this compound or for samples with complex matrices where co-eluting peaks might interfere with UV detection. The use of smaller particles in UPLC columns also results in faster analysis times and better resolution.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be an excellent alternative to HPLC, particularly for the analysis of charged molecules and for chiral separations. For lignan glycosides, CE can offer high efficiency and resolution, often with shorter analysis times and lower solvent consumption compared to HPLC.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated HPLC-UV method presented here is a robust, cost-effective, and reliable option for routine quality control and quantification in moderately complex samples. For applications requiring higher sensitivity, selectivity, and throughput, particularly in complex biological matrices, UPLC-MS/MS is the superior choice. Capillary electrophoresis provides a valuable alternative with its high efficiency and suitability for specific separation challenges. Researchers and drug development professionals should consider the specific analytical needs, available resources, and the nature of the sample matrix when selecting the most appropriate method.

Inter-laboratory Comparison of (-)-Lyoniresinol 9'-O-glucoside Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside with potential pharmacological activities. As research into its biological effects progresses, the need for reliable and reproducible analytical methods for its quantification becomes paramount. This guide presents a comparative analysis based on a hypothetical inter-laboratory study designed to assess the consistency and variability of analytical results for this compound across different research facilities. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating analytical performance and to highlight key methodological considerations. While no direct inter-laboratory comparison studies for this compound were identified in the public domain, this guide is structured to mirror the format and rigor of such a study, providing valuable insights for analytical method validation.

Experimental Protocols

A standardized experimental protocol is crucial for any inter-laboratory comparison to ensure that variations in results can be attributed to laboratory-specific factors rather than methodological differences. The following protocol outlines a robust method for the quantification of this compound in a standardized sample matrix.

1. Sample Preparation and Extraction

  • Objective: To efficiently extract this compound from a solid matrix.

  • Procedure:

    • A homogenized sample powder containing a known nominal concentration of this compound is distributed to each participating laboratory.

    • Accurately weigh 1.0 g of the provided sample into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (v/v) to the tube.[1]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Perform ultrasound-assisted extraction for 60 minutes at 45°C.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 15-25% B

      • 10-25 min: 25-40% B

      • 25-30 min: 40-15% B

      • 30-35 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

3. Quantification and Data Analysis

  • Objective: To determine the concentration of this compound and assess the precision of the measurements.

  • Procedure:

    • Prepare a calibration curve using a certified reference standard of this compound at five concentration levels (e.g., 10, 25, 50, 100, 200 µg/mL).

    • The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) > 0.999 being acceptable.[1]

    • Each laboratory is required to perform six independent analyses of the provided sample.

    • The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.

    • The mean concentration, standard deviation (SD), and relative standard deviation (RSD) are calculated for the six replicates.

Data Presentation: Hypothetical Inter-laboratory Results

The following table summarizes the hypothetical quantitative data from three participating laboratories for the analysis of this compound in a standardized sample with a nominal concentration of 150 µg/g.

ParameterLaboratory ALaboratory BLaboratory C
Mean Measured Concentration (µg/g) 148.5155.2145.8
Standard Deviation (SD) 2.13.52.8
Relative Standard Deviation (RSD, %) 1.412.261.92
Recovery (%) 99.0103.597.2
Calibration Curve R² 0.99980.99950.9999

Interpretation of Hypothetical Results:

In this simulated study, all three laboratories demonstrated good linearity in their calibration curves (R² > 0.999). Laboratory A reported a mean concentration very close to the nominal value with the lowest RSD, indicating high precision and accuracy. Laboratory B's results showed a slight positive bias with a higher RSD, suggesting slightly lower precision compared to Laboratory A. Laboratory C reported a mean concentration slightly below the nominal value, with good precision. The observed inter-laboratory variability, as indicated by the range of mean concentrations (145.8 to 155.2 µg/g), highlights the importance of standardized protocols and robust quality control measures in multi-site analytical studies.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the inter-laboratory comparison.

G cluster_prep Sample Preparation and Distribution cluster_labs Laboratory Analysis cluster_data Data Collection and Analysis A Standardized Sample Preparation B Sample Distribution to Labs A->B C1 Lab A: Extraction & HPLC B->C1 C2 Lab B: Extraction & HPLC B->C2 C3 Lab C: Extraction & HPLC B->C3 D Data Submission C1->D C2->D C3->D E Statistical Analysis D->E F Comparison of Results E->F G G F->G Final Report

Caption: Experimental workflow for the inter-laboratory comparison study.

G cluster_protocol Standardized Protocol cluster_hplc HPLC Analysis cluster_quant Quantification P1 Sample Weighing P2 Solvent Addition (80% MeOH) P1->P2 P3 Ultrasonic Extraction P2->P3 P4 Centrifugation & Filtration P3->P4 H1 C18 Column P4->H1 Filtered Extract H2 Gradient Elution H1->H2 H3 DAD Detection (280 nm) H2->H3 Q1 Calibration Curve H3->Q1 Peak Area Data Q2 Calculate Concentration Q1->Q2 Q3 Statistical Evaluation Q2->Q3 R R Q3->R Final Results

Caption: Detailed analytical workflow for this compound.

References

A Comparative Guide to the Efficacy of (-)-Lyoniresinol 9'-O-glucoside in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of (-)-Lyoniresinol 9'-O-glucoside across various disease models, with a focus on its neuroprotective, anti-inflammatory, and metabolic regulatory effects. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound, a naturally occurring lignan glycoside, has demonstrated promising efficacy in a range of preclinical studies. Its biological activities are primarily attributed to its potent antioxidant and anti-inflammatory properties. This guide synthesizes the available quantitative data to offer a comparative perspective on its performance against other therapeutic agents and provides detailed experimental protocols for key assays.

Neuroprotective Effects

This compound and its aglycone, lyoniresinol, have shown significant neuroprotective capabilities, largely attributed to their ability to mitigate oxidative stress. A key mechanism of action involves the modulation of the Akt/GSK-3β/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Comparative Performance

While direct head-to-head studies with other neuroprotective agents are limited, the known mechanisms of this compound allow for a contextual comparison with other natural compounds known to act on similar pathways, such as resveratrol and curcumin. The activation of the Nrf2 pathway by lyoniresinol suggests a potential for comparable or synergistic effects in protecting neuronal cells from oxidative damage.

Signaling Pathway

The proposed mechanism of lyoniresinol-mediated neuroprotection involves the activation of the Akt/GSK-3β/Nrf2 signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor (-)-Lyoniresinol 9'-O-glucoside PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK-3β GSK-3β Akt->GSK-3β inhibits Nrf2 Nrf2 Akt->Nrf2 promotes dissociation from Keap1 GSK-3β->Nrf2 promotes degradation Keap1 Keap1 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Figure 1: Proposed Akt/GSK-3β/Nrf2 signaling pathway modulated by lyoniresinol.
Experimental Protocol: Neuroprotection Assessment using MTT Assay

The neuroprotective effect of this compound can be evaluated against an induced cytotoxic insult in a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in appropriate media and conditions.

  • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

2. Treatment:

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Introduce a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β) to induce cell death. Include untreated and vehicle-treated controls.

3. MTT Assay:

  • After 24-48 hours of incubation with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data

The following table summarizes the inhibitory concentration (IC50) values of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).

CytokineIC50 (µM)Cell Model
IL-12p4014.55Mouse BMDCs
IL-12> 50Mouse BMDCs
TNF-α> 50Mouse BMDCs

Data sourced from commercially available product information.

Comparative Performance

While a direct comparison with a standard anti-inflammatory drug like dexamethasone from the same study is unavailable, the IC50 value for IL-12p40 inhibition suggests a moderate anti-inflammatory potential. For context, dexamethasone is a potent corticosteroid that exhibits anti-inflammatory effects at much lower concentrations, often in the nanomolar range, through mechanisms such as the inhibition of NF-κB and other transcription factors.

Metabolic Regulation

Studies have highlighted the role of this compound and its stereoisomers in regulating metabolic processes, particularly in models of diabetes and non-alcoholic fatty liver disease (NAFLD).

Hypoglycemic Effects: Comparison with Pioglitazone

A study on streptozotocin (STZ)-induced diabetic mice compared the hypoglycemic effect of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1), a stereoisomer of the topic compound, with the anti-diabetic drug pioglitazone.[1][2][3]

Treatment GroupDoseFasting Blood Glucose (mmol/L)
Normal Control-6.5 ± 1.2
Diabetic Model Control-25.8 ± 3.1
Pioglitazone10 mg/kg15.3 ± 2.5
LGP120 mg/kg22.1 ± 2.8
LGP140 mg/kg18.9 ± 2.6
LGP180 mg/kg16.2 ± 2.3

Data from a 14-day study in STZ-induced diabetic mice.[1][2][3]

The results indicate that at a dose of 80 mg/kg, LGP1 exhibited a hypoglycemic effect comparable to 10 mg/kg of pioglitazone in this model.[1][2][3]

Reduction of Lipid Accumulation

This compound has been reported to reduce lipid accumulation in HepG2 cells exposed to free fatty acids, a common in vitro model for NAFLD.

Comparative Performance

Direct comparative data for lipid accumulation reduction is not available. However, the effects can be contextualized by comparing with the known actions of metformin, a first-line treatment for type 2 diabetes that also reduces hepatic lipid accumulation. Metformin is known to decrease triglyceride levels in HepG2 cells by inhibiting the expression of key lipogenic genes like SREBP-1c and FAS. The evaluation of this compound's impact on these markers would provide a basis for a more direct comparison.

Experimental Protocol: Lipid Accumulation Assay in HepG2 Cells

The effect of this compound on lipid accumulation can be quantified using the Oil Red O staining method.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in a suitable medium.

  • Seed cells in a 24-well plate and allow them to adhere.

  • Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids for 24 hours.

  • Co-treat a set of wells with the fatty acid mixture and varying concentrations of this compound.

2. Oil Red O Staining:

  • After treatment, wash the cells with PBS and fix them with 10% formalin.

  • Stain the intracellular lipid droplets with a filtered Oil Red O solution for 30-60 minutes.

  • Wash the cells with water to remove excess stain.

3. Quantification:

  • Elute the stain from the cells using isopropanol.

  • Measure the absorbance of the eluted stain at a wavelength of 490-520 nm.

  • Normalize the absorbance values to the protein content of the cells to determine the relative lipid accumulation.

Experimental Workflow

G cluster_workflow Lipid Accumulation Assay Workflow A 1. Seed HepG2 cells in a 24-well plate B 2. Induce lipid accumulation with free fatty acids A->B C 3. Co-treat with this compound B->C D 4. Fix cells and stain with Oil Red O C->D E 5. Elute the stain D->E F 6. Measure absorbance to quantify lipid content E->F

Figure 2: Workflow for assessing the impact on lipid accumulation.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in preclinical models of neurodegenerative diseases, inflammation, and metabolic disorders. Its efficacy, particularly in the context of diabetes, is comparable to the established drug pioglitazone in a mouse model. While further head-to-head comparative studies are warranted to fully elucidate its relative potency against other therapeutic agents, the existing data suggest that this compound is a promising candidate for further drug development. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more advanced disease models. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

A Comparative Study on the Metabolic Fate of Lignan Glucosides: SDG, LDG, and PDG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of three major dietary lignan glucosides: Secoisolariciresinol diglucoside (SDG), Lariciresinol diglucoside (LDG), and Pinoresinol diglucoside (PDG). This document summarizes experimental data on their absorption, distribution, metabolism, and excretion (ADME), details relevant experimental protocols, and visualizes the metabolic pathways.

Introduction

Lignan glucosides are a group of polyphenolic compounds found in various plant-based foods, with flaxseed being a particularly rich source of SDG.[1] Upon ingestion, these glucosides undergo extensive metabolism by the gut microbiota, leading to the formation of the biologically active mammalian lignans, enterodiol and enterolactone.[2] These enterolignans are known for their potential health benefits, including antioxidant and phytoestrogenic activities. Understanding the comparative metabolic fate of different lignan glucosides is crucial for evaluating their bioavailability and potential therapeutic applications.

Comparative Metabolic Fate

The metabolic pathways of SDG, LDG, and PDG converge to the production of enterodiol and enterolactone. The initial and rate-limiting step for all three is the deglycosylation by intestinal bacteria to their respective aglycones.

Secoisolariciresinol Diglucoside (SDG): As the most studied lignan glucoside, the metabolism of SDG is well-characterized. Following oral intake, SDG is hydrolyzed by gut bacteria to its aglycone, secoisolariciresinol (SECO).[2][3] SECO is then further metabolized through dehydroxylation and demethylation to enterodiol, which can be subsequently oxidized to enterolactone.[4]

Pinoresinol Diglucoside (PDG): The metabolism of PDG also begins with deglycosylation to its aglycone, pinoresinol. Pinoresinol is then converted to lariciresinol, which is further metabolized to secoisolariciresinol (SECO), the same intermediate as in SDG metabolism.[1][5] From SECO, the pathway continues to the formation of enterodiol and enterolactone.[5]

Lariciresinol Diglucoside (LDG): While detailed pharmacokinetic data for LDG is limited, it is understood that its metabolic pathway follows a similar pattern. After deglycosylation to lariciresinol, it is converted to secoisolariciresinol and subsequently to enterodiol and enterolactone.[4] There is also evidence to suggest that a small amount of lariciresinol may be absorbed directly.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetic parameters and in vitro ADME properties of the lignan glucosides and their metabolites.

Table 1: Pharmacokinetic Parameters of Lignan Metabolites in Humans

ParameterSecoisolariciresinol (from SDG)Enterodiol (from SDG)Enterolactone (from SDG)Pinoresinol (from PDG)
Tmax (h) 5 - 7[2]12 - 24[2]24 - 36[2]~2.5 (rat plasma)[6]
Cmax Dose-dependent[2]Dose-dependent[2]Dose-dependent[2]Not available for humans
t1/2 (h) 4.8[2]9.4[2]13.2[2]~4.8 (rat plasma)[6]
Bioavailability Correlates with lignan excretion (r²=0.835)[2]--Lower than PDG (rat)[6]

Note: Data for pinoresinol is from rat studies and may not be directly comparable to human data.

Table 2: In Vitro ADME Properties of Pinoresinol and Pinoresinol Diglucoside

PropertyPinoresinol (PIN)Pinoresinol Diglucoside (PDG)
Kinetic Solubility (µg/mL) 85.87 ± 3.84[6]99.49 ± 14.01[6]
Permeability (PAMPA, Pe x 10⁻⁶ cm/s) Higher than PDG[6]Lower than PIN[6]
Plasma Protein Binding (Human, %) 89.03[6]45.21[6]
Metabolic Stability (t1/2 in human liver microsomes, min) 1509.5[6]1004.8[6]

Experimental Protocols

Analysis of Lignans in Human Urine by HPLC

This protocol is based on the method described by Nurmi et al. (2003) for the analysis of plant and mammalian lignans in human urine.[7]

  • Sample Preparation:

    • To a 1 mL urine sample, add ascorbic acid to prevent oxidation.

    • Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16-24 hours to deconjugate the lignan metabolites.[8]

    • Stop the reaction by adding ethanol.

    • Centrifuge the sample to precipitate proteins.

    • Perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample.[8]

    • Elute the lignans with methanol or ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.[8]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and acidic water (e.g., with 0.1% formic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 280 nm or a coulometric electrode array detector for higher sensitivity.[7]

    • Quantification: Use external or internal standards of the respective lignans for quantification.

Analysis of Lignans in Human Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of lignans in human serum using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • To 200 µL of serum, add an internal standard solution (e.g., deuterated lignans).

    • Perform enzymatic hydrolysis as described for urine samples to measure total lignan concentrations.[7]

    • Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.

    • Perform solid-phase extraction (SPE) for sample cleanup, similar to the urine protocol.[7]

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column suitable for mass spectrometry.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds like lignans.

    • Data Analysis: Quantify the lignans by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.

Visualizations

Metabolic_Pathway cluster_SDG SDG Metabolism cluster_PDG PDG Metabolism cluster_LDG LDG Metabolism cluster_common Common Pathway SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Gut Microbiota) Enterodiol Enterodiol SECO->Enterodiol Dehydroxylation & Demethylation PDG Pinoresinol Diglucoside (PDG) Pinoresinol Pinoresinol PDG->Pinoresinol Deglycosylation (Gut Microbiota) Lariciresinol_P Lariciresinol Pinoresinol->Lariciresinol_P Reduction Lariciresinol_P->SECO LDG Lariciresinol Diglucoside (LDG) Lariciresinol_L Lariciresinol LDG->Lariciresinol_L Deglycosylation (Gut Microbiota) Lariciresinol_L->SECO Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Serum Serum Sample Serum->Hydrolysis Protein_Precipitation Protein Precipitation (for Serum) Hydrolysis->Protein_Precipitation SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Protein_Precipitation->SPE HPLC HPLC-UV/CEAD SPE->HPLC LCMS LC-MS/MS SPE->LCMS

References

A Researcher's Guide to Assessing the Purity of Commercially Available (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a starting compound is a critical determinant of experimental success and reproducibility. This guide provides a framework for assessing the purity of commercially available (-)-Lyoniresinol 9'-O-glucoside. While direct comparative purity data for the (-) enantiomer is not readily published by all vendors, this guide outlines the necessary experimental protocols and data presentation formats to enable a thorough in-house evaluation.

Commercial Availability and Stated Purity

This compound is a chiral lignan glucoside. While many suppliers provide the (+) enantiomer, often with a stated purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), obtaining a Certificate of Analysis (CoA) specifically for the (-) enantiomer can be more challenging. Researchers should always request a lot-specific CoA from the vendor prior to purchase. The CoA should ideally include data from HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially Mass Spectrometry (MS).

Table 1: Comparison of Purity Claims for Commercially Available Lyoniresinol 9'-O-glucoside Enantiomers

SupplierCompoundStated PurityAnalytical Method(s)
Supplier AThis compoundData not publicly availableRequest from supplier
Supplier B (e.g., MOLNOVA)(+)-Lyoniresinol 9'-O-glucoside98%HPLC, NMR[1]
Supplier C (e.g., ChemFaces)(+)-Lyoniresinol 9'-O-glucoside>=98%HPLC, 1H-NMR

Note: This table is illustrative. Researchers must obtain specific CoAs for the lots they intend to purchase.

Experimental Protocols for Purity Verification

Researchers should independently verify the purity of commercially procured this compound. The following are key analytical techniques and suggested protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. To determine enantiomeric purity, a chiral stationary phase is required.

Protocol for Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of lignans.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the (+) and (-) enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject a known concentration of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Potential Impurities: Common impurities in natural product isolates can include related lignans, degradation products, or residual solvents from the purification process. These would appear as additional peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the chemical structure of the compound and can also be used to assess purity, including enantiomeric purity, often with the use of chiral derivatizing agents.

Protocol for ¹H and ¹³C NMR Analysis:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d₄ or DMSO-d₆.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the known structure of this compound.

  • Purity Assessment: The presence of significant impurity peaks in the ¹H NMR spectrum can indicate a lower purity level. Quantitative NMR (qNMR) can be used for a more precise purity determination by comparing the integral of a sample peak to that of a certified internal standard.

Protocol for Enantiomeric Purity Assessment by NMR:

In the absence of a chiral HPLC method, NMR with a chiral derivatizing agent can be used to determine enantiomeric excess. The derivatizing agent reacts with both enantiomers to form diastereomers, which have distinct NMR spectra.

  • Chiral Derivatizing Agent: An example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can react with the hydroxyl groups of the glucoside.

  • Reaction: React a small amount of the sample with the chiral derivatizing agent.

  • NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. The signals for the two diastereomers will be chemically shifted, and the ratio of their integrals will correspond to the ratio of the enantiomers in the original sample.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound.

Protocol for Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₂₈H₃₈O₁₃), which has a molecular weight of approximately 582.6 g/mol . Common adducts to look for include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Visualizing the Assessment Workflow

A clear workflow is essential for a systematic purity assessment.

Purity_Assessment_Workflow cluster_procurement Procurement cluster_analysis Analytical Verification cluster_evaluation Data Evaluation start Request CoA for This compound purchase Purchase Compound start->purchase hplc Chiral HPLC Analysis purchase->hplc nmr NMR Spectroscopy (¹H, ¹³C) purchase->nmr ms Mass Spectrometry purchase->ms purity_eval Assess Chemical Purity (>98%?) hplc->purity_eval enantiomeric_eval Determine Enantiomeric Excess hplc->enantiomeric_eval structure_eval Confirm Structure nmr->structure_eval mw_eval Verify Molecular Weight ms->mw_eval final_decision Qualified for Research Use? purity_eval->final_decision enantiomeric_eval->final_decision structure_eval->final_decision mw_eval->final_decision

Caption: Workflow for the procurement and purity assessment of this compound.

Signaling Pathways

While the primary focus of this guide is on purity assessment, it is important to note that this compound may be investigated for its biological activity. For instance, if it is studied in the context of cellular stress responses, a relevant signaling pathway to consider would be the Nrf2-Keap1 pathway, which is a key regulator of antioxidant responses.

Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Inhibits compound (-)-Lyoniresinol 9'-O-glucoside compound->keap1_nrf2 Potentially Modulates nrf2 Nrf2 keap1 Keap1 ub Ubiquitination & Degradation keap1_nrf2->ub nrf2_nuc Nrf2 keap1_nrf2->nrf2_nuc Nrf2 Release & Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are genes Antioxidant Gene Expression are->genes

Caption: Postulated modulation of the Nrf2-Keap1 antioxidant pathway by this compound.

References

Benchmarking (-)-Lyoniresinol 9'-O-glucoside: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (-)-Lyoniresinol 9'-O-glucoside against established standards in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive evaluation of this natural compound's potential.

Data Presentation: Comparative Activity

The following tables summarize the available quantitative data for this compound and its derivatives in comparison to well-known standards for antioxidant, anti-inflammatory, and anticancer activities.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)
This compoundDPPH Radical ScavengingData not available in the reviewed literature
Trolox (Standard)DPPH Radical Scavenging~3.77 - 8.0 µM[1]
Quercetin (Standard)DPPH Radical Scavenging~4.6 µM[1]

Note: The antioxidant capacity of this compound has been reported, but specific IC50 values from standardized assays like DPPH were not found in the reviewed literature. Lignan glycosides are recognized for their antioxidant properties.

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µg/mL)
This compoundProtein Denaturation InhibitionData not available in the reviewed literature
Diclofenac Sodium (Standard)Protein Denaturation Inhibition~43.78 - 116.4 µg/mL[2][3][4]

Note: While the anti-inflammatory potential of lignans is established, specific quantitative data for this compound in the protein denaturation assay was not available in the reviewed literature.

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 (µM)
(-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol*A2780 (Ovarian Carcinoma)MTT35.40 ± 2.78[5]
Doxorubicin (Standard)A2780 (Ovarian Carcinoma)MTT~0.1 - 0.5 µM

*A structurally related derivative of (-)-Lyoniresinol.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, cool place.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Quercetin) in the same solvent.

  • Assay:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of proteins, a hallmark of inflammation.

Principle: Inflammation can be induced by protein denaturation. This assay uses a protein source, such as bovine serum albumin (BSA) or egg albumin, which is denatured by heat. The ability of a test compound to prevent this denaturation is measured by a decrease in the turbidity of the solution.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of BSA or egg albumin (e.g., 1% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

    • Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Assay:

    • To a set of test tubes, add the test compound or standard solution.

    • Add the protein solution to each tube.

    • A control tube should contain only the protein solution and the vehicle used to dissolve the test compound.

    • Incubate the mixtures at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

    • Induce denaturation by heating the mixtures at a higher temperature (e.g., 57-70°C) for a specified time (e.g., 5-10 minutes).

  • Measurement:

    • After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm with a spectrophotometer.

  • Calculation:

    • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from a plot of percentage inhibition versus concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting colored solution is measured. The intensity of the color is proportional to the number of viable, metabolically active cells.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A2780) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a standard cytotoxic drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, remove the medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate the plate for a few hours (e.g., 3-4 hours) at 37°C to allow the formazan crystals to form.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solutions at a wavelength of around 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is typically expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound This compound & Standards antioxidant Antioxidant Assay (DPPH) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) compound->anti_inflammatory anticancer Anticancer Assay (MTT) compound->anticancer cell_lines Cell Lines (e.g., A2780) cell_lines->anticancer reagents Assay Reagents (DPPH, MTT, etc.) reagents->antioxidant reagents->anti_inflammatory reagents->anticancer absorbance Spectrophotometric Reading antioxidant->absorbance anti_inflammatory->absorbance anticancer->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparison to Standards ic50->comparison

Caption: Experimental workflow for evaluating the biological activity of this compound.

Lignans, the class of compounds to which this compound belongs, are known to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

nf_kb_pathway Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli\n(e.g., LPS)->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Transcription\n(Pro-inflammatory mediators) This compound This compound This compound->IKK Inhibition (potential)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Growth Factors / Stress Growth Factors / Stress Ras/Raf Ras/Raf Growth Factors / Stress->Ras/Raf MEK MEK Ras/Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors\n(e.g., AP-1) Cell Proliferation,\nSurvival, Inflammation Cell Proliferation, Survival, Inflammation Transcription Factors\n(e.g., AP-1)->Cell Proliferation,\nSurvival, Inflammation This compound This compound This compound->Ras/Raf Inhibition (potential)

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Safety Operating Guide

Personal protective equipment for handling (-)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

When handling (-)-Lyoniresinol 9'-O-glucoside in its powdered form, a risk assessment should be conducted to determine the appropriate level of PPE. For routine laboratory procedures involving small quantities, Level D protection is generally sufficient. However, if there is a risk of aerosolization or if handling larger quantities, Level C protection should be considered.[2][3]

Table 1: Recommended PPE for Handling this compound

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes.[4][5]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[5][6] Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Protection N95 respirator or equivalentRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[4]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to standard laboratory safety protocols is paramount to ensure the safe handling of this compound.

  • Preparation :

    • Read and understand the available safety information before starting any work.

    • Ensure that the work area is clean and uncluttered.[7]

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible.[7]

  • Handling :

    • Wear the appropriate PPE as outlined in Table 1.

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[8]

    • Avoid direct contact with the skin and eyes.[8]

    • Do not eat, drink, or smoke in the laboratory.[8][9]

  • Weighing and Transferring :

    • When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.

    • Use a spatula or other appropriate tool to transfer the powder, avoiding the creation of dust.

    • Close the container tightly after use to prevent spillage and contamination.

  • Spill Response :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material in a sealed container for proper disposal.

    • Clean the spill area with a wet cloth or paper towel.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

  • Solid Waste :

    • Contaminated materials such as gloves, weighing paper, and disposable lab coats should be placed in a designated, sealed waste container.

  • Unused Compound :

    • Unused or unwanted this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.[7]

IV. PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling this compound AssessQuantity Assess Quantity of Compound Start->AssessQuantity AssessAerosolization Assess Risk of Aerosolization AssessQuantity->AssessAerosolization Small Quantity LevelC Level C Protection: - Level D PPE + - N95 Respirator AssessQuantity->LevelC Large Quantity LevelD Level D Protection: - Lab Coat - Gloves - Safety Goggles AssessAerosolization->LevelD Low Risk AssessAerosolization->LevelC High Risk

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.